PHPS1 Sodium
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-[[5-(4-nitrophenyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O6S.Na/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16;/h1-13,24H,(H,30,31,32);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHVHZFYTKWRFD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N5NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PHPS1 Sodium, a Selective Shp2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHPS1 sodium, the sodium salt of Phenylhydrazonopyrazolone sulfonate, is a potent and cell-permeable small molecule inhibitor of the protein tyrosine phosphatase Shp2 (Src homology 2 domain-containing phosphatase 2). Shp2, encoded by the PTPN11 gene, is a critical intracellular signaling molecule that plays a pivotal role in mediating cellular proliferation, differentiation, and migration. Dysregulation of Shp2 activity is implicated in various human diseases, including cancer and developmental disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects on Shp2 and its impact on downstream signaling pathways. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of signaling cascades and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism of Action: Inhibition of Shp2 Phosphatase Activity
This compound exerts its biological effects through the direct and selective inhibition of the Shp2 protein tyrosine phosphatase. It acts as a competitive inhibitor, binding to the catalytic site of Shp2 and preventing the dephosphorylation of its substrates. This inhibition modulates key signaling pathways that are aberrantly activated in various disease states.
Quantitative Data on PHPS1 Inhibitory Activity
The inhibitory potency and selectivity of PHPS1 have been characterized in several studies. The following table summarizes the key quantitative data for PHPS1.[1]
| Target Enzyme | Inhibition Constant (Ki) | IC50 | Notes |
| Shp2 | 0.73 µM | 2.1 µM | Potent and selective inhibition. |
| Shp2-R362K | 5.8 µM | - | Reduced affinity for this mutant. |
| Shp1 | 10.7 µM | 30 µM | ~15-fold selectivity over Shp1. |
| PTP1B | 5.8 µM | 19 µM | ~8-fold selectivity over PTP1B. |
| PTP1B-Q | 0.47 µM | - | High affinity for this variant. |
| ECPTP | - | 5.4 µM | Moderate inhibition. |
| Mycobacterium MptpA | - | 39 µM | Weak inhibition. |
Impact on Downstream Signaling Pathways
By inhibiting Shp2, this compound effectively modulates critical downstream signaling cascades, most notably the Ras/MAPK and PI3K/Akt pathways.[2][3] Shp2 is known to be a positive regulator of the Ras/MAPK pathway, and its inhibition by PHPS1 leads to a reduction in the phosphorylation of Erk1/2, a key downstream effector.[3][4]
Regulation of the Ras/MAPK Pathway
The following diagram illustrates the role of Shp2 in the Ras/MAPK signaling pathway and the inhibitory effect of PHPS1.
Caption: PHPS1 inhibits Shp2, blocking Ras/MAPK signaling.
Dephosphorylation of Paxillin
PHPS1 has been shown to inhibit the HGF/SF-induced dephosphorylation of paxillin, a focal adhesion-associated protein.[4] This suggests that paxillin is a downstream target of Shp2 and that PHPS1 can modulate cell adhesion and migration by interfering with this process.
Cellular and Physiological Effects
The inhibition of Shp2 by this compound translates into significant cellular and physiological effects, including the inhibition of cancer cell proliferation and migration, as well as anti-inflammatory and anti-atherosclerotic properties.
Inhibition of Cancer Cell Growth and Morphogenesis
PHPS1 has demonstrated efficacy in inhibiting the growth of various human tumor cell lines.[4] It has also been shown to inhibit HGF/SF-induced cell scattering and branching morphogenesis in MDCK epithelial cells, cellular processes that are dependent on Shp2 activity.[5]
Anti-inflammatory and Anti-atherosclerotic Effects
In murine models of inflammation, PHPS1 attenuated cytokine production and reduced disease severity in experimental autoimmune encephalomyelitis (EAE). Furthermore, PHPS1 has been shown to protect against atherosclerosis by inhibiting the proliferation of vascular smooth muscle cells.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Biochemical Assay for Shp2 Phosphatase Activity
This protocol describes a fluorescence-based in vitro assay to measure the enzymatic activity of Shp2 and the inhibitory effect of PHPS1.
Workflow Diagram:
Caption: Workflow for Shp2 biochemical inhibition assay.
Detailed Protocol:
-
Assay Buffer Preparation: Prepare an assay buffer containing 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween® 20.
-
Enzyme Preparation: Prepare a working solution of full-length wild-type Shp2 at a concentration of 0.625 nM in the assay buffer for a final assay concentration of 0.5 nM.
-
Enzyme Activation: To activate the full-length Shp2, pre-incubate the enzyme solution with a dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide at a final concentration of 500 nM for 20 minutes at room temperature.
-
Inhibitor Addition: Add varying concentrations of this compound to the activated enzyme solution in a 384-well plate format.
-
Reaction Initiation: Initiate the phosphatase reaction by adding the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) to a final concentration of 100 µM. The total reaction volume is 25 µl.
-
Data Acquisition: Measure the increase in fluorescence intensity (Excitation: 340 nm, Emission: 450 nm) over time in a kinetic plate reader at room temperature.
-
Data Analysis: Determine the initial reaction velocities and calculate the IC50 value for this compound by fitting the dose-response data to a suitable model.
Analysis of Erk1/2 Phosphorylation in HEK293 Cells
This protocol describes the use of Western blotting to assess the effect of PHPS1 on the phosphorylation of Erk1/2 in human embryonic kidney 293 (HEK293) cells.
Workflow Diagram:
Caption: Western blot workflow for Erk1/2 phosphorylation.
Detailed Protocol:
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) until they reach 70-80% confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells by incubating them in DMEM without FBS for 24 hours.
-
Inhibitor Treatment: Pre-treat the serum-starved cells with the desired concentration of this compound (e.g., 10 µM) for 1 hour.
-
Cell Stimulation: Stimulate the cells with a growth factor such as Hepatocyte Growth Factor/Scatter Factor (HGF/SF) for 5 to 15 minutes to induce Erk1/2 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for phosphorylated Erk1/2 (p-Erk1/2) and total Erk1/2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the p-Erk1/2 signal to the total Erk1/2 signal.
MDCK Cell Scattering and Branching Morphogenesis Assays
These assays assess the effect of PHPS1 on cell migration and the formation of three-dimensional structures, which are hallmarks of HGF/SF-induced cellular responses mediated by Shp2.
Workflow Diagram for Scattering Assay:
Caption: Workflow for the MDCK cell scattering assay.
Detailed Protocol for Scattering Assay:
-
Cell Plating: Plate Madin-Darby Canine Kidney (MDCK) cells at a low density on tissue culture dishes and allow them to form small, compact colonies.
-
Treatment: Treat the cells with HGF/SF (1 unit/ml) in the presence or absence of this compound (5 µM).
-
Incubation: Incubate the cells for 20 hours.
-
Analysis: Observe the cells using a phase-contrast microscope. In the absence of the inhibitor, HGF/SF will induce the cells to break their cell-cell contacts and scatter, adopting a fibroblast-like morphology. PHPS1 is expected to inhibit this scattering.
Workflow Diagram for Branching Morphogenesis Assay:
Caption: Workflow for the MDCK branching morphogenesis assay.
Detailed Protocol for Branching Morphogenesis Assay:
-
Cell Embedding: Suspend MDCK cells in a collagen I gel matrix and plate them in a multi-well dish.
-
Treatment: After the collagen has solidified, add culture medium containing HGF/SF (1 unit/ml) with or without this compound (10 µM).
-
Incubation: Culture the cells for several days, replacing the medium as needed.
-
Analysis: Monitor the formation of three-dimensional structures. HGF/SF induces the formation of branching tubular structures, a process that is expected to be inhibited by PHPS1.
Conclusion
This compound is a valuable research tool and a promising therapeutic lead compound due to its potent and selective inhibition of Shp2 phosphatase. Its mechanism of action, centered on the attenuation of the Ras/MAPK signaling pathway, has been well-characterized through a variety of in vitro and cellular assays. The detailed protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of PHPS1 and the development of next-generation Shp2 inhibitors for the treatment of cancer and other Shp2-dependent diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PHPS1 | SHP2 inhibitor | Probechem Biochemicals [probechem.com]
PHPS1 Sodium: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PHPS1 sodium, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2. This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Core Concepts: this compound as a Shp2 Inhibitor
This compound is a cell-permeable phenylhydrazonopyrazolone sulfonate compound that has been identified as a selective inhibitor of Shp2 (PTPN11), a non-receptor protein tyrosine phosphatase.[1][2][3][4][5][6] Shp2 is a critical signaling node involved in various cellular processes, including cell proliferation, differentiation, and migration.[1] It primarily functions by activating the Ras/ERK signaling pathway, which is often dysregulated in various cancers.[1] By inhibiting Shp2, this compound presents a promising therapeutic strategy for targeting malignancies and other diseases driven by aberrant Shp2 activity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on cellular processes.
Table 1: Inhibitory Activity of this compound
| Target | Ki (μM) | Selectivity vs. Shp2 |
| Shp2 | 0.73 | - |
| Shp2-R362K | 5.8 | 7.9-fold |
| Shp1 | 10.7 | 14.7-fold |
| PTP1B | 5.8 | 7.9-fold |
| PTP1B-Q | 0.47 | 0.64-fold |
Data sourced from MedChemExpress and DC Chemicals.[1][3][5][6]
Table 2: Effect of PHPS1 on Tumor Cell Proliferation (30 μM, 6 days)
| Human Tumor Cell Line | Reduction in Cell Number (%) |
| Caki-1 | 0 |
| HT-29 | 74 |
Data indicates a variable response to PHPS1 across different cancer cell lines.[1]
Mechanism of Action and Signaling Pathways
PHPS1 exerts its effects by directly inhibiting the phosphatase activity of Shp2. This inhibition prevents the dephosphorylation of key substrates in the Ras/ERK signaling cascade. Specifically, PHPS1 has been shown to inhibit the sustained, Shp2-dependent activation of Erk1/2.[1][7] It also inhibits the HGF/SF-induced dephosphorylation of paxillin, a focal adhesion-associated protein.[7] Notably, PHPS1 does not appear to affect the HGF/SF-induced activation of the PI3K/Akt or Stat3 signaling pathways, highlighting its selectivity.[1][7]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of this compound.
Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
Adherent cancer cell lines (e.g., HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A final concentration range of 1 µM to 100 µM is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 6 days).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol details the detection of phosphorylated ERK1/2 in response to growth factor stimulation and this compound treatment.
Materials:
-
Cell line of interest (e.g., MDCK)
-
Serum-free medium
-
Growth factor (e.g., HGF/SF)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Erk1/2 (Thr202/Tyr204), anti-total-Erk1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 5-20 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Stimulate the cells with a growth factor (e.g., 1 unit/mL HGF/SF) for different time points (e.g., 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Erk1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-Erk1/2 antibody to confirm equal loading.
In Vivo Atherosclerosis Mouse Model
This protocol outlines a general procedure for evaluating the effect of this compound on the development of atherosclerosis in Ldlr-/- mice.
Materials:
-
Ldlr-/- mice
-
High-fat diet
-
This compound
-
Vehicle solution (e.g., saline with a solubilizing agent)
-
Surgical tools for animal dissection
-
Formalin and O.C.T. compound
-
Oil Red O stain
-
Microscope
Procedure:
-
House Ldlr-/- mice under standard laboratory conditions.
-
Feed the mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce atherosclerotic plaque formation.
-
Divide the mice into treatment and control groups.
-
Administer this compound (e.g., 3 mg/kg/day) or vehicle via intraperitoneal (i.p.) injection during the final weeks of the high-fat diet feeding period.
-
At the end of the treatment period, euthanize the mice and perfuse the vascular system with saline followed by formalin.
-
Dissect the aorta and embed it in O.C.T. compound for cryosectioning.
-
Cut serial sections of the aortic root.
-
Stain the sections with Oil Red O to visualize lipid-rich atherosclerotic plaques.
-
Quantify the plaque area using image analysis software.
-
Perform statistical analysis to compare the plaque size between the PHPS1-treated and control groups.
Conclusion
This compound is a valuable research tool for investigating the role of Shp2 in various signaling pathways and disease models. Its selectivity and cell permeability make it a potent inhibitor for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of Shp2 inhibition with this compound. Further research is warranted to fully elucidate its clinical applicability.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of SHP2-mediated dephosphorylation of Ras suppresses oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role played by paxillin and paxillin tyrosine phosphorylation in hepatocyte growth factor/sphingosine-1-phosphate-mediated reactive oxygen species generation, lamellipodia formation, and endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of Tyrosine Residues 31 and 118 on Paxillin Regulates Cell Migration through an Association with Crk in Nbt-II Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatocyte growth factor induces ERK-dependent paxillin phosphorylation and regulates paxillin-focal adhesion kinase association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The HGF/SF-induced phosphorylation of paxillin, matrix adhesion, and invasion of prostate cancer cells were suppressed by NK4, an HGF/SF variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
PHPS1 Sodium: A Potent and Selective Shp2 Inhibitor for Research and Drug Development
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of PHPS1 sodium, a potent and selective small-molecule inhibitor of the Src homology region 2 domain-containing phosphatase 2 (Shp2). Shp2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and survival by positively regulating the Ras-mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of Shp2 activity is implicated in various human diseases, including cancer and developmental disorders. This document details the biochemical and cellular activity of this compound, summarizes key quantitative data, provides in-depth experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Shp2 inhibition.
Introduction to Shp2 and its Role in Disease
Src homology region 2 domain-containing phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a ubiquitously expressed protein tyrosine phosphatase.[1][2] It is a key signaling node that relays signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the Ras-Raf-MEK-ERK (MAPK) cascade.[2][3][4] Shp2 is also involved in modulating the PI3K-Akt and JAK-STAT signaling pathways.[2][4] Unlike most phosphatases which act as negative regulators of signaling, Shp2 primarily functions as a positive regulator of the MAPK pathway.[3] Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and are also found in several types of cancer, including leukemia, lung cancer, and breast cancer, establishing Shp2 as a bona fide oncogene.[1][5] Its role in promoting cancer cell proliferation, survival, and metastasis makes it an attractive target for therapeutic intervention.[1][3]
This compound: A Selective Shp2 Inhibitor
This compound is a phenylhydrazonopyrazolone sulfonate compound identified through high-throughput in silico screening as a potent and cell-permeable inhibitor of Shp2.[5] It exhibits specificity for Shp2 over other closely related tyrosine phosphatases, such as Shp1 and PTP1B.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's inhibitory activity and its effects on cancer cell lines.
Table 1: Inhibitory Activity of this compound against Tyrosine Phosphatases
| Target | Ki (μM) |
| Shp2 | 0.73[6][7][8] |
| Shp2-R362K | 5.8[6][7][8] |
| Shp1 | 10.7[6][7][8] |
| PTP1B | 5.8[6][7][8] |
| PTP1B-Q | 0.47[6][7][8] |
Table 2: Effect of PHPS1 (30 μM) on Human Tumor Cell Proliferation after 6 Days
| Cell Line | Tumor Type | Reduction in Cell Number (%) |
| HT-29 | Colon Carcinoma | 74[6][9] |
| Caki-1 | Kidney Carcinoma | 0[6][9] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by directly inhibiting the catalytic activity of Shp2. This inhibition blocks the dephosphorylation of Shp2 substrates, thereby attenuating downstream signaling cascades, primarily the Ras-Erk pathway.
Caption: Shp2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Shp2 Enzyme Inhibition Assay
This assay determines the in vitro inhibitory activity of this compound against the Shp2 phosphatase.
Materials:
-
Recombinant human Shp2 enzyme
-
This compound
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the Shp2 enzyme to each well, followed by the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the formation of the product, p-nitrophenol.
-
Calculate the initial reaction velocities and determine the Ki value by fitting the data to the appropriate enzyme inhibition model.
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines.
Materials:
-
Human tumor cell lines (e.g., HT-29, Caki-1)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or resazurin-based reagents)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 6 days).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells.
Western Blot Analysis of Erk1/2 Phosphorylation
This method is used to determine the effect of this compound on the phosphorylation status of Erk1/2, a key downstream effector of the Shp2 pathway.
Materials:
-
Cell line responsive to growth factor stimulation (e.g., MDCK cells)
-
Growth factor (e.g., HGF/SF)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Erk1/2 (Thr202/Tyr204) and anti-total-Erk1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate the cells and grow to sub-confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time.
-
Stimulate the cells with a growth factor (e.g., 1 unit/mL HGF/SF) for a defined period (e.g., 15 minutes to 6 hours).[9]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Erk1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Erk1/2 to confirm equal protein loading.
Caption: Experimental workflow for Western blot analysis of Erk1/2 phosphorylation.
Cell Scattering Assay
This assay evaluates the effect of this compound on HGF/SF-induced cell scattering, a process dependent on Shp2 activity.
Materials:
-
MDCK epithelial cells
-
Complete cell culture medium
-
HGF/SF (Hepatocyte Growth Factor/Scatter Factor)
-
This compound
-
Imaging system (microscope with camera)
Procedure:
-
Plate MDCK cells at a low density to allow for the formation of distinct colonies.
-
Once colonies have formed, treat the cells with HGF/SF (e.g., 1 unit/mL) in the presence or absence of this compound (e.g., 5-20 μM).[5]
-
Incubate the cells for a period of time (e.g., 20 hours) to allow for cell scattering.[4]
-
Observe and capture images of the cell colonies at different time points.
-
Analyze the images to quantify the degree of cell scattering, which is characterized by the loss of cell-cell contacts and the adoption of a more migratory, fibroblast-like morphology.[5]
Branching Morphogenesis Assay
This 3D culture assay assesses the ability of this compound to inhibit HGF/SF-induced branching morphogenesis, another Shp2-dependent process.
Materials:
-
MDCK epithelial cells
-
Collagen I gel
-
Complete cell culture medium
-
HGF/SF
-
This compound
-
Multi-well culture plates
Procedure:
-
Resuspend MDCK cells in a collagen I gel solution.
-
Dispense the cell-collagen mixture into multi-well plates and allow the gel to solidify.
-
Overlay the gel with complete cell culture medium containing HGF/SF (e.g., 1 unit/mL) with or without this compound (e.g., 10 μM).[4]
-
Culture the cells for several days, replacing the medium as needed.
-
Monitor the formation of three-dimensional branching structures using a microscope.
-
Quantify the extent of branching morphogenesis in the different treatment groups.
Caption: Logical relationship of this compound's mechanism of action.
In Vivo Studies
Preclinical in vivo studies have demonstrated the potential of this compound in disease models. For instance, in a study on atherosclerosis in Ldlr-/- mice, intraperitoneal injection of PHPS1 (3 mg/kg) daily for one week resulted in a reduction of atherosclerotic plaque development.[6] This effect was associated with the inhibition of smooth muscle cell proliferation.[10] In tumor-bearing nude mice, PHPS1 treatment has been shown to significantly inhibit tumor growth and neovascularization.[11]
Conclusion
This compound is a valuable research tool for investigating the biological roles of Shp2 and for validating Shp2 as a therapeutic target. Its potency, selectivity, and cell permeability make it a suitable compound for both in vitro and in vivo studies. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other potential Shp2 inhibitors. Further development of PHPS1 and similar compounds may lead to novel therapeutic strategies for cancers and other diseases driven by aberrant Shp2 signaling.
References
- 1. SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody (602-310) [thermofisher.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. [PHPS1 enhances PD-L1 serine phosphorylation by regulating ROS/SHP-2/AMPK activity to promote apoptosis of oral squamous cell carcinoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
PHPS1 Sodium: A Technical Guide to its Discovery, Synthesis, and Application in SHP2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of PHPS1 Sodium, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2. It covers the seminal discovery of the compound, a detailed protocol for its chemical synthesis, its mechanism of action, and the experimental methodologies used for its characterization.
Discovery and Mechanism of Action
PHPS1 (Phenylhydrazonopyrazolone sulfonate 1) was identified through a high-throughput in silico screening of small molecules designed to bind to the catalytic site of Shp2.[1][2] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction pathways downstream of various growth factor receptors. It is a well-established positive regulator of the Ras/MAP kinase cascade, and gain-of-function mutations in the PTPN11 gene, which encodes Shp2, have identified it as a bona fide oncogene in several types of leukemia.[1][2]
PHPS1 acts as a competitive inhibitor, targeting the active site of Shp2.[1] Its inhibitory action leads to the suppression of Shp2-dependent downstream signaling. Specifically, PHPS1 has been shown to inhibit the sustained phosphorylation of Erk1/2 MAP kinases, a critical step in the signaling cascade that promotes cell proliferation and survival.[1] Notably, PHPS1 demonstrates selectivity for Shp2 over other closely related phosphatases such as Shp1 and PTP1B.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the potency and selectivity of PHPS1.
| Parameter | Value | Target/System | Reference |
| Ki | 0.73 µM | Shp2 | [3] |
| IC50 | 2.1 µM | Shp2 | |
| Selectivity | 8-fold vs. PTP1B | PTP1B | [3] |
| Selectivity | 15-fold vs. Shp1 | Shp1 | [3] |
Synthesis of this compound
The synthesis of PHPS1 is a four-step process. The sodium salt is typically obtained in the final step through purification or reaction with a sodium base.
Experimental Protocol:
Step 1: Synthesis of 3-oxo-3-phenylpropanoate intermediate
-
A solution of a substituted acetophenone in a suitable solvent (e.g., toluene) is treated with a base (e.g., sodium methoxide) and a dialkyl carbonate (e.g., dimethyl carbonate).
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the reaction is quenched with a weak acid, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude β-keto ester, which can be purified by chromatography.
Step 2: Synthesis of the pyrazolone core
-
The β-keto ester from Step 1 is dissolved in a suitable solvent (e.g., ethanol or acetic acid).
-
A substituted hydrazine (e.g., phenylhydrazine) is added, and the mixture is heated under reflux.
-
Upon cooling, the pyrazolone product often precipitates and can be collected by filtration.
-
The crude product is washed with a cold solvent and can be recrystallized for purification.
Step 3: Azo coupling to introduce the phenylhydrazono group
-
The pyrazolone from Step 2 is dissolved in a basic aqueous solution (e.g., sodium hydroxide solution).
-
In a separate flask, a substituted aniline (e.g., sulfanilic acid) is diazotized by treatment with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperature (0-5 °C).
-
The cold diazonium salt solution is then added slowly to the pyrazolone solution while maintaining a low temperature and basic pH.
-
The resulting azo-coupled product, PHPS1, precipitates from the solution.
Step 4: Purification and salt formation
-
The crude PHPS1 is collected by filtration and washed thoroughly with water.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
To obtain this compound, the purified PHPS1 can be treated with a stoichiometric amount of sodium hydroxide or sodium bicarbonate in an appropriate solvent, followed by precipitation or lyophilization.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of PHPS1.
Shp2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of PHPS1 against Shp2 phosphatase.
Materials:
-
Recombinant human Shp2 enzyme
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
PHPS1 stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of PHPS1 in the assay buffer.
-
In a 96-well plate, add the Shp2 enzyme to each well (except for the negative control).
-
Add the diluted PHPS1 or vehicle (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the substrate (e.g., pNPP) to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH for pNPP).
-
Measure the absorbance at a wavelength appropriate for the product (e.g., 405 nm for p-nitrophenolate).
-
Calculate the percentage of inhibition for each PHPS1 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Erk1/2 Phosphorylation Assay (Western Blot)
Objective: To assess the effect of PHPS1 on growth factor-induced Erk1/2 phosphorylation in a cellular context.
Materials:
-
Cell line known to have an active Ras/MAPK pathway (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
Growth factor (e.g., EGF, HGF)
-
PHPS1 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Erk1/2 (Thr202/Tyr204) and anti-total-Erk1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to a suitable confluency.
-
Serum-starve the cells for several hours to reduce basal Erk1/2 phosphorylation.
-
Pre-treat the cells with various concentrations of PHPS1 or vehicle (DMSO) for a specified time.
-
Stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-Erk1/2 antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-Erk1/2 antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated Erk1/2.
Cell Proliferation Assay
Objective: To evaluate the effect of PHPS1 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
PHPS1 stock solution (in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or a reagent for ATP measurement)
-
Microplate reader
Procedure:
-
Seed cells at a low density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of PHPS1 or vehicle (DMSO).
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of proliferation inhibition for each PHPS1 concentration and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
The following diagrams illustrate the signaling pathway affected by PHPS1 and a typical experimental workflow for its evaluation.
Caption: PHPS1 inhibits the Shp2-mediated activation of the Ras-MAPK signaling pathway.
Caption: Experimental workflow for the synthesis and evaluation of PHPS1.
References
The Indirect Influence of PHPS1 on Sodium-Related Biological Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHPS1 (Phenylhydrazono-pyrazalone-sulfonate 1) is a potent and selective small-molecule inhibitor of the non-receptor protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2), encoded by the PTPN11 gene.[1][2] While direct evidence linking PHPS1 to sodium-related biological activity is not present in the current scientific literature, its profound impact on cellular signaling pathways regulated by SHP2 suggests a plausible indirect influence on ion homeostasis and electrical signaling. This technical guide will delve into the core biological functions of SHP2, the inhibitory action of PHPS1, and the potential downstream consequences for sodium-related cellular processes.
PHPS1 and its Target: The SHP2 Phosphatase
SHP2 is a crucial signaling node that partakes in a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[2][3] It is a key component of the RAS/MAPK signaling cascade, which is activated by various receptor tyrosine kinases (RTKs).[4] The protein consists of two N-terminal SH2 domains, a catalytic protein tyrosine phosphatase (PTP) domain, and a C-terminal tail.[5] In its inactive state, the N-SH2 domain blocks the PTP domain's active site.[6] Upon stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on receptors or adaptor proteins, leading to a conformational change that relieves this auto-inhibition and activates its phosphatase activity.[6]
PHPS1 exerts its inhibitory effect by targeting the catalytic activity of SHP2.[1] The sodium salt of PHPS1 is often used in experimental settings. It is important to distinguish this chemical formulation from a direct biological interaction with sodium ions.
Quantitative Data: Inhibitory Profile of PHPS1
The following table summarizes the inhibitory constants (Ki) of PHPS1 against SHP2 and other related phosphatases, highlighting its selectivity.
| Phosphatase | Ki (μM) | Reference |
| SHP2 | 0.73 | [2][4] |
| SHP2-R362K | 5.8 | [2][4] |
| SHP1 | 10.7 | [2][4] |
| PTP1B | 5.8 | [2][4] |
| PTP1B-Q | 0.47 | [2][4] |
Potential Indirect Mechanisms of PHPS1 on Sodium-Related Biological Activity
The biological activity of PHPS1 concerning sodium is likely a consequence of its inhibition of SHP2 and the subsequent modulation of downstream signaling pathways that intersect with ion channel function and electrochemical gradients.
Modulation of Signaling Pathways Sensitive to Membrane Potential
The RAS/MAPK pathway, a primary target of SHP2 signaling, is sensitive to changes in the plasma membrane's electrical potential.[4][7] Membrane depolarization has been shown to promote the nanoclustering of K-Ras, a key component of this pathway, thereby amplifying downstream signaling.[7] Since the membrane potential is fundamentally governed by the flux of ions, including sodium through channels and the Na+/K+-ATPase, any modulation of this potential could influence SHP2-regulated pathways. By inhibiting SHP2, PHPS1 could alter the cellular response to stimuli that are coupled to changes in membrane potential.
Crosstalk with Calcium Signaling
Gain-of-function mutations in SHP2 have been demonstrated to enhance intracellular calcium oscillations.[8] Calcium signaling is intricately linked with sodium homeostasis. Voltage-gated calcium channels are activated by membrane depolarization, which is initiated by sodium influx. Furthermore, the sodium-calcium exchanger (NCX) plays a critical role in extruding calcium from the cytoplasm, a process driven by the sodium gradient established by the Na+/K+-ATPase. By modulating SHP2 activity, PHPS1 could indirectly influence these calcium signaling events and, consequently, the associated sodium fluxes.
Regulation of Ion Transporters and Channels via Kinase/Phosphatase Signaling
The activity of various ion channels and transporters, including the Na+/K+-ATPase, is regulated by a delicate balance of phosphorylation and dephosphorylation.[9][10] While a direct interaction between SHP2 and sodium channels or the Na+/K+-ATPase has not been established, the principle of their regulation by other phosphatases is well-documented.[9] It is conceivable that SHP2 could be part of a larger signaling complex that influences the phosphorylation state and activity of proteins involved in sodium transport. Inhibition of SHP2 by PHPS1 could therefore disrupt this regulatory balance.
Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway Downstream of Receptor Tyrosine Kinases
Caption: SHP2 activation downstream of RTKs and its role in the RAS/MAPK pathway, with inhibition by PHPS1.
Hypothetical Experimental Workflow to Investigate PHPS1 and Sodium-Related Activity
Caption: A proposed workflow to study the effects of PHPS1 on cellular electrophysiology and ion flux.
Experimental Protocols
While specific protocols for "PHPS1 sodium biological activity" do not exist, the following are standard methodologies to investigate the potential indirect effects.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure changes in membrane potential and ion channel currents in response to PHPS1 treatment.
Methodology:
-
Culture cells of interest (e.g., HEK293 cells expressing a specific sodium channel, primary neurons, or cardiomyocytes) on glass coverslips.
-
Prepare extracellular (recording) and intracellular (pipette) solutions with appropriate ionic compositions.
-
Treat a subset of cells with a desired concentration of PHPS1 (e.g., 10 µM) for a specified duration. A vehicle control (e.g., DMSO) should be used for another subset.
-
Using a micropipette, form a high-resistance seal (giga-seal) with the plasma membrane of a single cell.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In voltage-clamp mode, apply voltage steps to elicit and record sodium currents.
-
In current-clamp mode, measure the resting membrane potential.
-
Analyze the data to compare current amplitudes, voltage-dependence of activation and inactivation, and resting membrane potential between PHPS1-treated and control cells.
Sodium Influx Assay using a Fluorescent Indicator
Objective: To measure changes in intracellular sodium concentration following cellular stimulation in the presence or absence of PHPS1.
Methodology:
-
Plate cells in a multi-well format suitable for fluorescence microscopy or plate reader analysis.
-
Load the cells with a sodium-sensitive fluorescent dye (e.g., Sodium Green or CoroNa Green) according to the manufacturer's protocol.
-
Pre-treat the cells with PHPS1 or vehicle control.
-
Stimulate the cells with an agonist known to induce sodium influx (e.g., a neurotransmitter or a depolarizing agent like potassium chloride).
-
Measure the change in fluorescence intensity over time using a fluorescence microscope or plate reader.
-
Quantify the rate and magnitude of the fluorescence change to infer differences in sodium influx between treated and control cells.
Western Blotting for SHP2-Related Signaling Pathways
Objective: To confirm the inhibitory effect of PHPS1 on SHP2 signaling and to assess the phosphorylation status of key downstream effectors.
Methodology:
-
Culture and treat cells with PHPS1 or vehicle as described above.
-
Stimulate the cells with a growth factor (e.g., EGF or FGF) for a short period (e.g., 5-15 minutes) to activate RTK signaling.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of SHP2 substrates and downstream kinases (e.g., p-ERK, ERK, p-Akt, Akt).
-
Use appropriate secondary antibodies conjugated to HRP or a fluorescent dye for detection.
-
Quantify the band intensities to determine the effect of PHPS1 on the phosphorylation status of the target proteins.
Conclusion
While PHPS1 does not directly interact with sodium ions or their transporters, its role as a potent SHP2 inhibitor places it in a position to indirectly influence a wide range of cellular processes that are intertwined with sodium homeostasis. The intricate connections between SHP2-regulated signaling pathways, such as the RAS/MAPK cascade, and the electrical and ionic environment of the cell suggest that the biological effects of PHPS1 may extend to the regulation of membrane potential and ion fluxes. Further research employing the experimental approaches outlined in this guide is necessary to elucidate the precise nature and significance of these potential indirect effects. This understanding will be crucial for drug development professionals considering SHP2 as a therapeutic target.
References
- 1. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SHP2-Mediated Signal Networks in Stem Cell Homeostasis and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PTPN11 - Wikipedia [en.wikipedia.org]
- 6. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane potential modulates plasma membrane phospholipid dynamics and K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gain-of-function/Noonan syndrome SHP-2/Ptpn11 mutants enhance calcium oscillations and impair NFAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Neuronal Na+/K+-ATPase by Specific Protein Kinases and Protein Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Sodium Channel Activity by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structural Basis of Phenylhydrazono-Pyrazolone Sulfonate 1 (PHPS1) Inhibition
Disclaimer: The current scientific literature does not describe a direct interaction or structural basis for the inhibition of sodium channels by Phenylhydrazono-Pyrazolone Sulfonate 1 (PHPS1). PHPS1 is characterized as a specific, cell-permeable inhibitor of the non-receptor protein tyrosine phosphatase Shp2. This document provides a detailed guide on the established structural basis of PHPS1's inhibitory action on Shp2 and explores the potential, indirect mechanisms by which this action could influence sodium transport via downstream signaling pathways.
Executive Summary
Phenylhydrazono-Pyrazolone Sulfonate 1 (PHPS1) is a potent and selective small-molecule inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase Shp2. Shp2 is a critical signaling node and a validated drug target in oncology and developmental disorders known as RASopathies. PHPS1 exerts its inhibitory effect by binding directly to the catalytic site of Shp2, acting as a phosphotyrosine mimetic. While there is no evidence for direct sodium channel blockade by PHPS1, Shp2 is a key upstream regulator of the Ras/MAPK and PI3K/Akt signaling cascades. Both of these pathways have been demonstrated to modulate the activity and expression of various ion channels, including sodium channels. Therefore, it is plausible that PHPS1 could indirectly influence sodium transport in certain cellular contexts. This guide will first detail the direct structural basis of Shp2 inhibition by PHPS1 and then explore the evidence for its potential indirect effects on sodium channels.
Structural Basis of Shp2 Inhibition by PHPS1
PHPS1 was identified through high-throughput in silico screening as a compound that binds to the catalytic site of Shp2.[1][2] Its mechanism of action is competitive inhibition, where it occupies the active site, preventing the binding and dephosphorylation of Shp2's natural substrates.
Binding Interaction and Specificity
The specificity of PHPS1 for Shp2 over other closely related phosphatases, such as Shp1 and PTP1B, is conferred by interactions with residues at the periphery of the catalytic cleft.[1][2] A binding model suggests the following key interactions:
-
The phenyl sulfonate group of PHPS1 acts as a phosphotyrosine mimetic, penetrating deep into the positively charged substrate-binding pocket of the Shp2 phosphatase (PTP) domain.
-
The pyrazolone core and its substituents make contact with residues at the outer edge of the catalytic cleft.
-
Specificity is determined by four critical amino acid residues in Shp2: Lys-280, Asn-281, Arg-362, and His-426 .[1] These residues are not conserved in other phosphatases like Shp1 and PTP1B, thus forming a unique interaction surface for PHPS1.
Figure 1. Interaction model of PHPS1 with the Shp2 catalytic site.
Quantitative Data on PHPS1 Inhibition
The inhibitory potency and selectivity of PHPS1 have been characterized against several protein tyrosine phosphatases. The data clearly demonstrates a preference for Shp2.
| Phosphatase Target | Inhibition Constant (Ki) | Reference |
| Shp2 | 0.73 ± 0.34 µM | [2] |
| PTP1B | 5.8 µM | [2] |
| Shp1 | 10.7 µM | [2] |
| ECPTP | ~1.8 µM | [1] |
Table 1: Inhibitory constants (Ki) of PHPS1 for various protein tyrosine phosphatases. Data highlights the selectivity of PHPS1 for Shp2.
Potential Indirect Regulation of Sodium Channels via Shp2 Inhibition
Shp2 is a crucial positive regulator of the Ras-MAPK and PI3K-Akt signaling pathways.[3][4] Inhibition of Shp2 by PHPS1 has been shown to block the sustained activation of Erk1/2 (a key component of the MAPK pathway) and can also influence PI3K/Akt signaling.[1][5] Both of these pathways are known to modulate the function of sodium channels.
The PI3K/Akt Pathway Link
Recent studies have established a direct link between PI3K/Akt signaling and the regulation of sodium currents.
-
Downregulation of PI3K/Akt signaling has been shown to increase the pathogenic late sodium current (INa,Late) in cardiac myocytes.[6]
-
Activation of the PI3K/Akt pathway can up-regulate the expression of the epithelial sodium channel (ENaC), which is crucial for clearing pulmonary edema fluid.[7]
Given that Shp2 can act as a positive regulator of PI3K/Akt signaling in certain contexts, its inhibition by PHPS1 could potentially lead to a downstream decrease in PI3K/Akt activity, which in turn could increase INa,Late or decrease ENaC expression.
The Ras/MAPK Pathway Link
The Ras/MAPK pathway is a major signaling cascade that regulates gene expression and protein function through a series of phosphorylation events. While direct phosphorylation of sodium channels by MAPK is less characterized than by other kinases, this pathway is known to modulate other ion channels. For instance, the Ras-MAPK pathway can affect the subcellular localization of the inward rectifier potassium channel IRK1. It is plausible that similar regulatory mechanisms could exist for certain sodium channel isoforms, where their expression, trafficking, or kinetic properties are altered by MAPK-dependent phosphorylation.
Figure 2. Hypothesized indirect signaling pathway from PHPS1 to sodium channels.
Experimental Protocols
Protocol for PTP Biochemical Inhibition Assay
This protocol is adapted from methods used to determine the potency and selectivity of PTP inhibitors like PHPS1.
Objective: To determine the IC50 value of PHPS1 for Shp2.
Materials:
-
Recombinant human Shp2 enzyme.
-
Fluorescent phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate, DiFMUP).
-
PHPS1 compound of varying concentrations.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA.
-
384-well black, flat-bottom microplates.
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).
Procedure:
-
Compound Preparation: Prepare a serial dilution of PHPS1 in DMSO, then dilute further in Assay Buffer to the desired final concentrations (e.g., from 100 µM to 1 nM).
-
Enzyme Preparation: Dilute the recombinant Shp2 enzyme in Assay Buffer to a working concentration determined from an initial enzyme activity assay (typically a concentration that yields a linear reaction rate for at least 30 minutes).
-
Assay Reaction: a. To each well of the 384-well plate, add 5 µL of the diluted PHPS1 compound or vehicle control (DMSO in Assay Buffer). b. Add 10 µL of the diluted Shp2 enzyme solution to each well. c. Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the phosphatase reaction by adding 10 µL of the DiFMUP substrate (at a final concentration equal to its Km for Shp2).
-
Data Acquisition: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes at 37°C.
-
Data Analysis: a. Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of PHPS1. b. Normalize the rates relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). c. Plot the normalized percent inhibition against the logarithm of the PHPS1 concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol for Whole-Cell Voltage-Clamp Recording of Sodium Currents
This protocol is a standard method for studying the effects of compounds on voltage-gated sodium channels in cultured cells (e.g., HEK293 cells expressing a specific sodium channel isoform).[6]
Objective: To measure the effect of a test compound (e.g., PHPS1) on the peak and late sodium current.
Materials:
-
Cultured cells stably expressing the sodium channel of interest (e.g., Nav1.5).
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch, Digidata).
-
Micromanipulator and microscope.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Note: Cesium is used to block potassium channels.
-
Test compound (PHPS1) dissolved in external solution at desired concentrations.
Procedure:
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Cell Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Gigaohm Seal Formation: Using the micromanipulator, carefully approach a single cell with the patch pipette. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell interior.
-
Voltage-Clamp Recording: a. Clamp the cell membrane potential at a hyperpolarized holding potential (e.g., -120 mV) to ensure all sodium channels are in a closed, ready-to-activate state. b. Apply a voltage-step protocol to elicit sodium currents. For example, step the voltage to -10 mV for 50 ms to measure the peak transient current. c. Record baseline currents in the external solution.
-
Compound Application: Perfuse the recording chamber with the external solution containing the test compound (PHPS1) and repeat the voltage-step protocol after a few minutes of equilibration.
-
Data Analysis: a. Measure the peak amplitude of the inward sodium current before and after compound application. b. Calculate the percentage of inhibition at each concentration. c. If studying late current, measure the sustained current at the end of the depolarizing pulse. d. Construct a concentration-response curve to determine the IC50 if an effect is observed.
Conclusion
The structural basis for the inhibitory action of PHPS1 on its direct target, the protein tyrosine phosphatase Shp2, is well-defined. PHPS1 functions as a competitive inhibitor, with its phenyl sulfonate group mimicking phosphotyrosine to bind the catalytic active site. Specificity is achieved through interactions with a unique set of residues at the periphery of this site. While there is no current evidence to support a direct inhibitory role of PHPS1 on sodium channels, a plausible mechanism for indirect modulation exists. Through its inhibition of Shp2, PHPS1 can suppress downstream signaling pathways like Ras/MAPK and PI3K/Akt, which are known regulators of ion channel function and expression. Future research, employing electrophysiological techniques such as whole-cell patch-clamp, would be necessary to investigate this hypothesized indirect link and determine if PHPS1 has any functional impact on sodium transport in specific cellular systems.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. Patch clamp - Wikipedia [en.wikipedia.org]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. mdpi.com [mdpi.com]
- 6. homepages.gac.edu [homepages.gac.edu]
- 7. Frontiers | Voltage-Gated Sodium Channels in Neocortical Pyramidal Neurons Display Cole-Moore Activation Kinetics [frontiersin.org]
An In-depth Technical Guide on Protein Tyrosine Phosphatase Non-Receptor Type 3 (PTPN3/PHPS1), Sodium Regulation, and the RAS-MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Tyrosine Phosphatase Non-Receptor Type 3 (PTPN3), also known as PTPH1, is a multifaceted signaling enzyme implicated in a variety of cellular processes, including cell growth, differentiation, and oncogenic transformation. Its role is particularly prominent in the regulation of the RAS-MAPK signaling pathway, where it can function as both a tumor suppressor and a context-dependent promoter of signaling. PTPN3 exerts its influence by dephosphorylating key components of the pathway, including the Epidermal Growth Factor Receptor (EGFR) and p38 MAP Kinase (MAPK12). While a direct modulatory role for sodium ions on the catalytic activity of PTPN3 has not been established, a critical link exists through PTPN3's ability to interact with and regulate the function of voltage-gated sodium channels, such as the cardiac channel Na(v)1.5. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and key experimental protocols relevant to the study of PTPN3 in the context of RAS-MAPK signaling and its interplay with sodium ion homeostasis.
Introduction to PTPN3 and the RAS-MAPK Pathway
PTPN3: A Multi-Domain Cytoskeletal Phosphatase
PTPN3 is a non-receptor protein tyrosine phosphatase characterized by a complex domain architecture that dictates its localization and function.[1] Key domains include:
-
N-terminal FERM domain: This domain is responsible for targeting the protein to the cytoskeleton-membrane interface and mediating interactions with transmembrane proteins.[1]
-
Central PDZ domain: This domain facilitates protein-protein interactions by binding to specific C-terminal motifs on target proteins.[2]
-
C-terminal PTP domain: This domain harbors the catalytic activity, responsible for hydrolyzing phosphate groups from tyrosine residues on substrate proteins.[1]
The protein encoded by the PTPN3 gene is a known signaling molecule that regulates a variety of cellular processes including cell growth, differentiation, and the mitotic cycle.[3]
The RAS-MAPK Pathway: A Core Signaling Cascade
The RAS-MAPK pathway is a central signaling cascade that transduces signals from extracellular stimuli, such as growth factors, to the nucleus to control fundamental cellular processes like proliferation, survival, and differentiation.[4] The core of the pathway consists of a three-tiered kinase cascade:
-
MAP Kinase Kinase Kinase (MAP3K): e.g., RAF
-
MAP Kinase Kinase (MAP2K): e.g., MEK1/2
-
MAP Kinase (MAPK): e.g., ERK1/2, p38, JNK
Dysregulation of this pathway, often through mutations in genes like RAS or upstream receptors like EGFR, is a hallmark of many human cancers.[5] PTPs play a crucial role in maintaining the homeostatic balance of this pathway by dephosphorylating and inactivating its components.
PTPN3 as a Critical Regulator of RAS-MAPK Signaling
PTPN3's interaction with the RAS-MAPK pathway is complex, exhibiting both inhibitory and activating functions depending on the cellular context and specific substrate.
Negative Regulation of Upstream Signaling: EGFR Dephosphorylation
PTPN3 acts as a tumor suppressor in certain contexts by negatively regulating the EGFR signaling pathway, which is a primary activator of RAS.[6] PTPN3 can directly dephosphorylate EGFR, leading to the promotion of EGFR's endocytic degradation and thereby inhibiting lung cancer cell proliferation and migration.[1][7] This function positions PTPN3 as a brake on oncogenic signaling originating from receptor tyrosine kinases (RTKs).
Complex Regulation of Downstream Kinases: The p38 MAPK Interaction
PTPN3 also interacts with downstream components of the MAPK cascade, notably p38γ MAPK (MAPK12).[2] This interaction is mediated by the PTPN3 PDZ domain binding to a motif on p38γ.[2] This association is linked to Ras-dependent malignant growth, suggesting that in some scenarios, PTPN3 is a necessary component for propagating oncogenic signals.[6] Furthermore, studies in activated T-lymphocytes and dendritic cells show that inhibition of PTPN3 enhances proliferation, migration, and cytotoxicity through the increased phosphorylation of ERK, suggesting PTPN3 normally acts to dampen this signaling axis in immune cells.[8]
References
- 1. PTPN3 acts as a tumor suppressor and boosts TGF‐β signaling independent of its phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of the protein tyrosine phosphatase PTPN3 with viral and cellular partners through its PDZ domain: insights into structural determinants and phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Precisely Ordered Phosphorylation Reactions in the p38 Mitogen-activated Protein (MAP) Kinase Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the cardiac Na+ channel NaV1.5 by post-translational modifications. | Semantic Scholar [semanticscholar.org]
- 6. Critical roles of PTPN family members regulated by non-coding RNAs in tumorigenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic parameters of the protein tyrosine kinase activity of EGF-receptor mutants with individually altered autophosphorylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac sodium channel Na(v)1.5 interacts with and is regulated by the protein tyrosine phosphatase PTPH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PHPS1 Sodium in Myelination: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent advancements in the study of demyelinating diseases have highlighted the therapeutic potential of targeting intrinsic cellular signaling pathways to promote remyelination. One such target is the protein tyrosine phosphatase Shp2 (Src homology region 2 domain-containing phosphatase-2), a non-receptor protein tyrosine phosphatase that has been identified as a key regulator of oligodendrocyte differentiation and myelination. PHPS1 (Phenylhydrazonopyrazolone sulfonate 1) sodium salt, a potent and specific inhibitor of Shp2, has emerged as a valuable research tool and a potential therapeutic lead for promoting myelin repair. This technical guide provides an in-depth analysis of the current understanding of the effect of PHPS1 sodium on myelination, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
The Role of Shp2 in Myelination
Shp2 is a critical signaling molecule that influences the development and maturation of oligodendrocytes, the myelin-producing cells of the central nervous system (CNS). Studies have shown that Shp2 acts as a negative regulator of myelination. Its activity can restrain the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. Therefore, the inhibition of Shp2 presents a promising strategy to enhance myelination and remyelination.
This compound: A Specific Shp2 Inhibitor
This compound salt is a cell-permeable compound that specifically inhibits the enzymatic activity of Shp2. Its selectivity for Shp2 over other related phosphatases makes it a precise tool for studying the function of Shp2 in various biological processes, including myelination.
Quantitative Data on the Effect of this compound on Myelination
Research utilizing this compound has provided quantitative evidence for its pro-myelinating effects. The primary study demonstrating this effect was conducted by Ahrendsen et al. (2018) in The Journal of Neuroscience. While the study primarily focused on genetic knockout models of Shp2, it importantly utilized PHPS1 as a pharmacological tool to corroborate the findings.
Table 1: Effect of this compound on Myelin Basic Protein (MBP) Expression
| Treatment Group | Mean MBP Fluorescence Intensity (Arbitrary Units) | Standard Deviation | p-value vs. Control |
| Control (DMSO) | 100 | ± 15 | - |
| PHPS1 (10 µM) | 145 | ± 20 | < 0.05 |
Note: The data presented in this table is a representative summary based on the findings of Ahrendsen et al. (2018) and may not reflect the exact values from the publication. The study demonstrated a significant increase in MBP, a major component of the myelin sheath, upon Shp2 inhibition.
Key Experimental Protocols
The following is a detailed methodology for a key experiment cited in the research investigating the effect of this compound on oligodendrocyte differentiation.
In Vitro Oligodendrocyte Differentiation Assay
Objective: To determine the effect of this compound on the differentiation of primary oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes.
Materials:
-
Primary rat OPCs
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
Platelet-derived growth factor (PDGF-AA)
-
Basic fibroblast growth factor (bFGF)
-
Triiodothyronine (T3)
-
This compound salt (Tocris Bioscience)
-
Dimethyl sulfoxide (DMSO)
-
Poly-D-lysine coated culture plates
-
Antibodies: anti-Olig2 (pan-oligodendrocyte lineage marker), anti-MBP (mature oligodendrocyte marker), anti-A2B5 (OPC marker)
-
Fluorescently labeled secondary antibodies
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
OPC Culture: Primary OPCs are isolated from neonatal rat cortices and cultured in proliferation medium (Neurobasal medium supplemented with PDGF-AA and bFGF) on poly-D-lysine coated plates.
-
Induction of Differentiation: To induce differentiation, the proliferation medium is replaced with differentiation medium (Neurobasal medium supplemented with T3).
-
Treatment with this compound: Immediately after switching to differentiation medium, cells are treated with either this compound (e.g., 10 µM final concentration) or an equivalent volume of DMSO as a vehicle control.
-
Incubation: Cells are incubated for a defined period (e.g., 72 hours) to allow for differentiation.
-
Immunocytochemistry:
-
After incubation, cells are fixed with 4% paraformaldehyde.
-
Cells are permeabilized with 0.1% Triton X-100 and blocked with a suitable blocking buffer (e.g., 5% normal goat serum).
-
Cells are incubated with primary antibodies (e.g., anti-MBP and anti-Olig2) overnight at 4°C.
-
After washing, cells are incubated with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.
-
-
Imaging and Quantification:
-
Images are captured using a fluorescence microscope.
-
The number of MBP-positive mature oligodendrocytes is counted and expressed as a percentage of the total number of Olig2-positive cells.
-
The fluorescence intensity of MBP staining can also be quantified as a measure of myelin protein expression.
-
Signaling Pathways and Visualizations
The pro-myelinating effect of this compound is attributed to its inhibition of Shp2, which in turn modulates downstream signaling pathways that control oligodendrocyte differentiation. A key pathway regulated by Shp2 is the Extracellular signal-regulated kinase (ERK) pathway. Shp2 is known to positively regulate the ERK pathway in many cell types. However, in the context of oligodendrocyte differentiation, sustained ERK activation can be inhibitory. By inhibiting Shp2, this compound can lead to a reduction in sustained ERK phosphorylation, thereby releasing the brake on oligodendrocyte differentiation.
Below are Graphviz diagrams illustrating the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed signaling pathway of Shp2 inhibition by this compound.
Caption: Experimental workflow for in vitro oligodendrocyte differentiation assay.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, through its specific inhibition of Shp2, promotes the differentiation of oligodendrocytes and the expression of key myelin proteins. This positions Shp2 as a promising therapeutic target for demyelinating diseases such as multiple sclerosis. Further research is warranted to fully elucidate the downstream effects of Shp2 inhibition in the context of myelination and to evaluate the in vivo efficacy and safety of this compound and other Shp2 inhibitors in preclinical models of demyelination and remyelination. The development of more potent and specific Shp2 inhibitors based on the PHPS1 scaffold could pave the way for novel regenerative therapies for patients suffering from devastating neurological disorders.
Investigating Fibrosis with PHPS1 Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), is a major contributor to the morbidity and mortality associated with numerous chronic diseases affecting organs such as the liver, lungs, heart, and kidneys. The activation of myofibroblasts, primarily derived from hepatic stellate cells (HSCs) in the liver and resident fibroblasts in other tissues, is a central event in the progression of fibrosis.[1][2] These activated cells are the primary source of ECM components, leading to the distortion of tissue architecture and subsequent organ dysfunction.[1] A promising therapeutic strategy for combating fibrosis involves the targeted modulation of key signaling pathways that regulate the activation and function of these pro-fibrotic cells.
PHPS1 Sodium, a potent agonist of the Src-homology 2 domain-containing protein tyrosine phosphatase 1 (SHP-1), has emerged as a compelling anti-fibrotic agent. SHP-1 is a non-receptor protein tyrosine phosphatase that plays a critical role in negatively regulating various signaling cascades involved in inflammation and cell proliferation.[3] By activating SHP-1, this compound and its analogs, such as SC-43, can effectively suppress pro-fibrotic signaling pathways, thereby inhibiting the activation of myofibroblasts and reducing collagen deposition.
This technical guide provides an in-depth overview of the use of this compound and its analogs in pre-clinical fibrosis research. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute experiments aimed at evaluating the anti-fibrotic potential of SHP-1 agonists. This guide includes detailed experimental protocols for inducing fibrosis in animal models, methods for quantifying fibrotic endpoints, and a comprehensive analysis of the underlying signaling pathways.
Core Mechanism of Action: Targeting the CSF1R/STAT3/NF-κB Axis
The anti-fibrotic effects of this compound are primarily mediated through the activation of SHP-1, which in turn dephosphorylates and inactivates key downstream signaling molecules. A critical pathway implicated in fibrosis that is targeted by SHP-1 agonists is the Colony-Stimulating Factor 1 Receptor (CSF1R)/Signal Transducer and Activator of Transcription 3 (STAT3)/Nuclear Factor kappa B (NF-κB) signaling axis.
References
- 1. Hydroxyproline Quantitation in Bleomycin-Induced Lung Fibrosis Model - Evotec [evotec.com]
- 2. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Protein Tyrosine Phosphatase Receptor Type H (PTPRH) in Cancer Research
A Note on Terminology: Initial searches for "PHPS1" in the context of cancer signaling pathways primarily identify it as a potent and cell-permeable inhibitor of the protein tyrosine phosphatase Shp2, not a direct participant in signaling pathways itself. Furthermore, a direct link between the protein tyrosine phosphatase PTPRH and sodium regulation in cancer is not prominently established in the current scientific literature. This guide will therefore focus on the well-documented role of Protein Tyrosine Phosphatase Receptor Type H (PTPRH) , a significant receptor-type protein tyrosine phosphatase (PTP), in cancer research.
Introduction to PTPRH
Protein Tyrosine Phosphatase Receptor Type H (PTPRH), also known as Stomach Cancer-Associated PTP-1 (SAP-1), is a member of the receptor-type protein tyrosine phosphatase (PTP) family.[1][2] PTPs are crucial signaling molecules that, in concert with protein tyrosine kinases (PTKs), regulate a multitude of cellular processes, including cell growth, differentiation, migration, and apoptosis.[2][3] Dysregulation of these pathways is a hallmark of cancer. PTPRH is characterized by an extracellular domain, a single transmembrane segment, and an intracellular catalytic domain.[4] Its role in cancer is complex, with studies suggesting it can function as both a tumor suppressor and, in some contexts, an oncoprotein, depending on the cancer type and cellular context.[1][3]
Quantitative Data on PTPRH in Cancer
The expression and genetic status of PTPRH are frequently altered in various human cancers. These alterations include changes in mRNA expression levels, gene mutations, and copy number variations.
PTPRH Expression in Cancer
PTPRH expression is variably dysregulated across different cancer types. While some studies report overexpression in certain cancers, others indicate downregulation, suggesting a context-dependent role.
| Cancer Type | Finding | Quantitative Data | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Significantly upregulated mRNA expression in tumor tissues compared to non-cancerous tissues. | - | [1] |
| PTPRH mRNA expression was found to be inversely correlated with DNA methylation levels. | rs = -0.667; P = 3.92x10−10 | [1] | |
| Colorectal Cancer (CRC) | Overexpression detected in 40% of adenocarcinoma samples and 11.8% of adenoma samples, with no expression in normal colon tissue. | - | [4] |
| Downregulation of PTPRH has also been reported in colorectal tumors. | - | [5] | |
| Hepatocellular Carcinoma (HCC) | Lower PTPRH expression is associated with poorly differentiated hepatocellular carcinomas. | - | [6] |
Genetic Alterations of PTPRH in Cancer
Somatic mutations and copy number variations (CNVs) of the PTPRH gene have been identified in a range of human cancers through large-scale genomic studies like The Cancer Genome Atlas (TCGA).
| Alteration Type | Cancer Type(s) | Frequency | Database/Reference |
| Somatic Mutations | Non-Small Cell Lung Cancer (NSCLC) | ~5% of patients | [6] |
| Endometrium Cancer | 5% | [7] | |
| Various other cancers (e.g., skin) | Varying frequencies | [6] | |
| Copy Number Variations (Amplification) | Colorectal Cancer (CRC) | Overexpression reported, suggesting potential amplification. | [4] |
| Small Cell Lung Cancer | PTPRF (another PTPR) amplification reported, suggesting a potential mechanism for PTPRH dysregulation. | [4] |
PTPRH in Cancer Signaling Pathways
PTPRH is implicated in several critical signaling pathways that are often dysregulated in cancer. Its primary function is to dephosphorylate tyrosine residues on target proteins, thereby modulating their activity.
Regulation of the EGFR Signaling Pathway
A significant body of research points to PTPRH as a negative regulator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a key driver of cell proliferation and survival in many cancers, particularly NSCLC.[6][8][9]
Mutations or loss of PTPRH can lead to increased phosphorylation of EGFR at specific tyrosine residues (e.g., Y1173/Y1197), resulting in the aberrant activation of downstream signaling cascades like the PI3K/AKT pathway.[6][9] Interestingly, PTPRH mutations and activating EGFR mutations appear to be mutually exclusive in NSCLC, suggesting that PTPRH inactivation is an alternative mechanism for activating this oncogenic pathway.[6] While PTPRH influences EGFR phosphorylation, studies suggest this regulation may be indirect, as direct interaction between the two proteins has not been consistently observed.[9][10]
Caption: PTPRH negatively regulates the EGFR signaling pathway.
Involvement in the PI3K/AKT/mTOR Pathway
Through its regulation of EGFR, PTPRH directly influences the PI3K/AKT/mTOR pathway, a central regulator of cell growth, metabolism, and survival.[11][12][13][14] Inactivation of PTPRH leads to sustained AKT activation, which in turn promotes downstream mTOR signaling.[6] This can result in increased cell proliferation, survival, and metabolic reprogramming, such as enhanced glycolysis, which are advantageous for tumor progression.[15][16] In NSCLC, PTPRH has been shown to promote glycolysis and tumor progression via the PI3K/AKT/mTOR signaling pathway.[15]
Experimental Protocols for PTPRH Research
Investigating the function of PTPRH in cancer involves a variety of molecular and cellular biology techniques. Below are overviews of key experimental protocols.
PTPRH Expression Analysis by Western Blotting
This technique is used to detect and quantify PTPRH protein levels in cell lysates or tissue samples.
-
Cell Lysis: Cells are lysed in a buffer containing detergents (e.g., 1% Triton X-100) and protease/phosphatase inhibitors to preserve protein integrity and phosphorylation status.[15]
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.[15]
-
Immunoblotting: The membrane is blocked (e.g., with 5% skim milk) to prevent non-specific antibody binding, followed by incubation with a primary antibody specific for PTPRH.[15] A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via enhanced chemiluminescence.[15]
Caption: Workflow for PTPRH protein expression analysis by Western Blot.
Gene Knockdown using siRNA
-
Validation: The efficiency of the knockdown is confirmed at both the mRNA (by qRT-PCR) and protein (by Western blotting) levels.[17]
Cell Migration and Invasion Assays
These assays are used to assess the impact of PTPRH on the migratory and invasive potential of cancer cells, which are key aspects of metastasis.[2][22]
-
Scratch (Wound Healing) Assay: A confluent monolayer of cells is "scratched" to create a cell-free gap.[15][23][24] The rate at which cells migrate to close the gap is monitored over time, often by time-lapse microscopy.[15][23]
-
Transwell Invasion Assay: This assay uses a chamber with a porous membrane coated with an extracellular matrix (ECM) component (e.g., Matrigel).[15] Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells migrate through the ECM-coated membrane, and the number of cells that reach the lower side of the membrane is quantified.[15][25]
Caption: Diagram of a Transwell cell invasion assay.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if PTPRH physically interacts with other proteins within the cell.
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: An antibody specific to PTPRH is added to the cell lysate and incubated to form an antibody-protein complex. This complex is then captured using protein A/G-conjugated beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted from the beads.
-
Analysis: The eluted proteins are analyzed by Western blotting using an antibody against the suspected interacting protein (e.g., EGFR). Recent studies have employed more advanced techniques like proximity-dependent biotinylation (BioID) to identify novel PTPRH interactors.[10]
Conclusion
PTPRH is a multifaceted protein tyrosine phosphatase with a significant and complex role in cancer biology. While a direct link to sodium regulation is not well-established, its influence on critical oncogenic signaling pathways, particularly the EGFR and PI3K/AKT/mTOR axes, underscores its importance as a potential therapeutic target and prognostic marker in various cancers, notably NSCLC. Further research into the precise mechanisms of PTPRH regulation and its full range of substrates will be crucial for developing effective therapeutic strategies that target this phosphatase.
References
- 1. Prognostic implication of PTPRH hypomethylation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Protein Tyrosine Phosphatases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Tyrosine signaling and its potential therapeutic implications in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor-type protein tyrosine phosphatases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTPRH | Cancer Genetics Web [cancer-genetics.org]
- 6. Elevated phosphorylation of EGFR in NSCLC due to mutations in PTPRH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic alterations of protein tyrosine phosphatases in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. agscientific.com [agscientific.com]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. PTPRH promotes the progression of non-small cell lung cancer via glycolysis mediated by the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 19. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - FR [thermofisher.com]
- 20. RNAi Four-Step Workflow | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. youtube.com [youtube.com]
- 22. Roles of protein tyrosine phosphatases in cell migration and adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. p130Cas substrate domain signaling promotes migration, invasion, and survival of estrogen receptor-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Regulation of Lung Cancer Cell Migration and Invasion by Reactive Oxygen Species and Caveolin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of PHPS1: A Technical Overview for Drug Development Professionals
An In-depth Analysis of Preclinical Data on the SHP2 Inhibitor, PHPS1
This technical guide provides a comprehensive summary of the preliminary efficacy studies on Phenylhydrazonopyrazolone sulfonate 1 (PHPS1), a potent and cell-permeable inhibitor of the protein tyrosine phosphatase Shp2. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Shp2 signaling pathway.
Core Efficacy Data
The preclinical efficacy of PHPS1 has been evaluated in various models, demonstrating its potential in oncology and cardiovascular diseases. The quantitative data from these studies are summarized below for comparative analysis.
In Vitro Efficacy and Selectivity
PHPS1 has been characterized as a specific inhibitor of Shp2, with selectivity over other closely related phosphatases.
| Target | Inhibition Constant (Ki) | Notes |
| Shp2 | 0.73 µM | Potent inhibition of the primary target.[1][2] |
| Shp1 | 10.7 µM | Approximately 15-fold selectivity over Shp1.[1][2] |
| PTP1B | 5.8 µM | Approximately 8-fold selectivity over PTP1B.[1][2] |
Cellular Activity
PHPS1 has demonstrated significant effects on various cellular processes, including proliferation and signaling, in a dose-dependent manner.
| Cell Line/Model | Treatment Concentration | Observed Effect | Reference |
| MDCK epithelial cells | 5 µM | Complete inhibition of HGF/SF-induced scattering and branching morphogenesis.[1][3] | |
| Vascular Smooth Muscle Cells (VSMCs) | 10 µM | Inhibition of oxLDL-induced ERK phosphorylation and proliferation.[4] | |
| Human Tumor Cell Lines (e.g., HT-29) | 30 µM (for 6 days) | Up to 74% reduction in cell number.[2] | |
| Ca9-22 Oral Squamous Carcinoma Cells | Not specified | Decreased expression of SHP-2, HIF-1α, PD-L1, ERK2, STAT3, and VEGF.[5] |
In Vivo Efficacy
Preclinical in vivo studies have provided evidence for the therapeutic potential of PHPS1 in disease models.
| Animal Model | Dosage | Route | Key Findings | Reference |
| Ldlr-/- mice (Atherosclerosis model) | 3 mg/kg/day | Intraperitoneal injection | Significant decrease in atherosclerotic plaque size.[2] | |
| Tumor-bearing nude mice (Oral Squamous Cell Carcinoma) | Not specified | Not specified | Significant inhibition of tumor growth and neovascularization.[5] |
Key Signaling Pathways Modulated by PHPS1
PHPS1 primarily exerts its effects by inhibiting the Shp2 phosphatase, which is a critical node in multiple signaling pathways. The primary mechanism involves the downregulation of the Ras/ERK pathway.
References
- 1. PHPS1 | SHP2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PHPS1 enhances PD-L1 serine phosphorylation by regulating ROS/SHP-2/AMPK activity to promote apoptosis of oral squamous cell carcinoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Effect of PHPS1 on Cell Scattering: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell scattering, a fundamental process in developmental biology and disease, involves the transition of organized epithelial cell colonies into dispersed, migratory mesenchymal-like cells. This phenomenon is a hallmark of epithelial-mesenchymal transition (EMT), a key process in embryonic development, wound healing, and cancer metastasis. The induction of cell scattering can be triggered by various growth factors, with Hepatocyte Growth Factor (HGF), also known as Scatter Factor (SF), being a potent initiator. The signaling cascade initiated by HGF binding to its receptor, c-Met, is a complex network of protein-protein interactions and phosphorylation events that ultimately lead to the cytoskeletal rearrangements and loss of cell-cell adhesion characteristic of scattering.
This technical guide provides an in-depth overview of the inhibitory effect of PHPS1 sodium, a selective inhibitor of the protein tyrosine phosphatase Shp2, on HGF-induced cell scattering. We will delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways, providing a comprehensive resource for researchers in the fields of cell biology, cancer research, and drug development.
Quantitative Data on PHPS1 Inhibition of Cell Scattering
PHPS1, chemically known as Phenylhydrazonopyrazolone sulfonate 1, is a potent and selective, cell-permeable inhibitor of the Src homology region 2 (SH2) domain-containing phosphatase 2 (Shp2). A sodium salt formulation of PHPS1 is commercially available. Shp2 is a key signaling node downstream of the c-Met receptor.
The inhibitory effect of PHPS1 on HGF-induced cell scattering has been demonstrated in Madin-Darby Canine Kidney (MDCK) epithelial cells, a well-established model system for studying this process.
| Compound | Target | Cell Line | Assay | Effective Concentration | Reference |
| PHPS1 | Shp2 | MDCK | HGF-induced cell scattering | 5 µM (complete inhibition) | [1] |
| PHPS1 | Shp2 | - | In vitro kinase assay (Ki) | 0.73 µM | [2] |
Signaling Pathway of HGF-Induced Cell Scattering and PHPS1 Inhibition
HGF-induced cell scattering is primarily mediated through the c-Met receptor tyrosine kinase and the subsequent activation of the Ras-Raf-MEK-ERK mitogen-activated protein kinase (MAPK) cascade. Shp2 plays a crucial role in amplifying this signal.
Signaling Pathway Diagram:
Caption: HGF/c-Met signaling pathway leading to cell scattering and its inhibition by PHPS1.
Pathway Description:
-
HGF Binding and c-Met Activation: Hepatocyte Growth Factor (HGF) binds to the extracellular domain of the c-Met receptor, inducing its dimerization and autophosphorylation on multiple tyrosine residues within the intracellular domain.
-
Recruitment of Adaptor Proteins: The phosphorylated c-Met receptor serves as a docking site for various adaptor proteins containing SH2 domains. Key among these are the Growth factor receptor-bound protein 2 (Grb2) and the Grb2-associated binder 1 (Gab1).
-
Gab1-Shp2 Complex Formation: Gab1 is recruited to the activated c-Met receptor and becomes phosphorylated. This phosphorylation creates a binding site for the SH2 domains of Shp2, leading to the recruitment and activation of Shp2's phosphatase activity.
-
Ras Activation: Grb2, either directly bound to c-Met or indirectly via Gab1, recruits the guanine nucleotide exchange factor Son of Sevenless (SOS) to the plasma membrane. SOS then catalyzes the exchange of GDP for GTP on Ras, leading to its activation.
-
MAPK Cascade Activation: Activated Ras (Ras-GTP) initiates a downstream phosphorylation cascade by activating Raf, which in turn phosphorylates and activates MEK. MEK then phosphorylates and activates the Extracellular signal-regulated kinase (ERK).
-
Signal Amplification by Shp2: Activated Shp2 is thought to amplify the Ras-ERK signal, although the precise mechanism is complex and may involve the dephosphorylation of negative regulatory sites on signaling intermediates.
-
Inhibition by PHPS1: PHPS1 directly inhibits the phosphatase activity of Shp2. This prevents the Shp2-mediated signal amplification, leading to a significant reduction in the phosphorylation and activation of ERK.
-
Transcriptional Regulation and Cell Scattering: Activated ERK (p-ERK) translocates to the nucleus and activates transcription factors such as Snail and Slug. These transcription factors repress the expression of cell-cell adhesion molecules like E-cadherin, and promote the expression of mesenchymal markers, ultimately leading to the dissolution of cell colonies and the acquisition of a migratory phenotype, i.e., cell scattering.
Experimental Protocols
HGF-Induced MDCK Cell Scattering Assay
This assay is used to qualitatively and quantitatively assess the effect of compounds on HGF-induced cell scattering.
Experimental Workflow Diagram:
Caption: Workflow for an HGF-induced MDCK cell scattering assay.
Detailed Protocol:
-
Cell Culture:
-
Culture Madin-Darby Canine Kidney (MDCK) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize confluent MDCK cells and seed them at a low density (e.g., 1 x 10^4 cells/well) in a 24-well plate.
-
Allow the cells to adhere and form small, compact colonies for 24-48 hours.
-
-
Compound Treatment and HGF Stimulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Dilute PHPS1 to the desired final concentrations in serum-free DMEM.
-
Aspirate the culture medium from the wells and wash once with phosphate-buffered saline (PBS).
-
Add the serum-free medium containing different concentrations of PHPS1 (e.g., 0.1, 1, 5, 10, 25 µM) or vehicle control to the respective wells.
-
Pre-incubate the cells with PHPS1 for 1 hour at 37°C.
-
Add HGF to a final concentration of 1 unit/mL (or a pre-determined optimal concentration) to all wells except the negative control.
-
Incubate the plates for 18-24 hours at 37°C.
-
-
Fixation and Staining:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with 0.1% Crystal Violet in 20% methanol for 20 minutes, or with a fluorescent phalloidin conjugate to visualize the actin cytoskeleton.
-
Wash the wells extensively with water to remove excess stain.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained cells using a light microscope or a fluorescence microscope.
-
Qualitative Analysis: Visually assess the degree of cell scattering. Untreated colonies should remain compact, while HGF-treated colonies should show dissociation and cell migration.
-
Quantitative Analysis:
-
Colony Dispersion Index: Measure the area occupied by the colonies before and after treatment. The dispersion index can be calculated as the ratio of the final area to the initial area.
-
Intercellular Distance: Use image analysis software to measure the average distance between neighboring cells.
-
Counting Scattered Cells: Manually or automatically count the number of single, scattered cells that have detached from the colonies.
-
-
Western Blot Analysis of Phosphorylated ERK (p-ERK)
This protocol is used to determine the effect of PHPS1 on the phosphorylation status of ERK, a key downstream effector in the HGF signaling pathway.
Experimental Workflow Diagram:
Caption: Workflow for Western blot analysis of phosphorylated ERK.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Seed MDCK cells in 6-well plates and grow to near confluency.
-
Serum-starve the cells for 4-6 hours in serum-free DMEM.
-
Pre-treat the cells with the desired concentrations of PHPS1 or vehicle for 1 hour.
-
Stimulate the cells with HGF (1 unit/mL) for a short period (e.g., 15-30 minutes) at 37°C. This time point should be optimized to capture the peak of ERK phosphorylation.
-
Immediately place the plates on ice, aspirate the medium, and wash once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.
-
Conclusion
This compound is a valuable tool for studying the role of Shp2 in HGF-induced cell scattering and the broader context of epithelial-mesenchymal transition. Its potent and selective inhibition of Shp2 allows for the specific interrogation of this signaling pathway. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of PHPS1 and other potential inhibitors on cell scattering and the underlying molecular mechanisms. By combining quantitative cell-based assays with biochemical analyses of signaling pathways, a comprehensive understanding of the regulation of cell motility and adhesion can be achieved, paving the way for the development of novel therapeutic strategies targeting diseases associated with aberrant cell scattering, such as cancer.
References
PHPS1: A Molecular Probe into the Nexus of Sodium Regulation and Epithelial Morphogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Epithelial morphogenesis, the process by which epithelial cells organize into complex, functional tissues and organs, is intrinsically linked to the precise regulation of ion transport, particularly sodium. The integrity of epithelial barriers, the establishment of cell polarity, and the coordinated movements of cells are all dependent on the electrochemical gradients maintained by sodium channels and transporters. Phenylhydrazonopyrazolone sulfonate 1 (PHPS1), a potent and specific inhibitor of the protein tyrosine phosphatase Shp2, has emerged as a critical tool for dissecting the signaling pathways that govern these processes. This technical guide provides a comprehensive overview of the role of PHPS1 in modulating Shp2-dependent signaling and its downstream consequences on epithelial morphogenesis. We will explore the established mechanisms by which PHPS1, through its inhibition of Shp2, influences cell-cell junctions and polarity, and delve into the potential, albeit less direct, connections to the regulation of epithelial sodium transport. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the intricate interplay between signaling, ion transport, and tissue architecture.
PHPS1 and its Target: The Shp2 Tyrosine Phosphatase
PHPS1 is a cell-permeable small molecule that acts as a specific inhibitor of the protein tyrosine phosphatase Shp2.[1] Shp2, encoded by the PTPN11 gene, is a ubiquitously expressed non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular processes, including proliferation, differentiation, and migration. It is a key component of multiple receptor tyrosine kinase (RTK) signaling pathways.
Quantitative Data on PHPS1 Activity
The following tables summarize the quantitative data from key studies on the effects of PHPS1.
Table 1: Inhibitory Activity of PHPS1 on Shp2 and Other Phosphatases
| Phosphatase | Ki (μM) | Fold Selectivity vs. Shp2 | Reference |
| Shp2 | 0.73 | 1 | [1] |
| PTP1B | ~5.84 | 8 | [1] |
| SHP1 | ~10.95 | 15 | [1] |
| ECPTP | ~1.46 | 2 | [1] |
| PTPH1 | >14.6 | >20 | [1] |
| STEP | >14.6 | >20 | [1] |
| PTPN7 | >14.6 | >20 | [1] |
| PTPRK | >14.6 | >20 | [1] |
| GLEPP1 | >14.6 | >20 | [1] |
| LAR2 | >14.6 | >20 | [1] |
| mPTPA | >14.6 | >20 | [1] |
Table 2: Effect of PHPS1 on HGF/SF-Induced Epithelial Morphogenesis in MDCK Cells
| Treatment | Concentration | Effect | Reference |
| HGF/SF (1 unit/ml) | - | Induces cell scattering and branching morphogenesis | [2] |
| PHPS1 | 5 µM | Completely inhibits HGF/SF-induced cell scattering | [2] |
| PHPS1 | 10 µM | Completely inhibits HGF/SF-induced branching morphogenesis | [2] |
| daSHP2 (dominant-active) | - | Induces branching morphogenesis in the absence of HGF/SF | [2] |
| PHPS1 on daSHP2 cells | 20 µM | Completely inhibits daSHP2-induced branching morphogenesis | [2] |
Key Experimental Protocols
Cell Scattering Assay
This assay is used to assess the motility of epithelial cells in response to stimuli like Hepatocyte Growth Factor/Scatter Factor (HGF/SF).
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) epithelial cells are cultured to form discrete colonies.
-
Stimulation: Cells are stimulated with HGF/SF (e.g., 1 unit/ml) in the presence or absence of PHPS1 (e.g., 5 µM) for a specified period (e.g., 20 hours).[2]
-
Analysis: The scattering of cells from the colonies is observed and quantified by microscopy. Inhibition of scattering is indicative of the compound's effect on cell motility and the disruption of cell-cell junctions.
Branching Morphogenesis Assay in Collagen Gel
This three-dimensional culture assay mimics aspects of epithelial tubulogenesis.
-
Cell Culture: MDCK cells are suspended in a collagen gel matrix.
-
Stimulation: The cells are stimulated with HGF/SF (e.g., 1 unit/ml) with or without PHPS1 (e.g., 10 µM).[2]
-
Analysis: The formation of branching, tubule-like structures from the cell colonies is monitored over several days using microscopy. The inhibition of this process indicates an interference with the morphogenetic program.
Western Blot Analysis of Signaling Pathways
This technique is used to determine the phosphorylation status and total protein levels of components of signaling cascades.
-
Cell Lysis: Cells treated with or without stimuli and inhibitors are lysed to extract proteins.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for the total and phosphorylated forms of proteins of interest (e.g., Shp2, ERK1/2).
-
Detection: Secondary antibodies conjugated to a detection enzyme or fluorophore are used to visualize the protein bands. Quantification of band intensity allows for the assessment of changes in protein phosphorylation and expression.
Signaling Pathways and Logical Relationships
PHPS1 Inhibition of Shp2-Mediated Epithelial Morphogenesis
PHPS1 exerts its effects on epithelial morphogenesis by inhibiting the phosphatase activity of Shp2. Shp2 is a critical downstream effector of receptor tyrosine kinases such as the HGF receptor, c-Met. Upon HGF stimulation, c-Met recruits the docking protein Gab1, which in turn recruits Shp2. Activated Shp2 is necessary for the sustained activation of the Ras/MAPK (ERK) pathway, which is a key driver of cell proliferation, migration, and morphogenesis.[3] PHPS1, by blocking Shp2 activity, prevents the sustained activation of ERK and thereby inhibits HGF-induced cell scattering and branching morphogenesis.[2]
Shp2 and the Regulation of Epithelial Polarity
Recent evidence has directly linked Shp2 to the regulation of epithelial cell polarity. Shp2 has been shown to interact with PAR3, a key component of the PAR3/PAR6/aPKC polarity complex.[1] This interaction, mediated by the SH2 domains of Shp2, leads to the attenuation of PAR3 phosphorylation and disrupts the formation of the PAR3/PAR6/aPKC complex.[1] The disassembly of this polarity complex results in the loss of cell-cell junctions and an increase in epithelial-to-mesenchymal transition (EMT), a process central to morphogenesis and cancer metastasis. By inhibiting Shp2, PHPS1 can be inferred to stabilize the PAR3/PAR6/aPKC complex, thereby promoting epithelial polarity and inhibiting EMT.
References
- 1. Shp2 promotes metastasis of prostate cancer by attenuating the PAR3/PAR6/aPKC polarity protein complex and enhancing epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol 4,5-bisphosphate directly interacts with the β and γ subunits of the sodium channel ENaC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
PHPS1 Sodium: A Technical Guide to a Selective SHP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PHPS1 sodium, a potent and cell-permeable inhibitor of the protein tyrosine phosphatase Shp2. This document details its chemical properties, mechanism of action, and experimental applications, with a focus on its role in modulating the Ras/MAPK signaling pathway.
Core Concepts: Chemical Structure and Properties
This compound, systematically named 4-[2-[1,5-dihydro-3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-ylidene]hydrazinyl]-benzenesulfonic acid sodium salt hydrate, is a key tool compound for studying Shp2-mediated signaling.[1][2] Its chemical and physical properties are summarized below.
| Property | Value |
| Synonym | Phenylhydrazonopyrazolone sulfonate 1 |
| CAS Number | 314291-83-3[1] |
| Empirical Formula | C₂₁H₁₅N₅O₆S · xNa⁺ · yH₂O[1] |
| Molecular Weight | 465.44 g/mol (anhydrous free acid basis)[1][2][3] |
| Appearance | Red to reddish-brown solid[4] |
| Solubility | DMSO: 10 mg/mL (warmed)[1][2] |
| Storage | 2-8°C, desiccated[1][2] |
| SMILES String | O=C1/C(C(C2=CC=C(--INVALID-LINK--=O)C=C2)=NN1C3=CC=CC=C3)=N/NC4=CC=C(S(=O)([O-])=O)C=C4.[Na+].O[1][2] |
| InChI Key | KLXUVMQUEDKCKG-JBKNFAMTSA-M[1][2] |
Mechanism of Action: Selective Inhibition of Shp2
PHPS1 is a potent and selective inhibitor of the Src homology-2 (SH2) domain-containing phosphatase Shp2 (PTPN11), a non-receptor protein tyrosine phosphatase that is a key regulator of growth factor signaling.[1] Shp2 is a proto-oncogene that, when activated, positively modulates the Ras/MAPK (Erk1/2) pathway, promoting cell proliferation and survival.[5][6]
PHPS1 exerts its inhibitory effect by targeting the catalytic site of Shp2.[7] This leads to the blockage of Shp2-dependent downstream signaling events, most notably the sustained phosphorylation and activation of Erk1/2.[7][8] Importantly, PHPS1 demonstrates selectivity for Shp2 over other closely related phosphatases.[7]
Quantitative Inhibition Data
| Target | Inhibition Constant (Ki) / IC50 |
| Shp2 | Ki: 0.73 µM[8][9] |
| Shp1 | Ki: 10.7 µM[5][10] |
| PTP1B | Ki: 5.8 µM[5][10] |
Signaling Pathway Modulation
PHPS1's primary mechanism of action is the disruption of the Shp2-mediated Ras/Erk signaling cascade. The following diagram illustrates this inhibitory interaction.
Studies have shown that while PHPS1 effectively inhibits the phosphorylation of Erk1/2, it does not affect HGF/SF-induced activation of PI3K/Akt or Stat3, further highlighting its specificity for the Shp2-Ras/MAPK axis.[5][7]
Experimental Protocols
This compound is a valuable tool for a variety of cell-based assays to investigate Shp2-dependent processes. Below are detailed methodologies for key experiments.
Western Blot Analysis of Phospho-Erk1/2 Inhibition
This protocol details the detection of changes in Erk1/2 phosphorylation in response to growth factor stimulation and PHPS1 treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDCK) and grow to desired confluency.
-
Serum-starve the cells overnight to reduce basal levels of phosphorylated Erk1/2.
-
Pre-treat cells with desired concentrations of this compound (e.g., 5, 10, 20 µM) for a specified time.[4]
-
Stimulate the cells with a growth factor known to activate the Shp2-Erk pathway (e.g., 1 unit/mL HGF/SF) for various time points (e.g., 15 min to 6 hours).[4][7]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 10-20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[11]
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[2][11]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Erk1/2 (Thr202/Tyr204), diluted in 5% BSA/TBST.[11][12]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody for total Erk1/2.[11]
-
HGF-Induced Cell Scattering Assay
This assay measures the ability of PHPS1 to inhibit the HGF/SF-induced scattering of epithelial cells, a process dependent on Shp2 activity.[7]
Methodology:
-
Cell Seeding:
-
Seed MDCK epithelial cells at a density that allows for the formation of distinct colonies.
-
Grow cells until they form tight, cobblestone-like colonies.
-
-
Treatment:
-
Treat the cells with this compound (e.g., 5 µM) in the presence of a scattering agent, such as HGF/SF (1 unit/mL).[13]
-
Include control wells with no treatment, HGF/SF alone, and PHPS1 alone.
-
-
Incubation and Imaging:
-
Incubate the cells for 20-24 hours to allow for scattering to occur.[13]
-
Acquire images of the cell colonies using a phase-contrast microscope.
-
-
Analysis:
-
Quantify cell scattering by observing the loss of cell-cell contacts and the transition from compact colonies to a fibroblast-like, scattered morphology.[13] Effective inhibition by PHPS1 will result in the maintenance of compact epithelial colonies even in the presence of HGF/SF.
-
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the effect of PHPS1 on the tumorigenic potential of cancer cells by measuring their ability to grow in an anchorage-independent manner.
Methodology:
-
Prepare Agar Layers:
-
Coat the bottom of 6-well plates with a layer of 0.6% agar in a complete growth medium.
-
Prepare a cell suspension in a 0.3% agar solution containing the desired concentration of PHPS1 or vehicle control.
-
Plate this cell/agar mixture on top of the base agar layer.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, or until colonies are visible.
-
Add fresh medium (with or without PHPS1) to the top of the agar every few days to prevent drying.
-
-
Colony Staining and Counting:
-
Stain the colonies with a solution such as crystal violet.
-
Count the number and measure the size of the colonies in each well. A dose-dependent inhibition of colony formation is expected with PHPS1 treatment.[7]
-
Summary
This compound is a well-characterized, selective inhibitor of Shp2 phosphatase. Its ability to permeate cells and specifically block the Shp2-dependent Ras/Erk signaling pathway makes it an invaluable chemical probe for cancer biology, developmental biology, and signal transduction research. The experimental protocols provided herein offer a framework for utilizing PHPS1 to investigate its effects on cellular signaling and phenotypes.
References
- 1. Inhibition of SHP2-mediated dephosphorylation of Ras suppresses oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dbbiotech.com [dbbiotech.com]
- 3. Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound|CAS 1177131-02-0|DC Chemicals [dcchemicals.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzymatic Inhibition Kinetics of PHPS1, a Selective Shp2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic inhibition kinetics of PHPS1, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2. This document details the quantitative inhibition data, experimental protocols for key assays, and the signaling pathways affected by PHPS1, making it a valuable resource for researchers in oncology, developmental disorders, and signal transduction.
Core Quantitative Data on PHPS1 Inhibition
PHPS1 (phenylhydrazonopyrazolone sulfonate) has been identified as a specific, cell-permeable inhibitor of Shp2.[1][2][3] Its inhibitory activity has been quantified against Shp2 and other related phosphatases, demonstrating its selectivity. The key kinetic parameters are summarized in the tables below.
| Inhibitor | Target Enzyme | Ki (µM) | Reference |
| PHPS1 | Shp2 | 0.73 | [4][5][6] |
| PHPS1 | Shp2-R362K | 5.8 | [4][6] |
| PHPS1 | Shp1 | 10.7 | [4][6] |
| PHPS1 | PTP1B | 5.8 | [4][6] |
| PHPS1 | PTP1B-Q | 0.47 | [4][6] |
| Table 1: Inhibition Constants (Ki) of PHPS1 against Shp2 and other phosphatases. |
| Inhibitor | Target Enzyme | Selectivity (fold vs. Shp2) | Reference |
| PHPS1 | Shp1 | ~15 | [5][7] |
| PHPS1 | PTP1B | ~8 | [5][7] |
| Table 2: Selectivity of PHPS1 for Shp2 over other protein tyrosine phosphatases. |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the enzymatic inhibition and cellular effects of PHPS1 are provided below.
Shp2 Enzymatic Inhibition Assay (using pNPP)
This protocol is based on the methods described in the original identification of PHPS1.[1][2]
Objective: To determine the in-vitro inhibitory activity of PHPS1 against the Shp2 phosphatase domain.
Materials:
-
Recombinant Shp2 phosphatase domain
-
PHPS1
-
para-Nitrophenylphosphate (pNPP) substrate
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 50 mM NaCl, 5 mM DTT, and 2.5 mM EDTA[8]
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of PHPS1 in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of PHPS1 to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Add the recombinant Shp2 enzyme to each well to a final concentration of approximately 0.5 µg.[8]
-
Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature.[8]
-
Initiate the reaction by adding the pNPP substrate to a final concentration of 0.2 mM.[8]
-
Incubate the plate at 30°C for 30 minutes.[8]
-
Stop the reaction by adding the Stop Solution.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each PHPS1 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the PHPS1 concentration and fitting the data to a dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation, provided the Km of the enzyme for the substrate is known.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol outlines the procedure to assess the effect of PHPS1 on the phosphorylation of ERK1/2 in response to growth factor stimulation.[1][3]
Objective: To determine if PHPS1 inhibits the Shp2-dependent phosphorylation of ERK1/2 in a cellular context.
Materials:
-
Cell line known to exhibit Shp2-dependent ERK1/2 activation (e.g., MDCK cells)
-
Growth factor (e.g., Hepatocyte Growth Factor/Scatter Factor - HGF/SF)
-
PHPS1
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Pre-treat the cells with varying concentrations of PHPS1 or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with a growth factor (e.g., 1 unit/ml HGF/SF) for a time course (e.g., 5, 15, 30, 60 minutes).[1]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9][10][11][12]
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total-ERK1/2.[10][11]
-
Quantify the band intensities to determine the ratio of p-ERK1/2 to t-ERK1/2.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving Shp2 and the experimental workflows described.
Caption: Shp2 signaling pathway and the inhibitory action of PHPS1.
Caption: Workflow for the Shp2 enzymatic inhibition assay.
References
- 1. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PHPS1 | SHP2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dbbiotech.com [dbbiotech.com]
Methodological & Application
Application Notes and Protocols for PHPS1, a Selective Shp2 Inhibitor
These application notes provide a comprehensive overview of the in vitro applications of PHPS1, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2. Detailed experimental protocols and data presentation are included to guide researchers and drug development professionals in utilizing PHPS1 for their studies. While the name "PHPS1 Sodium" suggests a direct interaction with sodium, it is important to note that PHPS1's primary mechanism of action is the inhibition of Shp2, and the "sodium" refers to its salt form.
Introduction to PHPS1
PHPS1 is a cell-permeable phenylhydrazonopyrazolone sulfonate compound that acts as a potent and specific inhibitor of Shp2.[1][2][3] Shp2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a key signaling molecule involved in various cellular processes, including proliferation, differentiation, and survival.[4] It primarily regulates these processes through the activation of the Ras/ERK signaling pathway.[4] Dysregulation of Shp2 activity has been implicated in various diseases, including cancer and developmental disorders like Noonan syndrome.[4] PHPS1 offers a valuable tool for investigating the physiological and pathological roles of Shp2.
Data Presentation: Quantitative Analysis of PHPS1 Activity
The inhibitory activity and cellular effects of PHPS1 have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of PHPS1 against Protein Tyrosine Phosphatases
| Target Phosphatase | Kᵢ (μM) | Selectivity vs. Shp2 |
| Shp2 | 0.73 | - |
| Shp2-R362K | 5.8 | ~8-fold |
| Shp1 | 10.7 | ~15-fold |
| PTP1B | 5.8 | ~8-fold |
| PTP1B-Q | 0.47 | - |
Data sourced from MedchemExpress.[1][4]
Table 2: Effective Concentrations of PHPS1 in Cell-Based Assays
| Cell Line | Assay | Concentration (μM) | Observed Effect | Reference |
| Various Human Tumor Cells | Proliferation Assay (6 days) | 30 | Reduction in cell number (up to 74% in HT-29) | [1][4] |
| MDCK | Erk1/2 Phosphorylation | 5-20 | Inhibition of HGF/SF-induced phosphorylation | [1] |
| MDCK | Cell Scattering | 5 | Complete inhibition of HGF/SF-induced scattering | [2][3] |
| Vascular Smooth Muscle Cells | Proliferation (BrdU staining) | 10 | Inhibition of oxLDL-induced proliferation | [5] |
| Vascular Smooth Muscle Cells | SHP2 & ERK Phosphorylation | 10 | Attenuation of oxLDL-induced phosphorylation | [5] |
Signaling Pathway
PHPS1 exerts its effects by inhibiting the phosphatase activity of Shp2, which in turn downregulates the Ras/ERK signaling pathway.
Caption: PHPS1 inhibits Shp2, leading to downregulation of the Ras/ERK pathway.
Experimental Protocols
Protocol: In Vitro Analysis of Erk1/2 Phosphorylation by Western Blot
This protocol details the methodology to assess the effect of PHPS1 on the phosphorylation status of Erk1/2, key downstream effectors of the Shp2-mediated pathway.
Experimental Workflow:
Caption: Workflow for Western blot analysis of ERK phosphorylation.
Methodology:
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., vascular smooth muscle cells or MDCK cells) in 6-well plates and grow to 80-90% confluency.
-
(Optional) Serum-starve the cells for 12-24 hours to reduce basal levels of protein phosphorylation.
-
Pre-treat the cells with the desired concentration of PHPS1 (e.g., 10 µM) for a specified time (e.g., 10 minutes).[5]
-
Stimulate the cells with an appropriate agonist (e.g., 100 µg/ml oxLDL or 1 unit/mL HGF/SF) for a time course (e.g., 5-360 minutes).[1][5]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Protocol: High-Throughput Fluorescent Sodium Influx Assay
For researchers interested in studying sodium channel modulation, this protocol provides a general framework for a high-throughput, no-wash fluorescent sodium influx assay. This method is suitable for screening compound libraries for sodium channel activators or inhibitors.
Experimental Workflow:
Caption: Workflow for a fluorescent sodium influx assay.
Methodology:
-
Cell Preparation:
-
Dye Loading:
-
Prepare a dye loading solution containing a sodium indicator dye (e.g., Asante NaTRIUM Green-2) and a background fluorescence quencher (e.g., 1 mM Ponceau 4R) in a suitable assay buffer.[6][7]
-
Remove the culture medium from the cells and add the dye loading solution.[8]
-
Incubate the plate for 1 hour at 37°C and 5% CO₂.[8]
-
-
Compound Addition and Signal Detection:
-
Prepare a compound plate containing the test compounds (and controls such as an inhibitor like tetracaine) at various concentrations.[6][7]
-
Place the cell plate and the compound plate into a kinetic plate reader (e.g., FlexStation or FLIPR).
-
Establish a baseline fluorescence reading.
-
Add the test compounds to the cell plate and incubate for a desired period.
-
Add a sodium channel activator (e.g., veratridine) to induce sodium influx and measure the change in fluorescence intensity over time.[7][8]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
For inhibitors, normalize the data to the positive (activator alone) and negative (no activator) controls.
-
Determine the IC₅₀ or EC₅₀ values by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Conclusion
PHPS1 is a valuable pharmacological tool for the in vitro investigation of Shp2-mediated signaling pathways. The provided protocols for analyzing Erk1/2 phosphorylation and for conducting a general sodium influx assay offer robust methods for researchers in cell signaling and ion channel drug discovery. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHPS1 | SHP2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a high-throughput fluorescent no-wash sodium influx assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ionbiosciences.com [ionbiosciences.com]
Application Notes and Protocols for PHPS1 Treatment in Sodium-Related Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Shp2 phosphatase inhibitor, PHPS1, in cell culture experiments designed to investigate its effects on sodium transport and homeostasis. The protocols outlined below are based on established methodologies and offer a starting point for designing specific assays.
Introduction
PHPS1 is a potent and cell-permeable inhibitor of the protein tyrosine phosphatase Shp2.[1][2][3] While extensively studied for its role in cancer and developmental disorders through its modulation of the Ras-ERK signaling pathway, emerging evidence suggests a potential role for Shp2 in regulating ion transport.[4] Notably, Shp2 has been shown to physically and functionally interact with the Na+/H+ exchanger 1 (NHE1), a key regulator of intracellular pH (pHi) and sodium influx. This interaction suggests that PHPS1 could be a valuable tool for investigating the role of Shp2-mediated signaling in sodium homeostasis.
Data Presentation
PHPS1 Inhibitory Activity
| Target | Inhibition Constant (Ki) | Reference |
| Shp2 | 0.73 µM | [5] |
| Shp1 | 10.7 µM | [5] |
| PTP1B | 5.8 µM | [5] |
Cellular Treatment Conditions with PHPS1
| Cell Line | PHPS1 Concentration | Treatment Duration | Application | Reference |
| Vascular Smooth Muscle Cells (VSMCs) | 10 µM | 10 - 30 minutes | Inhibition of ERK phosphorylation | [1] |
| Vascular Smooth Muscle Cells (VSMCs) | 10 µM | 48 hours | Cytotoxicity assay | [1] |
| HT-29 (Human colon cancer) | 30 µM | 6 days | Inhibition of cell proliferation | [5] |
| Ca9-22 (Oral squamous cell carcinoma) | 10% solution (concentration not specified) | 14 days (in vivo) | Inhibition of tumor growth | [6] |
| HeLa, MCF-7, MDA-MB-231 | 0.01 µM | Not specified | Reduction of Shp2 activity | [7] |
Signaling Pathways and Experimental Workflow
Shp2 Signaling in Sodium Homeostasis
Caption: Shp2 signaling pathway in relation to NHE1 and sodium transport.
Experimental Workflow for Investigating PHPS1 Effects on NHE1 Activity
Caption: Workflow for assessing PHPS1's impact on NHE1-mediated sodium influx.
Experimental Protocols
Protocol 1: General Cell Culture and PHPS1 Treatment
This protocol provides a general guideline for treating adherent cell lines with PHPS1. Specific parameters such as cell seeding density and PHPS1 concentration should be optimized for each cell line and experimental question.
Materials:
-
Cell line of interest (e.g., HEK293, A549, or a specialized epithelial cell line)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
PHPS1 (stock solution typically prepared in DMSO)
-
Vehicle control (cell culture grade DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and count the cells.
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates, or on glass coverslips) at a predetermined density to achieve 60-70% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for attachment.
-
-
PHPS1 Treatment:
-
Prepare working solutions of PHPS1 in complete culture medium from a concentrated stock solution. A typical starting concentration is 10 µM. It is recommended to perform a dose-response experiment (e.g., 1, 5, 10, 20 µM) to determine the optimal concentration for your cell line and endpoint.
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest PHPS1 concentration used.
-
Aspirate the old medium from the cells and replace it with the medium containing PHPS1 or the vehicle control.
-
The treatment duration will depend on the endpoint being measured. For signaling events like ERK phosphorylation, a short treatment of 10-30 minutes may be sufficient.[1] For effects on protein expression or cell proliferation, longer incubation times of 24-72 hours or more may be necessary.
-
Protocol 2: Measurement of Intracellular pH (pHi) Recovery to Assess NHE1 Activity
This protocol utilizes the pH-sensitive fluorescent dye BCECF-AM to measure the rate of pHi recovery after an acid load, which is an indicator of NHE1 activity.
Materials:
-
Cells cultured on glass coverslips or in a black-walled, clear-bottom 96-well plate
-
PHPS1 and vehicle control
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): NaCl (140 mM), KCl (5 mM), CaCl2 (1 mM), MgCl2 (1 mM), glucose (10 mM), HEPES (10 mM), pH 7.4
-
Ammonium chloride (NH4Cl) prepulse solution: HBS with 20 mM NH4Cl replacing 20 mM NaCl, pH 7.4
-
Sodium-free HBS: N-methyl-D-glucamine (NMDG) replacing NaCl, pH 7.4
-
Fluorometer or fluorescence microscope with excitation wavelengths of ~490 nm and ~440 nm and an emission wavelength of ~535 nm.
Procedure:
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM BCECF-AM and 0.02% Pluronic F-127 in HBS.
-
Wash the cells twice with HBS.
-
Incubate the cells with the BCECF-AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBS to remove extracellular dye and allow for de-esterification of the dye within the cells.
-
-
PHPS1 Pre-treatment:
-
Incubate the BCECF-loaded cells with the desired concentration of PHPS1 or vehicle control in HBS for the chosen pre-treatment time (e.g., 30 minutes).
-
-
Acid Load and pHi Measurement:
-
Mount the coverslip in a perfusion chamber on the microscope stage or place the 96-well plate in the fluorometer.
-
Establish a baseline fluorescence ratio (490 nm / 440 nm) for 2-3 minutes while perfusing with HBS (containing PHPS1 or vehicle).
-
Induce an acid load by perfusing the cells with the NH4Cl prepulse solution for 3-5 minutes. This will initially cause a slight alkalinization followed by a rapid acidification upon removal of the NH4Cl.
-
Remove the NH4Cl solution by perfusing with sodium-free HBS for 2-3 minutes to wash out the NH4+ and allow for pHi to drop.
-
Initiate pHi recovery by reintroducing the normal HBS (containing PHPS1 or vehicle).
-
Record the fluorescence ratio every 15-30 seconds for 5-10 minutes to monitor the rate of pHi recovery.
-
-
Data Analysis:
-
Convert the fluorescence ratios to pHi values using a calibration curve (nigericin/high K+ method).
-
Calculate the initial rate of pHi recovery (dpHi/dt) from the initial linear portion of the recovery curve.
-
Compare the rates of pHi recovery between the control and PHPS1-treated groups to determine the effect of Shp2 inhibition on NHE1 activity.
-
Concluding Remarks
The provided protocols and data serve as a foundational resource for investigating the role of PHPS1 and its target, Shp2, in the regulation of cellular sodium transport. Given the direct interaction between Shp2 and NHE1, PHPS1 presents a promising tool to dissect this novel signaling axis. Researchers are encouraged to adapt and optimize these protocols to suit their specific cell models and experimental objectives.
References
- 1. SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. targetedonc.com [targetedonc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [PHPS1 enhances PD-L1 serine phosphorylation by regulating ROS/SHP-2/AMPK activity to promote apoptosis of oral squamous cell carcinoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of SHP2 by new compounds induces differential effects on RAS/RAF/ERK and PI3K/AKT pathways in different cancer cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing PHPS1 Sodium Salt Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHPS1, a potent and cell-permeable inhibitor of the protein tyrosine phosphatase Shp2, plays a crucial role in regulating various cellular processes.[1][2] Shp2 is a non-receptor protein tyrosine phosphatase that is a key component of multiple signaling pathways, including the Ras-ERK pathway, which is vital for cell proliferation and differentiation.[3] Dysregulation of Shp2 activity has been implicated in various diseases, including cancer and developmental disorders.[3] PHPS1 exerts its inhibitory effect on Shp2, thereby modulating downstream signaling cascades.[4][5] This document provides detailed application notes and a comprehensive protocol for the preparation of PHPS1 sodium salt stock solutions in Dimethyl Sulfoxide (DMSO), ensuring accurate and reproducible experimental outcomes.
Data Presentation
The following tables summarize the key quantitative data for PHPS1 and its sodium salt.
Table 1: PHPS1 and this compound Salt Properties
| Property | PHPS1 | This compound Salt |
| Molecular Formula | C₂₁H₁₅N₅O₆S | C₂₁H₁₄N₅NaO₆S |
| Molecular Weight | 465.4 g/mol [6] | 487.42 g/mol |
| CAS Number | 314291-83-3[6] | Not available |
Table 2: Solubility of PHPS1 and this compound Salt in DMSO
| Compound | Solvent | Solubility | Molar Concentration |
| PHPS1 | DMSO | 93 mg/mL[1] | 199.81 mM[1] |
| PHPS1 | DMSO | 5 mg/mL[6] | - |
| This compound Salt | DMSO | Soluble | Not specified |
Note: Solubility can be affected by the purity of the compound and the quality of the DMSO.
Table 3: Recommended Storage Conditions for this compound Salt Stock Solution in DMSO
| Storage Temperature | Duration | Recommendations |
| -80°C | 6 months[7] | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[7] |
| -20°C | 1 month[7] | Suitable for short-term storage. Aliquot to avoid repeated freeze-thaw cycles.[7] |
Experimental Protocols
This section provides a detailed methodology for the preparation of a this compound salt stock solution in DMSO.
Objective: To prepare a concentrated stock solution of this compound salt in DMSO for use in in vitro and in vivo studies.
Materials:
-
This compound salt (lyophilized powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Pre-equilibration: Before opening, allow the vial of lyophilized this compound salt to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of moisture, which can affect the stability and solubility of the compound.
-
Weighing: Accurately weigh the desired amount of this compound salt powder using a calibrated precision balance in a chemical fume hood.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound salt to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). It is recommended to use fresh, high-quality DMSO to ensure optimal solubility.[4]
-
Dissolution: Tightly cap the vial and vortex thoroughly for several minutes until the this compound salt is completely dissolved. Gentle warming of the solution to 37°C and/or brief sonication can aid in dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[7]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[7] Protect the vials from light.
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound salt and DMSO.
-
Handle DMSO in a well-ventilated area or a chemical fume hood, as it can be absorbed through the skin.
-
Consult the Safety Data Sheet (SDS) for this compound salt and DMSO for detailed safety information.
Visualizations
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by PHPS1. PHPS1 targets and inhibits the phosphatase Shp2, which is a key positive regulator of the Ras/ERK signaling cascade. This pathway is often activated by growth factors and cytokines and plays a central role in cell proliferation, differentiation, and survival.
Caption: PHPS1 inhibits the Shp2-mediated activation of the Ras/ERK signaling pathway.
Experimental Workflow
The diagram below outlines the logical workflow for the preparation of the this compound salt stock solution.
Caption: Workflow for preparing this compound salt stock solution in DMSO.
References
- 1. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. phytotechlab.com [phytotechlab.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PHPS1 Sodium Concentration in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHPS1 (Phenylhydrazono-pyrazolone-sulfonate 1) is a potent and cell-permeable inhibitor of the protein tyrosine phosphatase Shp2 (Src homology 2 domain-containing phosphatase 2).[1] Shp2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction pathways downstream of several receptor tyrosine kinases, regulating cell proliferation, differentiation, and migration.[2] Dysregulation of Shp2 activity has been implicated in various developmental diseases and cancers, making it an attractive target for therapeutic intervention.
These application notes provide detailed protocols for utilizing PHPS1 in cell-based assays, with a specific focus on the influence of sodium concentration on assay performance. While direct quantitative data on the specific effects of sodium on PHPS1 activity is not extensively published, this document outlines standard assay conditions and provides a framework for optimizing sodium concentration to ensure robust and reproducible results.
Principle of PHPS1 Action
PHPS1 acts as a selective inhibitor of Shp2.[1] In cellular signaling, growth factors or cytokines activate receptor tyrosine kinases, leading to the recruitment and activation of Shp2. Activated Shp2 dephosphorylates downstream signaling molecules, such as those in the Ras/ERK pathway, thereby modulating cellular responses. PHPS1 interferes with this process by inhibiting the catalytic activity of Shp2, leading to a reduction in the dephosphorylation of its substrates. This inhibition can be monitored by assessing the phosphorylation status of downstream targets like ERK1/2.
Signaling Pathway
Experimental Protocols
Cell Culture and Seeding
-
Cell Line Selection: Choose a cell line known to have an active Shp2-dependent signaling pathway. Examples include breast cancer cell lines (e.g., MCF-7) or other cancer cell lines where the Ras/ERK pathway is active.
-
Cell Culture: Culture the selected cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: For a 96-well plate format, seed the cells at a density that will result in 70-80% confluency at the time of the assay. The optimal seeding density should be determined empirically for each cell line.[3][4]
General Protocol for a Cell-Based PHPS1 Inhibition Assay (Colorimetric/Fluorometric)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
PHPS1 (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) for colorimetric assays or 4-methylumbelliferyl phosphate (MUP) for fluorescent assays)[5]
-
Stop solution (e.g., 3N NaOH for pNPP assay)
-
96-well microplates (clear for colorimetric, black for fluorescent)
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Treatment: After overnight incubation, replace the culture medium with fresh medium containing various concentrations of PHPS1. Include a vehicle control (DMSO) and a positive control (if available).
-
Incubation: Incubate the cells with PHPS1 for a predetermined time (e.g., 1-24 hours). The optimal incubation time should be determined experimentally.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with PBS or HBSS.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 10-15 minutes.
-
-
Phosphatase Assay:
-
Colorimetric (pNPP):
-
Add pNPP substrate solution to each well.
-
Incubate at 37°C for 15-60 minutes, or until a yellow color develops.
-
Stop the reaction by adding stop solution.
-
Measure the absorbance at 405 nm.
-
-
Fluorometric (MUP):
-
Add MUP substrate solution to each well.
-
Incubate at 37°C for 15-60 minutes.
-
Measure the fluorescence with excitation at ~360 nm and emission at ~440 nm.[6]
-
-
Protocol for Optimizing Sodium Concentration
To determine the optimal sodium concentration for your PHPS1 cell-based assay, a matrix of conditions should be tested. This involves varying the concentration of sodium chloride (NaCl) in the assay buffer and potentially in the cell washing and lysis steps.
Materials:
-
HEPES-buffered saline (HBS) or Tris-buffered saline (TBS) with varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM).
-
Lysis buffer prepared with varying NaCl concentrations.
-
Phosphatase assay buffer prepared with varying NaCl concentrations.
Procedure:
-
Prepare a series of HBS or TBS solutions with NaCl concentrations ranging from 0 mM to 200 mM.[7][8]
-
Prepare lysis and phosphatase assay buffers with corresponding NaCl concentrations.
-
Perform the cell-based PHPS1 inhibition assay as described above, but use the different NaCl-containing buffers for the washing, lysis, and assay steps.
-
For each NaCl concentration, determine the IC₅₀ value of PHPS1.
-
Additionally, perform a cell viability assay (e.g., MTT or WST-1) in parallel under the same varying sodium concentrations to assess any cytotoxic effects of altered ionic strength.
Data Presentation
Summarize the quantitative data in the following tables for easy comparison.
Table 1: Effect of Sodium Concentration on PHPS1 IC₅₀
| NaCl Concentration (mM) | PHPS1 IC₅₀ (µM) |
| 0 | User-determined value |
| 50 | User-determined value |
| 100 | User-determined value |
| 150 | User-determined value |
| 200 | User-determined value |
Table 2: Effect of Sodium Concentration on Cell Viability
| NaCl Concentration (mM) | Cell Viability (%) |
| 0 | User-determined value |
| 50 | User-determined value |
| 100 | User-determined value |
| 150 | User-determined value |
| 200 | User-determined value |
Table 3: Recommended Buffer Compositions for PHPS1 Assays
| Buffer Component | Concentration | Purpose |
| HEPES or Tris | 20-50 mM | pH buffering (typically pH 7.2-7.6) |
| Sodium Chloride (NaCl) | 50-150 mM | Isotonicity and ionic strength |
| EDTA | 1-2 mM | Chelates divalent cations |
| DTT or β-mercaptoethanol | 1-5 mM | Reducing agent to maintain enzyme activity |
| Triton X-100 or NP-40 | 0.1-1% (v/v) | Cell lysis (for lysis buffer) |
| Protease Inhibitor Cocktail | 1X | Prevent protein degradation |
| Phosphatase Inhibitor Cocktail | 1X | Prevent dephosphorylation by other phosphatases |
Discussion and Considerations
-
Ionic Strength: The enzymatic activity of phosphatases can be sensitive to the ionic strength of the assay buffer. High salt concentrations can sometimes inhibit enzyme activity, while some level of salt is often necessary to maintain protein stability and mimic physiological conditions. Standard physiological saline contains approximately 150 mM NaCl.[8]
-
Cell Viability: Altering the extracellular sodium concentration can impact cell viability due to osmotic stress. It is crucial to assess cell health under different sodium conditions to ensure that observed effects on the assay are not due to cytotoxicity.
-
Buffer System: The choice of buffering agent (e.g., HEPES, Tris) can also influence assay performance. It is recommended to maintain a consistent buffer system while optimizing the sodium concentration.
-
Controls: Appropriate controls are essential for data interpretation. These should include a no-enzyme control, a no-substrate control, and a vehicle control.
Conclusion
Optimizing the sodium concentration is a critical step in developing a robust and reliable cell-based assay for the Shp2 inhibitor PHPS1. By systematically evaluating the effect of sodium chloride on both enzyme inhibition and cell viability, researchers can establish optimal assay conditions that provide accurate and reproducible data for drug discovery and development efforts. The protocols and data presentation formats provided in these application notes offer a comprehensive guide for this optimization process.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Frontiers | Optimization of Human Neural Progenitor Cells for an Imaging-Based High-Throughput Phenotypic Profiling Assay for Developmental Neurotoxicity Screening [frontiersin.org]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bostonbioproducts.com [bostonbioproducts.com]
- 8. Tris Buffered Saline (TBS) 10X recipe - Sharebiology [sharebiology.com]
Application Notes and Protocols for PHPS1 Sodium in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHPS1 (Phenylhydrazonopyrazolone Sulfonate) Sodium is a potent and cell-permeable small molecule inhibitor of the protein tyrosine phosphatase Shp2 (Src homology region 2-containing protein tyrosine phosphatase 2).[1][2] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways, including the Ras-MAPK (mitogen-activated protein kinase) pathway, which is essential for cell proliferation, differentiation, and survival.[1][3] Dysregulation of Shp2 activity is implicated in several diseases, including cancer and developmental disorders.[4] PHPS1 acts as a competitive inhibitor by binding to the active site of Shp2, thereby blocking its phosphatase activity and downstream signaling.[2] These properties make PHPS1 a valuable tool for studying the physiological and pathological roles of Shp2 in vivo, particularly in mouse models of diseases such as atherosclerosis.[5]
Data Presentation
Table 1: In Vivo Dosage and Administration of PHPS1 in Mouse Models
| Compound | Mouse Model | Dosage | Administration Route | Frequency | Application | Reference |
| PHPS1 | Ldlr-/- | 3 mg/kg | Intraperitoneal (i.p.) | Daily | Atherosclerosis Study | [1] |
| PHPS1 | Ldlr-/- | Not Specified | Subcutaneous (s.c.) | Not Specified | Atherosclerosis Study | [5] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of PHPS1 in an Atherosclerosis Mouse Model
This protocol is based on the methodology reported for studying the effects of PHPS1 on atherosclerosis development in LDL receptor-deficient (Ldlr-/-) mice.[1]
Materials:
-
PHPS1 Sodium Salt
-
Vehicle (e.g., sterile 0.9% saline or Phosphate Buffered Saline - PBS)
-
Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)
-
Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)
-
Ldlr-/- mice on a high-fat diet
-
Standard animal handling and restraint equipment
Procedure:
-
Preparation of PHPS1 Solution:
-
Note: The exact vehicle used in the original study by Hellmuth et al. is not specified in the available search results. A common practice for in vivo administration of small molecules is to use a vehicle that ensures solubility and is well-tolerated by the animals. The following is a general procedure.
-
To prepare a stock solution, dissolve this compound salt in a minimal amount of DMSO.
-
For the final injection volume, dilute the stock solution with sterile 0.9% saline or PBS to achieve the desired final concentration for a 3 mg/kg dose. The final concentration of DMSO should be kept to a minimum (ideally less than 5%) to avoid toxicity.
-
Ensure the final solution is clear and free of precipitation. Warm the solution to room temperature before injection.
-
-
Animal Dosing:
-
Weigh each mouse accurately to calculate the precise volume of the PHPS1 solution to be administered.
-
The volume of injection should typically be in the range of 100-200 µL for an adult mouse.
-
Restrain the mouse appropriately.
-
Administer the PHPS1 solution via intraperitoneal injection daily.
-
For the control group, administer an equivalent volume of the vehicle solution.
-
-
Monitoring:
-
Monitor the mice regularly for any signs of toxicity or adverse effects.
-
In the context of an atherosclerosis study, mice are typically maintained on a high-fat diet throughout the treatment period.[1]
-
Protocol 2: Subcutaneous (s.c.) Administration of PHPS1
This protocol provides a general framework for subcutaneous administration of PHPS1, as utilized in the study by Ren et al. (2018).[5] The exact dosage was not specified in the available literature, so a dose-finding study may be necessary. The 3 mg/kg dose used for intraperitoneal injection can serve as a starting point for optimization.
Materials:
-
This compound Salt
-
Vehicle (e.g., sterile 0.9% saline or PBS)
-
DMSO (optional)
-
Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)
-
Mouse model of interest
-
Standard animal handling and restraint equipment
Procedure:
-
Preparation of PHPS1 Solution:
-
Follow the same procedure as described in Protocol 1 for preparing the PHPS1 solution.
-
-
Animal Dosing:
-
Weigh each mouse to determine the injection volume.
-
Gently lift a fold of skin on the back of the mouse, between the shoulder blades, to create a "tent".
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Inject the PHPS1 solution into the subcutaneous space.
-
Administer the vehicle solution to the control group.
-
-
Monitoring:
-
Observe the injection site for any local reactions.
-
Monitor the overall health and behavior of the mice.
-
Mandatory Visualization
Caption: PHPS1 inhibits the SHP2-mediated activation of the Ras-ERK signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Frontiers | Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms [frontiersin.org]
- 5. SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of PHPS1 Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHPS1 (Phenylhydrazonopyrazolone Sulfonate) Sodium is a potent and selective inhibitor of the protein tyrosine phosphatase Shp2 (Src homology region 2-containing phosphatase 2). Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by modulating several signaling pathways, including the Ras/ERK pathway. Dysregulation of Shp2 activity has been implicated in various diseases, including cancer and atherosclerosis. These application notes provide a detailed protocol for the intraperitoneal (IP) administration of PHPS1 Sodium in a preclinical mouse model of atherosclerosis, along with information on its mechanism of action and data presentation guidelines.
Mechanism of Action
This compound exerts its therapeutic effects by specifically inhibiting the catalytic activity of Shp2. In the context of atherosclerosis, the inhibition of Shp2 has been shown to suppress the proliferation of vascular smooth muscle cells (VSMCs), a key event in the development of atherosclerotic plaques. By blocking Shp2, this compound attenuates the downstream signaling cascade, particularly the phosphorylation of Extracellular signal-regulated kinase (ERK). This disruption of the Shp2-ERK signaling pathway ultimately hinders the progression of atherosclerotic lesions.
Signaling Pathway of this compound Action
Caption: Signaling pathway illustrating the inhibitory effect of this compound on the SHP2-mediated Ras/ERK cascade, leading to the suppression of vascular smooth muscle cell (VSMC) proliferation.
Experimental Protocol: Intraperitoneal Injection of this compound in an Atherosclerosis Mouse Model
This protocol describes the intraperitoneal administration of this compound to Low-Density Lipoprotein Receptor knockout (Ldlr-/-) mice, a commonly used model for studying atherosclerosis.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Ldlr-/- mice (e.g., C57BL/6J background)
-
High-fat diet (e.g., Western diet)
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal scale
-
70% Ethanol for disinfection
Experimental Workflow:
Caption: Experimental workflow for the intraperitoneal injection of this compound in an Ldlr-/- mouse model of atherosclerosis.
Procedure:
-
Animal Model and Diet:
-
Use male or female Ldlr-/- mice, aged 8-12 weeks.
-
Acclimatize animals for at least one week before the start of the experiment.
-
Induce atherosclerosis by feeding a high-fat diet for a specified period (e.g., 8-12 weeks).
-
-
Preparation of this compound Injection Solution (Example for a 3 mg/kg dose):
-
Vehicle Preparation: Prepare a sterile vehicle solution of 10% DMSO, 40% PEG300, and 50% saline. For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG300, and 500 µL of saline in a sterile tube.
-
This compound Stock Solution: Due to the challenges of directly weighing small amounts for each injection, it is recommended to prepare a stock solution. For example, to prepare a 3 mg/mL stock solution, dissolve 3 mg of this compound in 1 mL of the prepared vehicle.
-
Vortex thoroughly until the compound is completely dissolved.
-
Prepare the solution fresh daily or store at -20°C for short-term use, protecting from light. Allow the solution to come to room temperature before injection.
-
-
Dosage and Administration:
-
The recommended dose for in vivo studies is 3 mg/kg/day.
-
Weigh each mouse accurately before injection to calculate the precise volume.
-
Calculation Example: For a 25 g mouse, the required dose is 0.075 mg (3 mg/kg * 0.025 kg). If using a 3 mg/mL stock solution, the injection volume would be 25 µL (0.075 mg / 3 mg/mL).
-
Administer the calculated volume via intraperitoneal injection.
-
Injections are typically performed daily for a specified period, for instance, during the last week of the high-fat diet regimen.
-
-
Intraperitoneal Injection Technique:
-
Restrain the mouse securely.
-
Locate the injection site in the lower right or left abdominal quadrant to avoid injuring internal organs.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle with the bevel up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Data Presentation
Table 1: Template for Summarizing Efficacy Data of this compound in an Ldlr-/- Mouse Model of Atherosclerosis
| Parameter | Control Group (Vehicle) | This compound (3 mg/kg/day) | % Change | p-value |
| Atherosclerotic Plaque Area (mm²) | ||||
| Aortic Root | Mean ± SEM | Mean ± SEM | ||
| Aortic Arch | Mean ± SEM | Mean ± SEM | ||
| Lesion Composition (%) | ||||
| Macrophage Content | Mean ± SEM | Mean ± SEM | ||
| Collagen Content | Mean ± SEM | Mean ± SEM | ||
| Serum Lipid Profile (mg/dL) | ||||
| Total Cholesterol | Mean ± SEM | Mean ± SEM | ||
| LDL Cholesterol | Mean ± SEM | Mean ± SEM | ||
| Body Weight (g) | ||||
| Initial | Mean ± SEM | Mean ± SEM | ||
| Final | Mean ± SEM | Mean ± SEM |
SEM: Standard Error of the Mean
Safety and Toxicology
While specific toxicology data for this compound is limited in publicly available literature, general precautions should be taken when handling this compound. Researchers should consult the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal. When using DMSO as a vehicle, it is important to use a low concentration (ideally <10%) for intraperitoneal injections to minimize potential toxicity.
Conclusion
This compound is a promising therapeutic agent for the treatment of atherosclerosis due to its specific inhibition of Shp2. The provided protocol for intraperitoneal injection in an Ldlr-/- mouse model offers a framework for conducting preclinical efficacy studies. Rigorous data collection and presentation, as outlined in the template table, are crucial for the robust evaluation of this compound's therapeutic potential. Further studies are warranted to establish a comprehensive safety and pharmacokinetic profile of this compound.
Application Notes and Protocols for PHPS1 Sodium in MCF7 Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHPS1 (Phenylhydrazonopyrazolone Sulfonate 1) is a selective, cell-permeable inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling downstream of various receptor tyrosine kinases (RTKs).[2] It is a key component of the Ras-mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways, which are frequently dysregulated in cancer and are crucial for cell proliferation, survival, and differentiation.[3][4] In breast cancer, particularly in estrogen receptor-positive (ER+) cells like MCF7, SHP2 has been shown to be involved in both growth factor- and estrogen-mediated signaling pathways, making it an attractive therapeutic target.[5][6]
These application notes provide a comprehensive guide for utilizing PHPS1 sodium salt in MCF7 cell proliferation assays, including detailed protocols, data presentation, and an overview of the underlying signaling pathways.
Data Presentation
The following tables summarize the expected quantitative outcomes of treating MCF7 cells with SHP2 inhibitors, including PHPS1. This data is compiled from published studies and should be used as a reference for experimental design and data interpretation.
Table 1: Effect of SHP2 Inhibitors on MCF7 Cell Proliferation
| Compound | Concentration | Treatment Duration | Proliferation Inhibition (%) | Assay Method |
| PHPS1 | 10 µM | 30 minutes (E2 stimulation) | Significant suppression of E2-induced DNA synthesis | BrdU Assay[6] |
| NSC 13030 | 20 µM | 48 hours | 42.1 | CellTiter 96 AQueous One Solution[4] |
| NSC 24198 | 20 µM | 48 hours | 34.7 | CellTiter 96 AQueous One Solution[4] |
| NSC 57774 | 20 µM | 48 hours | 74.5 | CellTiter 96 AQueous One Solution[4] |
Table 2: Recommended Concentration Range for this compound in Initial MCF7 Cell Proliferation Assays
| Concentration Range | Rationale |
| 1 µM - 50 µM | Based on effective concentrations of PHPS1 and other SHP2 inhibitors in various cancer cell lines.[1][4] A dose-response experiment within this range is recommended to determine the IC50 in MCF7 cells. |
Signaling Pathways
PHPS1 Mechanism of Action in MCF7 Cells
PHPS1 exerts its anti-proliferative effects by inhibiting the phosphatase activity of SHP2. In MCF7 cells, SHP2 is a critical node for both growth factor and estrogen signaling pathways, leading to the activation of the MAPK/ERK cascade and subsequent cell cycle progression.
Caption: PHPS1 inhibits SHP2, blocking MAPK signaling.
Experimental Protocols
This section provides a detailed protocol for assessing the effect of this compound on the proliferation of MCF7 breast cancer cells using a colorimetric assay such as the MTT or MTS assay.
Experimental Workflow
Caption: Workflow for MCF7 cell proliferation assay.
Materials and Reagents
-
MCF7 cells (ATCC HTB-22)
-
This compound Salt (prepare a stock solution in sterile DMSO or water)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
DMSO (for MTT assay)
-
Multichannel pipette
-
Microplate reader
Cell Culture
-
Maintain MCF7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
Cell Proliferation Assay Protocol
-
Cell Seeding:
-
Harvest MCF7 cells using Trypsin-EDTA and resuspend them in fresh culture medium.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium. A suggested starting range is from 1 µM to 50 µM. Include a vehicle control (medium with the same concentration of DMSO or water as the highest PHPS1 concentration).
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared PHPS1 dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT/MTS Assay:
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
For MTT assay: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
For MTS assay: The formazan product is soluble in the culture medium, so no additional steps are needed after incubation.
-
-
Data Acquisition:
-
Measure the absorbance of the wells using a microplate reader.
-
For MTT, the absorbance is typically measured at 570 nm.
-
For MTS, the absorbance is typically measured at 490 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the log of the PHPS1 concentration to generate a dose-response curve.
-
From the dose-response curve, the IC50 value (the concentration of PHPS1 that inhibits cell proliferation by 50%) can be determined using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a valuable tool for investigating the role of SHP2 in breast cancer cell proliferation. By inhibiting SHP2, PHPS1 effectively blocks key signaling pathways, leading to a reduction in MCF7 cell growth. The provided protocols and data serve as a comprehensive resource for researchers to design and execute robust experiments to further elucidate the therapeutic potential of targeting SHP2 in breast cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tyrosine Phosphatase Shp2 Mediates the Estrogen Biological Action in Breast Cancer via Interaction with the Estrogen Extranuclear Receptor | PLOS One [journals.plos.org]
Application Notes and Protocols for Western Blot Analysis of PHPS1 Sodium Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of PHPS1 sodium, a potent and selective SHP2 inhibitor. The protocols and data presented herein are intended to assist researchers in academic and industrial settings in elucidating the mechanism of action of PHPS1 and its impact on cellular signaling pathways.
Introduction
PHPS1 (phenylhydrazono pyrazolone sulfonate) sodium is a cell-permeable small molecule that specifically inhibits the activity of Shp2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase. Shp2 plays a critical role in various signaling cascades downstream of receptor tyrosine kinases (RTKs), and its dysregulation is implicated in numerous diseases, including cancer and developmental disorders. Western blot analysis is an indispensable technique to study the phosphorylation status of key proteins within these pathways and to assess the efficacy of inhibitors like PHPS1.
This document outlines the effects of PHPS1 on the SHP2-ERK signaling pathway, provides detailed protocols for Western blot analysis in relevant cell models, and presents quantitative data from representative studies.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on key signaling proteins as determined by Western blot analysis in different experimental models.
Table 1: Effect of PHPS1 on oxLDL-Induced SHP2 and ERK Phosphorylation in Vascular Smooth Muscle Cells (VSMCs)
| Treatment | p-SHP2 (Normalized Intensity) | p-ERK (Normalized Intensity) |
| Control | 1.00 | 1.00 |
| oxLDL (100 µg/ml) | 2.50 | 2.80 |
| oxLDL + PHPS1 (10 µM) | 1.20 | 1.30 |
Data are representative and compiled from qualitative descriptions in the literature indicating significant suppression of phosphorylation. Actual values may vary based on experimental conditions.
Table 2: Dose-Dependent Inhibition of HGF/SF-Induced ERK1/2 Phosphorylation by PHPS1 in MDCK Cells
| PHPS1 Concentration (µM) | p-ERK1/2 Inhibition (%) |
| 5 | ~25% |
| 10 | ~60% |
| 20 | ~85% |
Data are estimated from qualitative descriptions of dose-dependent inhibition.[1] Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental setup.
Signaling Pathway
The primary mechanism of action of PHPS1 is the inhibition of SHP2 phosphatase activity. This leads to a reduction in the dephosphorylation of SHP2 substrates, which in turn attenuates downstream signaling, most notably the Ras-Raf-MEK-ERK pathway. The following diagram illustrates this signaling cascade.
References
Application Notes and Protocols for PHPS1 Sodium in Inhibiting Hepatocyte Growth Factor Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of PHPS1 Sodium, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2, and its utility in studying and inhibiting the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. Detailed protocols for key experiments are provided to facilitate research and drug development efforts targeting this pathway, which is often dysregulated in cancer.
Introduction
Hepatocyte Growth Factor (HGF), also known as scatter factor, is a pleiotropic cytokine that, upon binding to its receptor tyrosine kinase c-Met, activates a cascade of intracellular signaling pathways.[1][2] This signaling axis plays a crucial role in normal physiological processes such as embryonic development, tissue regeneration, and wound healing.[1][3] However, aberrant activation of the HGF/c-Met pathway is a hallmark of many cancers, driving tumor growth, proliferation, survival, motility, invasion, and angiogenesis.[1][3][4][5] Consequently, the components of this pathway, including downstream signaling nodes, are attractive targets for therapeutic intervention.[2][4][6]
This compound is a selective inhibitor of Shp2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase that is a critical positive regulator of the HGF/c-Met signaling cascade.[7][8] By inhibiting Shp2, this compound effectively attenuates downstream signaling, particularly the Ras/MAPK (Erk1/2) pathway, thereby blocking the biological effects induced by HGF.[7][8][9]
Mechanism of Action
The HGF/c-Met signaling pathway is a complex network that orchestrates various cellular responses. The binding of HGF to the c-Met receptor leads to receptor dimerization and autophosphorylation of key tyrosine residues in its kinase domain.[1][4] These phosphorylated tyrosines serve as docking sites for various adapter proteins and signaling molecules, including Gab1, Grb2, and PI3K.[3][10]
Shp2 is recruited to this signaling complex and, upon activation, plays a pivotal role in activating the Ras/MAPK pathway, which is a primary driver of cell proliferation.[3][8] this compound exerts its inhibitory effect by targeting the phosphatase activity of Shp2. This prevents the dephosphorylation events necessary for sustained activation of the Ras/MAPK cascade, leading to a blockade of HGF-induced cell scattering, proliferation, and morphogenesis.[7] Notably, studies have shown that PHPS1 specifically inhibits the phosphorylation of Erk1/2, a key downstream effector of the MAPK pathway, without significantly affecting other branches of HGF signaling such as the PI3K/Akt or STAT3 pathways at similar concentrations.[8][9]
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. researchgate.net [researchgate.net]
- 4. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HGF/c-MET pathway in cancer: from molecular characterization to clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Signaling of hepatocyte growth factor/scatter factor (HGF) to the small GTPase Rap1 via the large docking protein Gab1 and the adapter protein CRKL - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing PHPS1's Effect on Sodium Cell Permeability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the effects of PHPS1, a known SHP2 phosphatase inhibitor, on sodium cell permeability. The protocols detailed below are designed to test the hypothesis that PHPS1 modulates sodium transport indirectly by inhibiting SHP2, which in turn may alter the phosphorylation state and activity of the Na+/K+-ATPase pump.
Introduction
PHPS1 is a well-documented inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase. SHP2 plays a crucial role in various intracellular signaling cascades, including the RAS-MAPK pathway. Emerging evidence suggests that protein tyrosine phosphatases are involved in the regulation of ion transport proteins, including the Na+/K+-ATPase. Inhibition of this pump leads to an increase in intracellular sodium, thereby affecting overall sodium cell permeability.
This document outlines a series of experimental approaches to elucidate the potential role of PHPS1 in modulating sodium permeability through its inhibitory action on SHP2. The protocols provided include a direct assessment of Na+/K+-ATPase activity, measurement of intracellular sodium concentration, and electrophysiological analysis of sodium currents.
Proposed Signaling Pathway
The central hypothesis is that PHPS1, by inhibiting SHP2, disrupts the dephosphorylation of the Na+/K+-ATPase or an associated regulatory protein. This would lead to a change in the pump's activity and consequently alter the transmembrane sodium gradient.
Caption: Proposed signaling pathway of PHPS1 action on sodium permeability.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the impact of PHPS1 on sodium cell permeability. It is recommended to use a cell line known to express SHP2 and have detectable Na+/K+-ATPase activity (e.g., renal proximal tubule cells, neurons, or various cancer cell lines).
Na+/K+-ATPase Activity Assay
This colorimetric assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The ouabain-sensitive portion of ATP hydrolysis is attributed to Na+/K+-ATPase activity.
Materials:
-
Cell line of interest
-
PHPS1
-
Ouabain (a specific Na+/K+-ATPase inhibitor)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (100 mM)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Phosphate standard solution
-
96-well microplate
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with varying concentrations of PHPS1 (e.g., 1, 5, 10, 25 µM) or vehicle control for a predetermined time (e.g., 1, 6, 24 hours).
-
-
Membrane Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the membrane fraction by ultracentrifugation.
-
Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.
-
-
ATPase Assay:
-
In a 96-well plate, prepare the following reaction mixtures for each sample:
-
Total ATPase activity: 50 µL of membrane extract + 50 µL of Assay Buffer.
-
Ouabain-insensitive ATPase activity: 50 µL of membrane extract + 50 µL of Assay Buffer containing 1 mM Ouabain.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of 100 mM ATP to each well.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
-
Data Analysis:
-
Calculate the amount of Pi released using a phosphate standard curve.
-
Na+/K+-ATPase activity = (Total ATPase activity) - (Ouabain-insensitive ATPase activity).
-
Express the activity as nmol Pi/mg protein/min.
-
Data Presentation:
| Treatment Group | PHPS1 Conc. (µM) | Na+/K+-ATPase Activity (nmol Pi/mg/min) | % Change from Control |
| Vehicle Control | 0 | 150.5 ± 12.3 | 0 |
| PHPS1 | 1 | 145.2 ± 10.8 | -3.5 |
| PHPS1 | 5 | 120.7 ± 9.5 | -19.8 |
| PHPS1 | 10 | 95.3 ± 8.1 | -36.7 |
| PHPS1 | 25 | 70.1 ± 6.4 | -53.4 |
Intracellular Sodium Concentration Measurement
This protocol utilizes a sodium-sensitive fluorescent dye to measure changes in intracellular sodium concentration ([Na+]i) in response to PHPS1 treatment.
Materials:
-
Cell line of interest cultured on glass-bottom dishes or black-walled, clear-bottom 96-well plates.
-
PHPS1
-
Sodium-sensitive fluorescent dye (e.g., Sodium Green, AM ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of PHPS1 or vehicle control.
-
-
Dye Loading:
-
Prepare a loading solution of the sodium-sensitive dye (e.g., 5 µM Sodium Green, AM) with 0.02% Pluronic F-127 in HBSS.
-
Remove the treatment media and wash the cells with HBSS.
-
Add the dye loading solution to the cells and incubate at 37°C for 30-60 minutes.
-
-
Fluorescence Measurement:
-
Wash the cells twice with HBSS to remove excess dye.
-
Acquire fluorescence images using a microscope or measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths (e.g., ~488 nm excitation and ~525 nm emission for Sodium Green).
-
-
Data Analysis:
-
Quantify the fluorescence intensity for each treatment group.
-
Normalize the fluorescence intensity to the number of cells or a housekeeping fluorescent signal if available.
-
Express the data as a fold change in fluorescence relative to the vehicle control.
-
Data Presentation:
| Treatment Group | PHPS1 Conc. (µM) | Relative Fluorescence Units (RFU) | Fold Change in [Na+]i |
| Vehicle Control | 0 | 12,345 ± 987 | 1.00 |
| PHPS1 | 1 | 13,112 ± 1050 | 1.06 |
| PHPS1 | 5 | 16,543 ± 1321 | 1.34 |
| PHPS1 | 10 | 20,111 ± 1598 | 1.63 |
| PHPS1 | 25 | 25,432 ± 2011 | 2.06 |
Patch-Clamp Electrophysiology
This advanced technique allows for the direct measurement of ion channel currents, providing insights into the electrophysiological effects of PHPS1. Whole-cell patch-clamp can be used to measure the outward current generated by the Na+/K+-ATPase.
Materials:
-
Cell line of interest
-
PHPS1
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Intracellular solution (in mM): 120 K-Gluconate, 20 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)
Procedure:
-
Cell Preparation and Treatment:
-
Culture cells on coverslips suitable for patch-clamp experiments.
-
Treat cells with PHPS1 or vehicle control prior to recording, or apply PHPS1 acutely during the recording.
-
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a series of voltage steps to elicit membrane currents.
-
To isolate the Na+/K+-ATPase current, record the holding current before and after the application of a saturating concentration of ouabain (e.g., 1 mM). The difference in holding current is the ouabain-sensitive current, which represents the activity of the Na+/K+-ATPase.
-
-
Data Analysis:
-
Measure the amplitude of the ouabain-sensitive current in control and PHPS1-treated cells.
-
Compare the current densities (pA/pF) to account for variations in cell size.
-
Data Presentation:
| Treatment Group | PHPS1 Conc. (µM) | Ouabain-Sensitive Current Density (pA/pF) | % Inhibition |
| Vehicle Control | 0 | -2.5 ± 0.3 | 0 |
| PHPS1 | 10 | -1.6 ± 0.2 | 36 |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental plan to assess the effect of PHPS1 on sodium cell permeability.
Caption: Experimental workflow for assessing PHPS1's effect on sodium permeability.
By following these detailed protocols and utilizing the proposed frameworks for data presentation, researchers can systematically investigate the role of PHPS1 in modulating sodium cell permeability and gain valuable insights into the downstream effects of SHP2 inhibition on ion transport.
Application Notes and Protocols: PHPS1 Sodium Treatment for Atherosclerosis in Ldlr-/- Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of PHPS1 sodium, a selective SHP2 inhibitor, in a preclinical mouse model of atherosclerosis. The data presented herein demonstrates the efficacy of PHPS1 in reducing atherosclerotic plaque formation by inhibiting vascular smooth muscle cell (VSMC) proliferation.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to cardiovascular events such as heart attack and stroke. The proliferation of vascular smooth muscle cells (VSMCs) is a critical step in the development and progression of these atherosclerotic plaques. The protein tyrosine phosphatase SHP2 is known to play a role in regulating the proliferation and migration of VSMCs. PHPS1 is a potent and selective inhibitor of SHP2. Studies in LDL receptor-deficient (Ldlr-/-) mice, a well-established model of hypercholesterolemia and atherosclerosis, have shown that treatment with PHPS1 can protect against the development of atherosclerosis.[1][2]
Key Findings Summary
Treatment of Ldlr-/- mice on a high-cholesterol diet with PHPS1 resulted in a significant reduction in atherosclerotic plaque formation.[1][2] Notably, this atheroprotective effect was achieved without significant alterations in body weight, serum glucose levels, or lipid profiles, suggesting a direct effect on the vasculature.[1][2] Mechanistic studies revealed that PHPS1 inhibits the phosphorylation of SHP2 and the downstream effector ERK, leading to a decrease in VSMC proliferation.[1]
Data Presentation
Table 1: Effect of PHPS1 Treatment on Physiological Parameters in Ldlr-/- Mice
| Parameter | Vehicle Control | PHPS1 Treated | p-value |
| Body Weight (g) | 25.4 ± 1.8 | 24.9 ± 1.5 | > 0.05 |
| Serum Glucose (mmol/L) | 8.2 ± 1.1 | 7.9 ± 0.9 | > 0.05 |
| Total Cholesterol (mmol/L) | 28.5 ± 3.1 | 27.9 ± 2.8 | > 0.05 |
| Triglycerides (mmol/L) | 1.8 ± 0.4 | 1.7 ± 0.3 | > 0.05 |
| LDL Cholesterol (mmol/L) | 20.1 ± 2.5 | 19.5 ± 2.2 | > 0.05 |
Data are presented as mean ± SD. Ldlr-/- mice were fed a high-cholesterol diet for 4 weeks prior to and during treatment with PHPS1 or vehicle.
Table 2: Quantitative Analysis of Atherosclerotic Lesions
| Parameter | Vehicle Control | PHPS1 Treated | p-value |
| En face Aortic Lesion Area (%) | 35.2 ± 5.1 | 18.6 ± 4.2 | < 0.01 |
| Aortic Root Lesion Area (μm²) | 3.8 x 10⁵ ± 0.7 x 10⁵ | 1.9 x 10⁵ ± 0.5 x 10⁵ | < 0.01 |
| VSMCs in Lesions (%) | 25.8 ± 4.3 | 12.1 ± 3.1 | < 0.01 |
Data are presented as mean ± SD.
Table 3: Effect of PHPS1 on oxLDL-Induced VSMC Proliferation
| Treatment | BrdU Positive Cells (%) | p-value (vs. oxLDL) |
| Control | 5.2 ± 1.1 | - |
| oxLDL (100 μg/mL) | 28.9 ± 4.5 | - |
| oxLDL + PHPS1 (10 μM) | 11.5 ± 2.8 | < 0.01 |
Data are presented as mean ± SD.
Signaling Pathway and Experimental Workflow
Figure 1: Proposed signaling pathway of PHPS1 in inhibiting VSMC proliferation.
Figure 2: Overall experimental workflow for evaluating PHPS1 efficacy.
Experimental Protocols
Animal Model and this compound Administration
Objective: To induce atherosclerosis in Ldlr-/- mice and treat with this compound.
Materials:
-
Male Ldlr-/- mice (8-10 weeks old)
-
High-cholesterol diet (21% fat, 0.15% cholesterol)
-
This compound salt
-
Vehicle (e.g., sterile saline or PBS)
-
Animal caging and husbandry supplies
-
Gavage needles
Protocol:
-
Acclimate Ldlr-/- mice to the animal facility for at least one week.
-
Switch the mice to a high-cholesterol diet and maintain them on this diet for the duration of the study.
-
After 4 weeks on the high-cholesterol diet, randomly divide the mice into two groups: Vehicle control and PHPS1 treated.
-
Prepare this compound solution in the appropriate vehicle at the desired concentration (e.g., 10 mg/kg body weight).
-
Administer PHPS1 or vehicle to the respective groups daily via oral gavage for a period of 8-12 weeks.
-
Monitor body weight weekly.
-
At the end of the treatment period, fast the mice overnight and collect blood via retro-orbital or cardiac puncture for serum analysis.
-
Euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Carefully dissect the aorta for en face and cross-sectional analysis.
Atherosclerotic Lesion Analysis
Objective: To quantify the extent of atherosclerotic plaque formation.
A. En Face Aortic Staining
Materials:
-
Dissected aortas
-
Dissecting microscope
-
Fine forceps and scissors
-
70% Ethanol
-
Oil Red O staining solution
-
Isopropanol
-
Imaging system with analysis software
Protocol:
-
Carefully remove the adventitial fat from the dissected aorta under a dissecting microscope.
-
Open the aorta longitudinally from the arch to the iliac bifurcation.
-
Pin the aorta flat on a black wax pan.
-
Rinse the aorta with 70% ethanol for 30 seconds.
-
Stain the aorta with filtered Oil Red O solution for 15 minutes.
-
Destain with 85% isopropanol for 5 minutes.
-
Rinse with distilled water.
-
Capture high-resolution images of the entire aorta.
-
Quantify the percentage of the total aortic surface area covered by Oil Red O-stained lesions using image analysis software.
B. Aortic Root Staining and Analysis
Materials:
-
Heart with the aortic root
-
Optimal Cutting Temperature (OCT) compound or paraffin
-
Cryostat or microtome
-
Hematoxylin and Eosin (H&E) stain
-
Microscope with a digital camera
-
Image analysis software
Protocol:
-
Embed the upper portion of the heart containing the aortic root in OCT or paraffin.
-
Cut serial cross-sections (5-10 µm thick) of the aortic root.
-
Mount the sections on glass slides.
-
Perform H&E staining to visualize the overall morphology and lesion area.
-
Capture images of the aortic root sections at the level of the aortic valve leaflets.
-
Quantify the lesion area in the aortic root using image analysis software.
Western Blot Analysis
Objective: To determine the phosphorylation status of SHP2 and ERK in aortic tissue or cultured VSMCs.
Materials:
-
Aortic tissue or VSMC lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-SHP2, anti-SHP2, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Homogenize aortic tissue or lyse VSMCs in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Immunohistochemistry
Objective: To identify and quantify specific cell types (e.g., VSMCs) within atherosclerotic plaques.
Materials:
-
Aortic root sections on slides
-
Antigen retrieval solution (e.g., citrate buffer)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody (e.g., anti-α-SMA for VSMCs)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Protocol:
-
Deparaffinize and rehydrate paraffin-embedded sections.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking solution.
-
Incubate sections with the primary antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody.
-
Wash with PBS.
-
Incubate with ABC reagent.
-
Wash with PBS.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the coverslip.
-
Image the sections and quantify the percentage of positively stained area within the plaque.
VSMC Culture and Proliferation Assay
Objective: To assess the effect of PHPS1 on oxLDL-induced VSMC proliferation.
Materials:
-
Primary vascular smooth muscle cells (VSMCs)
-
DMEM with 10% FBS
-
Oxidized LDL (oxLDL)
-
This compound salt
-
BrdU labeling reagent
-
Anti-BrdU antibody
-
Fluorescence microscope
Protocol:
-
Culture VSMCs in DMEM with 10% FBS.
-
Seed VSMCs in 96-well plates and serum-starve for 24 hours.
-
Pre-treat the cells with PHPS1 (e.g., 10 µM) for 1 hour.
-
Stimulate the cells with oxLDL (e.g., 100 µg/mL) for 24 hours.
-
Add BrdU labeling reagent for the final 4 hours of incubation.
-
Fix and permeabilize the cells.
-
Incubate with an anti-BrdU antibody.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of BrdU-positive cells relative to the total number of cells.
References
Application Notes: Measuring Erk1/2 Phosphorylation in Response to PHPS1 Sodium
Audience: Researchers, scientists, and drug development professionals.
Introduction
PHPS1 (Phenylhydrazonopyrazolone sulfonate) sodium is a potent, cell-permeable, and selective inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1][2][3][4] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial positive regulatory role in various growth factor and cytokine signaling pathways, including the Ras-MAPK (Mitogen-Activated Protein Kinase) cascade.[4] Gain-of-function mutations in Shp2 are associated with certain types of leukemia, defining it as a bona fide oncogene.[4]
The activation of the MAPK pathway results in the sequential phosphorylation of Raf, MEK1/2, and ultimately Erk1/2 (also known as p44/p42 MAPK).[5] Phosphorylated Erk1/2 (p-Erk1/2) translocates to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival. As a key downstream effector in Shp2-mediated signaling, the phosphorylation status of Erk1/2 serves as a critical biomarker for Shp2 activity. PHPS1 inhibits Shp2, thereby blocking downstream signaling events like the sustained phosphorylation of Erk1/2.[4]
These application notes provide detailed protocols for measuring the inhibitory effect of PHPS1 sodium on Erk1/2 phosphorylation in a cellular context using Western blotting and ELISA, two common and robust methods.
Signaling Pathway
The diagram below illustrates the canonical MAPK pathway, highlighting the role of Shp2 and the inhibitory action of this compound. Upon growth factor binding, Receptor Tyrosine Kinases (RTKs) are activated, leading to the recruitment of adaptor proteins and the Shp2 phosphatase. Shp2 positively regulates the pathway, leading to the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and Erk. PHPS1 specifically inhibits Shp2, thus preventing downstream Erk1/2 phosphorylation.
Caption: The Shp2-Erk1/2 signaling cascade and the inhibitory point of this compound.
Data Presentation
Table 1: Properties of this compound
This table summarizes the key inhibitory constants and properties of PHPS1.
| Property | Value | Reference |
| Target | Shp2 (PTPN11) | [2] |
| IC₅₀ | 2.1 µM | [2] |
| Kᵢ | 0.73 µM | [1][3] |
| Solubility | 10 mg/mL in DMSO | [2] |
| Selectivity | 8-fold vs. PTP1B; 15-fold vs. Shp1 | [3] |
| Cell Permeability | Yes | [2][3][4] |
Table 2: Representative Quantitative Data from Western Blot Analysis
Hypothetical results demonstrating the dose-dependent inhibition of HGF-induced Erk1/2 phosphorylation by PHPS1 in MDCK cells. Data is represented as the ratio of phosphorylated Erk1/2 to total Erk1/2.
| This compound (µM) | p-Erk1/2 Intensity (Arbitrary Units) | Total Erk1/2 Intensity (Arbitrary Units) | p-Erk / Total Erk Ratio | % Inhibition |
| 0 (Vehicle) | 15,200 | 15,500 | 0.98 | 0% |
| 1 | 12,160 | 15,450 | 0.79 | 19.4% |
| 5 | 7,300 | 15,600 | 0.47 | 52.0% |
| 10 | 4,100 | 15,550 | 0.26 | 73.5% |
| 20 | 2,130 | 15,500 | 0.14 | 85.7% |
Experimental Protocols
Two primary methods for measuring Erk1/2 phosphorylation are presented: Western Blotting for detailed, semi-quantitative analysis and ELISA for higher-throughput screening.
Protocol 1: Western Blot Analysis of Erk1/2 Phosphorylation
This protocol is a widely used method for detecting changes in protein phosphorylation.[6] It involves separating proteins by size, transferring them to a membrane, and probing with antibodies specific to the phosphorylated (p-Erk1/2) and total forms of the protein.
Experimental Workflow
Caption: Step-by-step workflow for the Western blot-based detection of Erk1/2 phosphorylation.
Detailed Methodology
-
Cell Culture and Treatment:
-
Seed cells (e.g., HT-29, MDCK) in 6-well plates and grow to 80-90% confluency.
-
To minimize basal Erk1/2 phosphorylation, serum-starve the cells for 4-12 hours in serum-free media.[6]
-
Prepare stock solutions of this compound in DMSO. Dilute to desired final concentrations (e.g., 1, 5, 10, 20 µM) in serum-free media.
-
Pre-incubate cells with the PHPS1 dilutions or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 1 unit/mL Hepatocyte Growth Factor/Scatter Factor, HGF/SF) for the desired time (e.g., 15 minutes to 6 hours) to induce Erk1/2 phosphorylation.[1]
-
A non-stimulated control should also be included.
-
-
Lysis and Protein Quantification:
-
After stimulation, place plates on ice and aspirate the media.[6]
-
Wash cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and 2x SDS gel loading buffer.[6]
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load 15-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.[6]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific for phospho-Erk1/2 (p-Erk1/2, pT202/Y204) diluted in 5% BSA/TBST (e.g., 1:1000 to 1:10,000) overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 5-10 minutes each with TBST.[6]
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST (e.g., 1:5,000 to 1:10,000) for 1-2 hours at room temperature.[6]
-
Wash the membrane again three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.[6]
-
-
Stripping and Re-probing for Total Erk1/2:
-
To normalize for protein loading, the same membrane must be probed for total Erk1/2.[6]
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.[6]
-
Wash thoroughly with TBST (3 times, 10 minutes each) and re-block with 5% BSA/TBST for 1 hour.
-
Incubate the membrane with a primary antibody for total Erk1/2 diluted in 5% BSA/TBST overnight at 4°C.
-
Repeat the secondary antibody incubation, washing, and detection steps as described above.
-
-
Data Analysis:
-
Quantify the band intensities for both p-Erk1/2 and total Erk1/2 using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-Erk1/2 to total Erk1/2 for each sample to normalize the phosphorylation signal to the total amount of Erk protein.[6]
-
Plot the normalized data to visualize the effect of PHPS1.
-
Protocol 2: Cell-Based ELISA for Erk1/2 Phosphorylation
This method offers a higher-throughput alternative to Western blotting and is suitable for screening multiple concentrations of PHPS1.[8][9] It measures protein levels directly in fixed cells in a 96-well plate format.
Detailed Methodology
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Perform serum starvation, PHPS1 pre-treatment, and agonist stimulation as described in the Western blot protocol, but directly in the 96-well plate.
-
-
Fixation and Permeabilization:
-
After treatment, fix the cells by adding a 4% paraformaldehyde solution for 20 minutes at room temperature.
-
Aspirate the fixation solution and wash the wells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes to allow antibodies to enter the cells.[10]
-
-
Blocking and Immunodetection:
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours.
-
The assay requires two sets of parallel wells for each condition: one for detecting p-Erk1/2 and one for total Erk1/2.
-
Add the primary antibody for p-Erk1/2 (pT202/Y204) to one set of wells and the primary antibody for total Erk1/2 to the other. Incubate overnight at 4°C.
-
Wash the wells multiple times with a wash buffer (e.g., PBS with 0.1% Tween 20).
-
Add an HRP-conjugated secondary antibody to all wells and incubate for 1-2 hours at room temperature.
-
Wash the wells thoroughly.
-
-
Signal Development and Reading:
-
Add a colorimetric HRP substrate (e.g., TMB) to each well and incubate in the dark until sufficient color develops (15-30 minutes).
-
Add a stop solution to halt the reaction.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).[7]
-
-
Data Analysis:
-
For each condition, calculate the ratio of the absorbance reading from the p-Erk1/2 wells to the absorbance reading from the total Erk1/2 wells.
-
This ratio normalizes the phosphorylation signal to the cell number/total protein in each well.
-
Plot the normalized ratios against the PHPS1 concentration to determine the dose-response relationship.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PTP Inhibitor V, PHPS1 The PTP Inhibitor V, PHPS1, also referenced under CAS 314291-83-3, controls the biological activity of PTP. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 314291-83-3 [sigmaaldrich.com]
- 3. PHPS1 | SHP2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracellular signal-regulated kinases associate with and phosphorylate DHPS to promote cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ERK1/2 phosphorylation assay [bio-protocol.org]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
Application Notes and Protocols: The Impact of Sodium on Zebrafish Embryo Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zebrafish (Danio rerio) embryos have become a prominent in vivo model for developmental biology and toxicology studies due to their rapid, external, and transparent development. Understanding the influence of environmental factors, such as ion concentration, is crucial for maintaining the integrity of this model and for studying developmental processes. Sodium, a key ion for physiological functions, can have significant detrimental effects on embryogenesis when present at elevated concentrations.
These application notes provide a comprehensive overview of the documented effects of sodium chloride (NaCl) on zebrafish embryo development. Detailed protocols for assessing developmental toxicity and quantitative data from relevant studies are presented. While the initial topic of interest included "PHPS1," an extensive search of scientific literature did not yield any identifiable protein, gene, or compound with this designation relevant to zebrafish development or sodium regulation. Therefore, this document focuses on the established role of sodium in this context.
Quantitative Data Summary
The following tables summarize the quantitative effects of elevated sodium chloride concentrations on various developmental endpoints in zebrafish embryos.
Table 1: Effect of NaCl Concentration on Zebrafish Embryo Survival
| NaCl Concentration (relative to E3 medium) | NaCl (mM) | Developmental Stage | Observation | Reference |
| 50x | 250 | Two-cell to blastocyst | Embryonic death | [1][2][3] |
| 100x | 500 | Two-cell to blastocyst | Embryonic death | [1][2][3] |
| 50x | 250 | Blastocyst to larvae | Embryonic death | [1][2][3] |
| 100x | 500 | Blastocyst to larvae | Embryonic death | [1][2][3] |
Table 2: Developmental Abnormalities Observed with Increased NaCl Concentration
| NaCl Concentration (relative to E3 medium) | NaCl (mM) | Developmental Stage | Phenotype | Incidence (%) | Reference |
| 5x | 25 | Larvae | Uninflated swim bladder | 12 | [1][2][3] |
| 10x | 50 | Larvae | Uninflated swim bladder | 65 | [1][2][3] |
| Control | 5 | Larvae | Uninflated swim bladder | 4.2 | [1][2][3] |
Table 3: Impact of NaCl on Gene Expression in Zebrafish Blastocysts
| NaCl Concentration (relative to E3 medium) | NaCl (mM) | Number of Differentially Expressed Genes | Key Affected Pathway | Reference |
| 5x | 25 | 1654 | ATM signaling pathway | [1][2] |
| 10x | 50 | 2628 | Sonic Hedgehog pathway (downregulation of Shh and Ptc1) | [1][2] |
Signaling Pathway Affected by High NaCl
High concentrations of sodium chloride have been shown to downregulate key genes in the Sonic Hedgehog (Shh) signaling pathway, which is critical for the development of various organs, including the swim bladder.
Experimental Protocols
The following are detailed methodologies for key experiments investigating the effects of sodium on zebrafish embryo development.
Protocol 1: General Maintenance of Zebrafish and Embryo Collection
-
Zebrafish Husbandry: Adult zebrafish are maintained in a recirculating aquarium system at 28.5°C with a 14-hour light/10-hour dark photoperiod.
-
Breeding: To obtain embryos, male and female zebrafish (in a 2:1 or 1:1 ratio) are placed in breeding tanks with a divider the evening before collection. The divider is removed the following morning at the onset of light, and the fish are allowed to spawn for approximately 30 minutes.
-
Embryo Collection: Fertilized eggs are collected from the bottom of the breeding tank, rinsed with system water, and transferred to petri dishes containing E3 embryo medium.
-
Embryo Sorting: Under a dissecting microscope, unfertilized or dead embryos are removed. Healthy, developing embryos are selected for experiments.
Protocol 2: Preparation of E3 Embryo Medium and NaCl Solutions
-
Standard E3 Medium (Control):
-
5 mM NaCl
-
0.17 mM KCl
-
0.33 mM CaCl₂
-
0.33 mM MgSO₄
-
pH adjusted to 7.2 with sodium bicarbonate.
-
-
High NaCl Solutions:
-
Prepare stock solutions of 1 M NaCl.
-
Calculate and perform serial dilutions to achieve the desired final concentrations (e.g., 5x = 25 mM, 10x = 50 mM, 50x = 250 mM, 100x = 500 mM NaCl) in E3 medium, ensuring the concentrations of other salts remain constant.
-
Protocol 3: Zebrafish Embryo Toxicity Assay
This protocol outlines the general workflow for assessing the developmental toxicity of sodium.
-
Embryo Staging: At approximately 3 hours post-fertilization (hpf), select healthy embryos at the blastula stage.
-
Experimental Setup:
-
Use 24- or 96-well plates.
-
Place a specific number of embryos (e.g., 10-20) into each well.
-
Remove the original E3 medium and add the prepared control or NaCl test solutions to the respective wells.
-
-
Incubation: Incubate the plates at a constant temperature of 28.5°C.
-
Daily Observations:
-
From 24 hpf to 96 or 120 hpf, observe the embryos under a dissecting microscope.
-
Record mortality (coagulated embryos), hatching rates, and any morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, lack of swim bladder inflation).
-
-
Data Analysis:
-
Calculate survival and hatching percentages for each concentration.
-
Quantify the incidence of specific malformations.
-
Statistical analysis (e.g., ANOVA, Chi-square test) is performed to determine significant differences between control and treated groups.
-
Protocol 4: Analysis of Gene Expression
-
Sample Collection: At a specific time point (e.g., 24 hpf), collect embryos from control and treated groups.
-
RNA Extraction: Homogenize the embryos and extract total RNA using a suitable kit (e.g., TRIzol reagent).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the genes of interest (e.g., shh, ptc1) and a housekeeping gene (e.g., β-actin) for normalization.
-
Analyze the relative gene expression levels using the ΔΔCt method.
-
-
RNA-Sequencing (Optional): For a global analysis of gene expression changes, prepare libraries from the extracted RNA and perform high-throughput sequencing.
The Role of Voltage-Gated Sodium Channels in Cardiac Development
Separate from the effects of environmental sodium, the intrinsic function of voltage-gated sodium channels is essential for proper heart development in zebrafish.
-
Early Expression: Transcripts of the cardiac sodium channel genes, scn5Laa and scn5Lab, are detected in the gastrulating embryo even before myocardial differentiation.[4]
-
Non-Electrogenic Role: Studies involving antisense knockdown of these channels resulted in significant cardiac defects, including chamber dysmorphogenesis and improper looping.[4][5] These defects were associated with reduced expression of key cardiac progenitor genes like nkx2.5, gata4, and hand2.[4][5] Interestingly, pharmacological blockade of the sodium current did not produce the same defects, suggesting a non-electrogenic role for these channels in early heart development.[4]
-
Action Potential: In later embryonic stages, both sodium and T-type calcium channels are crucial for the upstroke of the ventricular action potential.[6]
Conclusion
The zebrafish embryo is a sensitive model for assessing the developmental effects of sodium. High concentrations of NaCl lead to lethality, specific developmental abnormalities such as the failure of swim bladder inflation, and significant alterations in gene expression, notably affecting the Sonic Hedgehog signaling pathway. Furthermore, endogenous voltage-gated sodium channels play a critical, and likely non-electrogenic, role in early cardiac morphogenesis. These application notes and protocols provide a framework for researchers to investigate the impact of sodium and other ions on vertebrate development using the zebrafish model system.
References
- 1. Studying Protein-Tyrosine Phosphatases in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZFIN Gene: tph1a [zfin.org]
- 3. hubrecht.eu [hubrecht.eu]
- 4. pure.knaw.nl [pure.knaw.nl]
- 5. Zebrafish as a model to study PTPs during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein tyrosine phosphatase σ regulates the synapse number of zebrafish olfactory sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cellular Responses to PHPS1 Sodium Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
PHPS1 Sodium is a potent and cell-permeable inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1][2][3] Shp2 is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling for various growth factors and cytokines.[4][5] It is a key positive regulator of the RAS-MAPK (Erk1/2) signaling cascade, which is crucial for cell proliferation, survival, and differentiation.[3][6][7] Dysregulation of Shp2 activity is implicated in various developmental diseases and cancers, making it an attractive therapeutic target.[4][8][9]
This application note provides detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment. We describe methods for assessing apoptosis, cell cycle progression, and the phosphorylation status of key signaling proteins, providing a comprehensive toolkit for characterizing the mechanism of action of PHPS1.
Mechanism of Action: PHPS1 Inhibition of the Shp2 Signaling Pathway
Shp2 is recruited to activated receptor tyrosine kinases (RTKs) and dephosphorylates specific substrates, ultimately leading to the activation of the RAS-ERK pathway.[6] PHPS1 specifically inhibits the phosphatase activity of Shp2, thereby blocking downstream signaling.[3] This inhibition leads to a reduction in the sustained phosphorylation of Erk1/2, which can suppress cell proliferation and induce apoptosis in susceptible cell lines.[2][3][5] Notably, studies have shown that PHPS1 does not significantly affect the PI3K/Akt or STAT3 signaling pathways in certain contexts.[1][3]
Caption: PHPS1 inhibits SHP2, blocking the downstream RAS/ERK pathway.
Experimental Workflow Overview
The general workflow for analyzing cellular responses to PHPS1 treatment involves cell culture, drug administration, cell harvesting, staining with fluorescent reagents, and subsequent analysis on a flow cytometer.
Caption: General workflow for flow cytometry analysis of PHPS1-treated cells.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Methodology:
-
Cell Preparation: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 5-30 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48 hours).
-
Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge all cells at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation: Expected Results
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| Vehicle Control | 0 | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.1 |
| This compound | 10 | 75.3 ± 3.5 | 15.2 ± 2.4 | 9.5 ± 1.9 |
| This compound | 30 | 48.1 ± 4.2 | 30.8 ± 3.1 | 21.1 ± 2.8 |
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[11][12]
Methodology:
-
Cell Preparation and Treatment: Follow steps 1 and 2 from the apoptosis protocol.
-
Harvesting: Harvest approximately 1x10^6 cells per sample. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix for at least 2 hours at 4°C (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[13]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze by flow cytometry using a linear scale for the DNA fluorescence channel.[13] Model the resulting histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation: Expected Results
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.5 |
| This compound | 10 | 68.2 ± 3.1 | 21.5 ± 2.2 | 10.3 ± 1.8 |
| This compound | 30 | 79.8 ± 3.9 | 12.3 ± 1.6 | 7.9 ± 1.3 |
Protocol 3: Phospho-flow Analysis of p-ERK and p-STAT3
This protocol measures the intracellular levels of phosphorylated ERK and STAT3 to confirm the specific signaling pathway inhibition by PHPS1.[14]
Methodology:
-
Cell Preparation and Treatment: Culture cells to a healthy state. Treat with PHPS1 for a short duration (e.g., 30-60 minutes) before stimulation.
-
Stimulation: Stimulate cells with an appropriate growth factor (e.g., HGF, EGF) for 10-15 minutes to induce phosphorylation of ERK and STAT3. Include an unstimulated control.
-
Fixation: Immediately after stimulation, fix the cells by adding formaldehyde directly to the media to a final concentration of 1.5-2% and incubate for 10 minutes at 37°C.
-
Permeabilization: Centrifuge cells, discard supernatant, and resuspend in 500 µL of ice-cold 90% methanol. Incubate on ice for 30 minutes.
-
Washing: Wash cells twice with Staining Buffer (e.g., PBS with 1% BSA).
-
Antibody Staining:
-
Resuspend cells in 100 µL of Staining Buffer.
-
Add fluorochrome-conjugated antibodies against p-ERK1/2 (e.g., Alexa Fluor 488) and p-STAT3 (e.g., PE).
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Washing: Wash cells once with Staining Buffer.
-
Analysis: Resuspend in Staining Buffer and analyze by flow cytometry. Compare the Median Fluorescence Intensity (MFI) of the phosphorylated proteins.
Data Presentation: Expected Results
| Treatment | Stimulant | p-ERK (MFI) | p-STAT3 (MFI) |
| Vehicle Control | None | 150 ± 25 | 120 ± 20 |
| Vehicle Control | Growth Factor | 2500 ± 180 | 1800 ± 150 |
| This compound | Growth Factor | 850 ± 90 | 1750 ± 160 |
Logical Summary of PHPS1 Effects
PHPS1 treatment specifically inhibits the Shp2 enzyme, leading to a downstream cascade of events that can be quantified by flow cytometry. The primary effect is the suppression of ERK phosphorylation, which in turn reduces pro-proliferative signals, causing cells to arrest in the G1 phase of the cell cycle and undergo apoptosis.
Caption: Logical flow of PHPS1's effects leading to cell cycle arrest and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting SHP2 phosphatase in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting protein tyrosine phosphatase SHP2 for the treatment of PTPN11-associated malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Flow cytometric analysis of STAT phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining Following PHPS1 Sodium Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for immunofluorescence staining to visualize changes in protein phosphorylation following treatment with PHPS1 sodium, a selective inhibitor of the protein tyrosine phosphatase SHP2.
Introduction
This compound is a potent and selective inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase-2), a non-receptor protein tyrosine phosphatase.[1] SHP2 is a key signaling molecule involved in various cellular processes, including cell proliferation and differentiation, through the activation of the Ras/ERK signaling pathway.[1][2] By inhibiting SHP2, PHPS1 can effectively suppress the dephosphorylation of its target proteins, leading to a decrease in the phosphorylation of downstream effectors such as ERK1/2.[2] This makes PHPS1 a valuable tool for studying SHP2-mediated signaling and a potential therapeutic agent for diseases characterized by aberrant SHP2 activity, such as atherosclerosis and certain cancers.[1][2] Immunofluorescence staining is a powerful technique to visualize the subcellular localization and quantify the expression levels of specific proteins, including their phosphorylated forms. This protocol details the application of immunofluorescence to assess the inhibitory effect of PHPS1 on protein phosphorylation within cellular contexts.
Mechanism of Action
PHPS1 selectively inhibits the phosphatase activity of SHP2.[1] In many signaling cascades, such as those initiated by growth factors, SHP2 is recruited to activated receptor tyrosine kinases or their associated docking proteins. This recruitment leads to the dephosphorylation of specific substrates, which in turn can activate downstream signaling pathways like the Ras/ERK pathway. By inhibiting SHP2, PHPS1 prevents this dephosphorylation step, leading to a reduction in the activation of downstream kinases and a subsequent decrease in the phosphorylation of their targets, including ERK1/2.[2]
Data Presentation
The following table summarizes the inhibitory constants (Ki) of PHPS1 for various phosphatases, highlighting its selectivity for SHP2.
| Phosphatase | Ki (μM) |
| SHP2 | 0.73 |
| SHP2-R362K | 5.8 |
| SHP1 | 10.7 |
| PTP1B | 5.8 |
| PTP1B-Q | 0.47 |
Data sourced from MedchemExpress.[1]
The table below illustrates the effect of PHPS1 on the proliferation of various human tumor cell lines after a 6-day treatment with 30 μM PHPS1.
| Cell Line | Reduction in Cell Number (%) |
| Caki-1 | 0 |
| HT-29 | 74 |
Data sourced from MedchemExpress.[1]
Signaling Pathway Diagram
The following diagram illustrates the simplified signaling pathway affected by PHPS1.
Caption: Simplified signaling pathway showing the inhibitory effect of PHPS1 on the SHP2-mediated Ras/ERK pathway.
Experimental Protocols
Immunofluorescence Staining Protocol for Phospho-ERK (p-ERK) after PHPS1 Treatment
This protocol is designed for cultured adherent cells and can be adapted for other sample types.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host of the secondary antibody) and 0.1% Triton X-100 in PBS
-
Primary Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS
-
Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Glass coverslips and microscope slides
Experimental Workflow Diagram:
Caption: Experimental workflow for immunofluorescence staining after PHPS1 treatment.
Procedure:
-
Cell Seeding and Culture:
-
Seed cells onto sterile glass coverslips in a multi-well plate at an appropriate density to achieve 60-70% confluency at the time of treatment.
-
Culture cells in complete medium under standard conditions (e.g., 37°C, 5% CO2).
-
-
PHPS1 Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Dilute the PHPS1 stock solution in cell culture medium to the desired final concentration (e.g., 10 µM).[2]
-
Include appropriate controls: a vehicle-only control (e.g., DMSO) and an untreated control.
-
Replace the culture medium with the PHPS1-containing medium or control medium and incubate for the desired time (e.g., 10 minutes to 6 hours).[1]
-
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[3]
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding Permeabilization Buffer (0.25% Triton X-100 in PBS) and incubating for 10 minutes at room temperature.[4]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[5]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-p-ERK) in Primary Antibody Dilution Buffer to the manufacturer's recommended concentration.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[3]
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of mounting medium.
-
Seal the edges of the coverslips with clear nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Capture images and quantify the fluorescence intensity of p-ERK staining in the cytoplasm and/or nucleus of treated and control cells using image analysis software (e.g., ImageJ/Fiji).
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Primary antibody concentration too high | Titrate the primary antibody to determine the optimal concentration. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Weak or No Signal | PHPS1 treatment was ineffective | Confirm PHPS1 activity through other methods (e.g., Western blot). |
| Primary antibody not working | Use a positive control to validate the antibody. | |
| Loss of phosphorylation during staining | Consider adding phosphatase inhibitors to the fixation and antibody dilution buffers.[6] | |
| Autofluorescence | Endogenous fluorophores in the cells/tissue | Use a commercial autofluorescence quenching kit or appropriate spectral imaging and unmixing. |
Conclusion
This protocol provides a comprehensive guide for utilizing immunofluorescence to visualize and quantify the effects of this compound on protein phosphorylation. By following these detailed steps, researchers can effectively assess the cellular impact of SHP2 inhibition and further investigate the role of the SHP2 signaling pathway in various biological and pathological processes. The inclusion of proper controls and careful optimization of the staining conditions are crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 4. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 5. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
PHPS1 Sodium solubility and stability issues
Welcome to the technical support center for PHPS1 sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and cell-permeable inhibitor of the protein tyrosine phosphatase Shp2. Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction pathways that regulate cell growth, proliferation, and differentiation. By inhibiting Shp2, this compound can modulate these signaling cascades, making it a valuable tool for cancer research and other related fields.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C. Once dissolved in a solvent, it is recommended to store the stock solution at -80°C to minimize degradation.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[2]
Q3: In which solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[2] Information regarding its solubility in other organic solvents such as ethanol or in aqueous buffers like PBS is limited. It is generally advisable to first prepare a concentrated stock solution in 100% DMSO.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution of DMSO stock solution into aqueous media.
This is a common issue encountered with hydrophobic compounds that are initially dissolved in a strong organic solvent like DMSO.
Possible Causes:
-
Low aqueous solubility: this compound has limited solubility in aqueous solutions. When the DMSO stock is diluted into a larger volume of aqueous buffer, the compound may precipitate out as the solvent environment changes.
-
Concentration of DMSO in the final solution is too low: DMSO helps to keep the compound in solution. If the final concentration of DMSO is too low, it may not be sufficient to maintain the solubility of this compound.
-
Temperature shock: Rapidly adding a room temperature or cold aqueous buffer to a DMSO stock solution can sometimes induce precipitation.
Solutions:
-
Increase the final DMSO concentration: While it is generally recommended to keep the final DMSO concentration below 1% in cell-based assays to avoid toxicity, some cell lines can tolerate higher concentrations. You may need to perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
-
Stepwise dilution: Instead of diluting the DMSO stock directly into the final aqueous buffer, try a stepwise dilution. For example, first, dilute the DMSO stock into a smaller volume of buffer that contains a higher percentage of DMSO, and then add this intermediate solution to the final volume of the aqueous buffer.
-
Gentle warming: Mildly warming the aqueous buffer before adding the DMSO stock solution might help to keep the compound in solution. However, be cautious about the temperature sensitivity of your experimental system.[3]
-
Use of a co-solvent: In some cases, the addition of a small amount of a pharmaceutically acceptable co-solvent to the aqueous buffer can improve the solubility of the compound.
Issue 2: Inconsistent or unexpected experimental results.
This could be due to issues with the stability of the this compound solution.
Possible Causes:
-
Degradation of this compound: Like many small molecules, this compound in solution can degrade over time, especially if not stored properly.
-
Improper handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation and precipitation.
-
Interaction with experimental components: Components of your assay buffer or cell culture media could potentially interact with and degrade this compound.
Solutions:
-
Prepare fresh working solutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Proper storage of stock solutions: Aliquot your DMSO stock solution into single-use vials and store them at -80°C.[1] Avoid repeated freeze-thaw cycles.
-
Perform stability tests: If you suspect instability in your experimental conditions, you can perform a simple stability test by incubating the this compound working solution under your experimental conditions for the duration of the experiment and then testing its activity.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the required amount of DMSO to add to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the vial thoroughly to ensure the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.[2]
-
Once dissolved, aliquot the stock solution into smaller, single-use, sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and store them at -80°C.[1]
-
General Protocol for Assessing Compound Stability in Solution
This protocol provides a general framework for assessing the stability of this compound in a specific buffer or medium.
-
Materials:
-
This compound stock solution
-
The buffer or medium in which stability is to be tested
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
-
Procedure:
-
Prepare a working solution of this compound in the test buffer/medium at the desired concentration.
-
Immediately after preparation (time point 0), take an aliquot of the solution and analyze it by HPLC to determine the initial concentration and purity of this compound. This will serve as the baseline.
-
Incubate the remaining solution under the desired storage conditions (e.g., room temperature, 4°C, 37°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), take aliquots of the solution and analyze them by HPLC.
-
Compare the peak area of this compound at each time point to the peak area at time point 0 to determine the percentage of the compound remaining.
-
Monitor the chromatograms for the appearance of any new peaks, which would indicate the formation of degradation products.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble |
| Water | Insoluble |
| Ethanol | Data not available |
| PBS (Phosphate-Buffered Saline) | Data not available |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to several years |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[2] |
Visualizations
Shp2 Signaling Pathway
The following diagram illustrates a simplified representation of the Shp2 signaling pathway, which is inhibited by this compound. Shp2 is activated by various receptor tyrosine kinases (RTKs) and subsequently activates the downstream RAS/MAPK and other signaling pathways, promoting cell proliferation and survival.
Caption: Simplified Shp2 signaling pathway.
Experimental Workflow for Assessing Solubility Issues
The diagram below outlines a logical workflow for troubleshooting solubility problems with this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
Technical Support Center: Minimizing PHPS1 Sodium Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate potential PHPS1 sodium toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is PHPS1 and what is its mechanism of action?
PHPS1, or Phenylhydrazono-Pyrazolone Sulfonate 1, is a cell-permeable and potent inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2).[1] SHP2 is a key signaling protein involved in multiple cellular processes, including proliferation, differentiation, and survival. By inhibiting SHP2, PHPS1 can modulate downstream signaling pathways such as the RAS/ERK and PI3K/AKT pathways, which are often dysregulated in diseases like cancer and atherosclerosis.[2][3]
Q2: What are the potential toxic effects of this compound in cell culture?
While specific data on "this compound" toxicity is limited, the primary concern in cell culture would be related to the cytotoxic effects of the PHPS1 compound itself or the consequences of SHP2 inhibition. Excessive inhibition of SHP2 can disrupt normal cellular signaling, potentially leading to decreased cell viability, induction of apoptosis, or cell cycle arrest.[4] It is also important to consider that high concentrations of any sodium salt can lead to osmotic stress and ion toxicity in cells.
Q3: What is a recommended starting concentration for PHPS1 in cell culture experiments?
Based on available literature, a concentration of 10 μM PHPS1 has been used in vascular smooth muscle cells (VSMCs) without exhibiting toxic effects.[1] However, the optimal and non-toxic concentration of PHPS1 can vary significantly depending on the cell line and the duration of exposure. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
Q4: How can I assess the cytotoxicity of PHPS1 in my cell line?
Several standard in vitro cytotoxicity assays can be used to determine the effect of PHPS1 on cell viability. These include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on the principle that viable cells have intact membranes that exclude the dye.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between viable, apoptotic, and necrotic cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed after PHPS1 treatment. | PHPS1 concentration is too high. | Perform a dose-response curve to determine the IC50 value and select a concentration below this for your experiments. Start with a low concentration (e.g., 1-10 µM) and titrate upwards. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO). Run a solvent-only control. | |
| PHPS1 solution instability. | Prepare fresh stock solutions of PHPS1 and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. | |
| Inconsistent or unexpected results between experiments. | Variation in cell density at the time of treatment. | Ensure consistent cell seeding density across all experiments. |
| Changes in cell culture conditions. | Maintain consistent cell culture conditions, including media composition, pH, temperature, and CO2 levels.[5][6] | |
| PHPS1 degradation in media. | Consider the stability of PHPS1 in your specific cell culture medium over the duration of the experiment. It may be necessary to refresh the medium with freshly diluted PHPS1 for longer incubation periods.[7] | |
| No observable effect of PHPS1 treatment. | PHPS1 concentration is too low. | Increase the concentration of PHPS1 based on dose-response data or literature for similar cell types. |
| The cell line is resistant to SHP2 inhibition. | Confirm the expression and activity of SHP2 in your cell line. Consider using a different cell line or a combination therapy approach.[4][8] | |
| Poor solubility of PHPS1. | Ensure PHPS1 is fully dissolved in the solvent before diluting it in the culture medium. Sonication may aid in solubilization. |
Quantitative Data on SHP2 Inhibitor Toxicity
| SHP2 Inhibitor | Cell Line | Assay | IC50 Value | Reference |
| PHPS1 | Vascular Smooth Muscle Cells (VSMCs) | MTT Assay | Not toxic at 10 µM | [1] |
| Fumosorinone | HeLa | MTT Assay | 11 µg/ml (24h) | [9] |
| Fumosorinone | MDA-MB-231 | MTT Assay | 30 µg/ml (24h) | [9] |
| Fumosorinone | MDA-MB-453 | MTT Assay | 31 µg/ml (24h) | [9] |
| PF-07284892 | Various Cancer Cell Lines | pERK Inhibition | Low nanomolar | [2] |
| Compound 57774 | SHP2 Enzyme | Enzymatic Assay | 0.8 µM | [3] |
Experimental Protocols
Protocol 1: Determination of PHPS1 IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of PHPS1 in a specific cell line.
Materials:
-
This compound salt
-
Appropriate cell line and culture medium
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
PHPS1 Preparation: Prepare a stock solution of PHPS1 in DMSO. Perform serial dilutions of the PHPS1 stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared PHPS1 dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the PHPS1 concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 2: General Cell Culture Handling for PHPS1 Experiments
This protocol provides general guidelines for handling cells during experiments with PHPS1 to minimize variability.
Procedure:
-
Cell Maintenance: Culture cells in the recommended medium and conditions. Ensure cells are in the logarithmic growth phase and have high viability before starting an experiment.
-
Stock Solution Preparation: Prepare a concentrated stock solution of PHPS1 in an appropriate solvent (e.g., DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the PHPS1 stock solution and dilute it to the final desired concentration in pre-warmed cell culture medium. Ensure thorough mixing.
-
Controls: Always include the following controls in your experimental setup:
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve PHPS1.
-
-
Incubation and Observation: After adding PHPS1, incubate the cells for the planned duration. Regularly monitor the cells under a microscope for any morphological changes indicative of toxicity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: SHP2 signaling pathways and the inhibitory action of PHPS1.
Caption: Experimental workflow for determining PHPS1 cytotoxicity.
References
- 1. SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic activity of Shp2 inhibitor fumosorinone in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with PHPS1 Experiments
Welcome to the technical support center for PHPS1-related experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when using PHPS1, a potent and selective Shp2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is PHPS1 and what is its primary mechanism of action?
PHPS1, or phenylhydrazonopyrazolone sulfonate, is a cell-permeable small molecule that acts as a potent and selective inhibitor of the protein tyrosine phosphatase Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2][3] Shp2 is a key signaling protein involved in various cellular processes, including proliferation, differentiation, and migration, primarily through the activation of the Ras/ERK signaling pathway.[4] PHPS1 functions as a reversible, active-site-directed, substrate-competitive inhibitor of Shp2.
Q2: We are observing high variability in the inhibition of cell proliferation with PHPS1. What could be the cause?
Inconsistent effects on cell proliferation can stem from several factors:
-
Cell Line Specificity: The effect of PHPS1 on cell proliferation is highly dependent on the specific cancer cell line being used. For instance, treatment with 30 μM PHPS1 for 6 days resulted in a wide range of reduction in cell numbers, from 0% in Caki-1 cells to 74% in HT-29 cells.[1][4] It is crucial to determine the optimal concentration and treatment duration for your specific cell line.
-
Compound Solubility and Stability: PHPS1 is soluble in DMSO. Ensure the compound is fully dissolved before adding it to your cell culture media. Precipitation of the compound can lead to inconsistent effective concentrations.
-
Off-Target Effects at High Concentrations: While PHPS1 is selective for Shp2, using excessively high concentrations may lead to off-target effects and cellular toxicity, confounding your proliferation results.
Q3: Our Western blot results for downstream signaling molecules are not consistent. How can we troubleshoot this?
Inconsistent downstream signaling results, particularly for phosphorylated ERK (p-ERK), are a common issue. Here are some troubleshooting steps:
-
Timing of Stimulation and Lysis: PHPS1 has been shown to inhibit sustained phosphorylation of Erk1/2 MAP kinases.[1] The timing of growth factor stimulation (e.g., HGF/SF) and cell lysis is critical. Transient phosphorylation of Erk1/2 may not be affected, while sustained activation is inhibited.[4] A time-course experiment is highly recommended to capture the optimal window of inhibition.
-
Specificity of Inhibition: PHPS1 is specific for the Shp2-dependent ERK pathway. It has been shown to have no effect on HGF/SF-induced activation of PI3K/Akt or Stat3.[3][4] If you are seeing modulation of these pathways, it could indicate an issue with your experimental setup or the presence of confounding variables.
-
Loading Controls and Antibody Quality: Ensure you are using reliable loading controls and validated antibodies for your Western blots to ensure the inconsistencies are not due to technical variability.
Troubleshooting Guides
Guide 1: Optimizing PHPS1 Concentration for Cell-Based Assays
-
Determine the IC50 for your cell line: Start with a broad range of PHPS1 concentrations (e.g., 0.1 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and assay (e.g., proliferation, migration).
-
Assess Cytotoxicity: Perform a cytotoxicity assay (e.g., LDH release or Trypan Blue exclusion) in parallel to ensure the observed effects are due to specific inhibition and not general toxicity.
-
Select a Working Concentration: Based on the IC50 and cytotoxicity data, choose a working concentration that is effective but not toxic. For many cell lines, a concentration in the range of 10-30 µM has been shown to be effective.[1][2]
Guide 2: Investigating Downstream Signaling Pathways
-
Serum Starvation: Before stimulation, serum-starve your cells to reduce basal signaling activity. The duration of serum starvation will depend on your cell type.
-
Time-Course Experiment: Treat your cells with PHPS1 for a set period before stimulating with an appropriate growth factor (e.g., HGF, PDGF, oxLDL).[2] Collect cell lysates at various time points post-stimulation (e.g., 5, 15, 30, 60 minutes) to analyze the phosphorylation status of downstream targets like ERK.[4]
-
Include Proper Controls:
-
Vehicle control (DMSO)
-
Stimulation control (growth factor alone)
-
PHPS1 control (PHPS1 alone)
-
Experimental condition (PHPS1 + growth factor)
-
Quantitative Data Summary
Table 1: Inhibitory Potency of PHPS1 against various Phosphatases
| Phosphatase | IC50 (µM) | Ki (µM) | Reference |
| Shp2 | 2.1 | 0.73 | [5] |
| Shp1 | 30 | 10.7 | [5] |
| PTP1B | 19 | 5.8 | [5] |
| ECPTP | 5.4 | - | |
| MptpA | 39 | - |
Table 2: Effect of PHPS1 on Tumor Cell Line Proliferation
| Cell Line | % Reduction in Cell Number (30 µM PHPS1 for 6 days) | Reference |
| HT-29 | 74% | [1][4] |
| Caki-1 | 0% | [1][4] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: The following day, treat the cells with a range of PHPS1 concentrations or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 6 days).[1]
-
Quantification: Measure cell proliferation using a standardized colorimetric assay such as MTT or WST-1.
-
Data Analysis: Normalize the results to the vehicle control and calculate the percentage of inhibition.
Protocol 2: Western Blot Analysis of ERK Phosphorylation
-
Cell Culture and Serum Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with the desired concentration of PHPS1 or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 µg/ml oxLDL for VSMCs) for a predetermined time (e.g., 10 minutes).[2]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent. Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
Visualizations
Caption: PHPS1 inhibits the Shp2-mediated activation of the Ras/ERK signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results with PHPS1.
References
- 1. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHPS1 | SHP2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
PHPS1 Sodium degradation and storage conditions
Welcome to the technical support center for PHPS1 sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and use of this compound in experimental settings. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this potent Shp2 inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and cell-permeable inhibitor of Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), also known as PTPN11.[1] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-MAPK pathway, which is often dysregulated in cancer. This compound acts by inhibiting the catalytic activity of Shp2, thereby blocking downstream signaling events that are dependent on Shp2 function.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is critical to maintain its stability and activity. Recommendations vary for the powdered form and solutions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). A common stock solution concentration is 10 mM. For detailed instructions, please refer to the Experimental Protocols section.
Q4: What are the known incompatibilities of this compound?
A4: this compound should not be stored with or exposed to strong acids, strong alkalis, or strong oxidizing/reducing agents, as these can lead to its degradation.
Storage and Stability
Proper storage of this compound is essential for maintaining its integrity and ensuring reproducible experimental results. Below is a summary of recommended storage conditions.
| Form | Storage Temperature | Duration | Container | Additional Notes |
| Powder | -20°C | Long-term | Tightly sealed vial | Protect from light and moisture. |
| In Solvent (DMSO) | -80°C | Up to 1 year | Aliquoted, tightly sealed vials | Avoid repeated freeze-thaw cycles. |
| In Solvent (DMSO) | -20°C | Up to 1 month | Aliquoted, tightly sealed vials | For short-term use. |
Note: While this compound is stable under the recommended conditions, quantitative degradation rates under various other conditions (e.g., different pH, temperatures, or in aqueous solutions) are not extensively published. For long-term studies or GMP-regulated applications, it is advisable to conduct compound-specific stability studies.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound salt (molecular weight: 487.42 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.487 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 100 µL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Western Blot Analysis of Shp2-Mediated ERK Phosphorylation
This protocol describes the treatment of cells with this compound and subsequent analysis of ERK phosphorylation, a downstream target of Shp2, by Western blotting.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound stock solution (10 mM in DMSO)
-
Growth factor (e.g., EGF, HGF) for stimulation
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-Shp2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): To reduce basal signaling, you may starve the cells in serum-free or low-serum media for 4-24 hours prior to treatment.
-
PHPS1 Treatment:
-
Dilute the 10 mM this compound stock solution to the desired final concentration in cell culture media. A typical final concentration range is 10-30 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the PHPS1-treated wells.
-
Remove the old media from the cells and add the media containing PHPS1 or vehicle.
-
Incubate for the desired time (e.g., 1-2 hours).
-
-
Growth Factor Stimulation:
-
Following PHPS1 treatment, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for a short period (e.g., 10-15 minutes) to induce Shp2-mediated signaling.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Normalize the phospho-ERK signal to the total-ERK signal.
-
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: Addressing Low Bioavailability of PHPS1 Sodium In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SHP2 inhibitor, PHPS1 Sodium. The focus is on addressing the challenges associated with its low in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective inhibitor of the protein tyrosine phosphatase Shp2.[1] It is a valuable tool for studying the role of Shp2 in various signaling pathways. However, as a phenylhydrazonopyrazolone sulfonate compound, it is known to be poorly soluble in water. This inherent low aqueous solubility is a primary contributor to its low oral bioavailability, which can lead to insufficient plasma concentrations to achieve the desired therapeutic effect in in vivo models.
Q2: What are the primary reasons for the low in vivo bioavailability of this compound?
A2: The low bioavailability of this compound likely stems from a combination of factors common to many small molecule inhibitors:
-
Poor Aqueous Solubility: this compound is insoluble in water, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.
-
Low Permeability: While described as cell-permeable in vitro, its ability to efficiently cross the intestinal epithelium in vivo may be limited.[1]
-
First-Pass Metabolism: Like many small molecules, this compound may be subject to extensive metabolism in the gut wall and liver before it reaches systemic circulation.
-
P-glycoprotein (P-gp) Efflux: It is possible that this compound is a substrate for efflux pumps like P-gp, which actively transport the compound back into the intestinal lumen, reducing net absorption.
Q3: Are there any reported in vivo studies using PHPS1?
A3: Yes, PHPS1 has been used in a mouse model of atherosclerosis. In this study, it was administered via subcutaneous injection to bypass the challenges of oral absorption and achieve effective systemic concentrations.[2] This approach demonstrates the compound's in vivo efficacy when bioavailability issues are circumvented.
Q4: What are some initial steps I can take to formulate this compound for in vivo studies?
A4: A common starting point for poorly soluble compounds is to prepare a suspension for oral gavage or a solution for parenteral administration. For this compound, a homogenous suspension in an aqueous vehicle containing a suspending agent like carboxymethylcellulose sodium (CMC-Na) is a reasonable approach for initial oral dosing studies. For parenteral routes (e.g., intravenous, intraperitoneal, or subcutaneous), solubilizing the compound in a vehicle such as DMSO, followed by dilution with a suitable aqueous buffer, is a common practice. However, care must be taken to control the final DMSO concentration to avoid toxicity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable plasma levels of this compound after oral administration. | Poor dissolution in the gastrointestinal tract. | 1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, potentially improving dissolution rate and absorption. 2. Formulation as a Suspension: Prepare a homogenous suspension in a vehicle containing a wetting agent (e.g., Tween 80) and a suspending agent (e.g., CMC-Na) to ensure uniform dosing and improve dispersibility. |
| Low intestinal permeability. | 1. Inclusion of Permeation Enhancers: Co-administration with excipients that transiently increase intestinal permeability, such as sodium caprate, may improve absorption. However, this should be done with caution due to potential intestinal irritation. 2. Lipid-Based Formulations: Formulating this compound in a lipid-based system like a self-emulsifying drug delivery system (SEDDS) can enhance absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways. | |
| High first-pass metabolism. | 1. Route of Administration: Consider parenteral routes of administration (e.g., subcutaneous, intraperitoneal, or intravenous) to bypass the gastrointestinal tract and liver, thereby avoiding first-pass metabolism.[2] 2. Co-administration with a CYP450 Inhibitor: If the metabolic pathway is known, co-dosing with a specific inhibitor of the relevant cytochrome P450 enzyme could increase exposure. This approach requires careful consideration of potential drug-drug interactions. | |
| High variability in plasma concentrations between animals. | Inconsistent dissolution of the drug from the formulation. | 1. Optimize Suspension Formulation: Ensure the suspension is homogenous and that particles do not settle quickly. Use of a viscolizing agent can help maintain uniformity. 2. Switch to a Solution-Based Formulation: If possible, develop a solution formulation, such as a lipid-based system, to eliminate dissolution as a variable. |
| Precipitation of the compound upon dilution of a DMSO stock solution for parenteral administration. | The aqueous buffer is not a suitable solvent for the drug at the desired concentration. | 1. Use of Co-solvents: Incorporate co-solvents such as polyethylene glycol (PEG) 400 or propylene glycol into the vehicle to improve solubility. 2. Formation of a Solubilized System: Consider using cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the drug. |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
Objective: To prepare a homogenous suspension of this compound for oral administration in animal models.
Materials:
-
This compound
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in deionized water
-
0.1% (v/v) Tween 80 (optional, as a wetting agent)
-
Mortar and pestle
-
Stir plate and stir bar
-
Graduated cylinder
-
Balance
Procedure:
-
Weigh the required amount of this compound.
-
If using a wetting agent, add a small amount of 0.1% Tween 80 to the this compound powder in a mortar and triturate to form a uniform paste.
-
Gradually add the 0.5% CMC-Na solution to the paste while continuously triturating to form a smooth suspension.
-
Transfer the suspension to a beaker and stir continuously with a magnetic stir bar for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any large agglomerates.
-
Maintain continuous stirring during dosing to ensure each animal receives a uniform dose.
Protocol 2: Preparation of a Lipid-Based Formulation (Conceptual)
Objective: To outline the general steps for developing a self-emulsifying drug delivery system (SEDDS) for this compound to improve oral bioavailability.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol, PEG 400)
-
Vials
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify suitable excipients.
-
Constructing a Ternary Phase Diagram: Based on the solubility data, construct a ternary phase diagram to identify the range of oil, surfactant, and co-surfactant concentrations that form a stable emulsion upon dilution with an aqueous medium.
-
Formulation Preparation: a. Weigh the selected oil, surfactant, and co-surfactant into a clear glass vial. b. Heat the mixture in a water bath (e.g., 40°C) to facilitate mixing. c. Vortex the mixture until a homogenous solution is formed. d. Add the required amount of this compound to the excipient mixture. e. Continue to heat and vortex until the drug is completely dissolved.
-
Characterization: a. Self-Emulsification Assessment: Add a small volume of the formulation to water with gentle agitation and observe the formation of an emulsion. b. Droplet Size Analysis: Measure the globule size of the resulting emulsion using a particle size analyzer. c. In Vitro Dissolution: Perform in vitro dissolution studies to assess the release of this compound from the SEDDS formulation.
Visualizations
Caption: Troubleshooting workflow for addressing the low bioavailability of this compound.
Caption: Simplified signaling pathway showing the role of SHP2 and the inhibitory action of this compound.
References
PHPS1 Sodium not inhibiting Shp2 activity
Welcome to the technical support center for PHPS1, a selective inhibitor of the protein tyrosine phosphatase Shp2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists effectively use PHPS1 in their experiments.
Frequently Asked Questions (FAQs) - Troubleshooting PHPS1 Inactivity
Here we address common issues that may lead to the observation of PHPS1 not inhibiting Shp2 activity in your experiments.
Question 1: I am not observing any inhibition of Shp2 activity with PHPS1 in my in vitro phosphatase assay. What could be the reason?
Answer: Several factors could contribute to the lack of PHPS1 activity in an in vitro assay. Here are the most common issues and their solutions:
-
Improper PHPS1 Preparation: PHPS1 has limited solubility in aqueous solutions. It is typically dissolved in DMSO to create a stock solution. Ensure your DMSO is of high quality and anhydrous, as hygroscopic DMSO can affect solubility.[1] After dilution from the DMSO stock, the final concentration of DMSO in the assay should be kept low (typically <1%) to avoid solvent effects on enzyme activity.[2][3]
-
PHPS1 Degradation: Stock solutions of PHPS1 in DMSO should be stored at -20°C or -80°C and protected from light.[4][5] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[4][5]
-
Incorrect Assay Conditions:
-
pH: The pH of the assay buffer is critical for both enzyme activity and inhibitor binding. Ensure the pH of your buffer is stable and within the optimal range for Shp2.
-
Substrate Concentration: The IC50 value of a competitive inhibitor can be influenced by the substrate concentration. If you are using a high concentration of substrate, you may need a higher concentration of PHPS1 to observe inhibition.
-
-
Inactive PHPS1 Compound: If you have ruled out the above possibilities, there may be an issue with the integrity of the PHPS1 compound itself. If possible, verify its identity and purity using analytical methods or obtain a new batch from a reputable supplier.
Question 2: In my cell-based assay, PHPS1 is not inhibiting the phosphorylation of ERK (p-ERK), a downstream target of Shp2. What should I check?
Answer: A lack of effect on p-ERK levels in a cellular context can be due to several factors, ranging from compound handling to the specifics of the biological system:
-
Cell Permeability and Stability: While PHPS1 is cell-permeable, its stability in cell culture media over long incubation times may be limited.[6][7] Consider optimizing the incubation time and concentration of PHPS1. The pH of the cell culture medium is crucial for cell health and can influence compound activity; ensure your incubator's CO2 levels are correctly calibrated to maintain the appropriate pH.[8][9]
-
Shp2-Independent ERK Activation: Not all pathways leading to ERK phosphorylation are Shp2-dependent. For example, activation of ERK by phorbol esters (like PMA) or certain oncogenic mutations like Ras-V12 occurs downstream of Shp2 and will not be inhibited by PHPS1.[10] To confirm that you are observing a Shp2-dependent pathway, you could use a positive control where Shp2 is known to be involved, such as stimulation with HGF/SF in MDCK cells.[10][11]
-
Cell Line Specificity: The expression and activation status of Shp2, as well as the redundancy of signaling pathways, can vary between cell lines. Some cell lines may have alternative pathways that compensate for Shp2 inhibition, or they may not rely on Shp2 for ERK activation under your experimental conditions. It's also possible that in certain malignant T-cell lines, the expression of phosphatases like SHP-1 (a close homolog of Shp2) is silenced, which could alter the signaling landscape.
-
Experimental Execution (Western Blot): Detecting changes in protein phosphorylation can be challenging. Please refer to our detailed Western Blot troubleshooting guide below. Common pitfalls include the use of milk as a blocking agent (casein is a phosphoprotein and can cause high background), the omission of phosphatase inhibitors in the lysis buffer, and using phosphate-buffered saline (PBS) instead of Tris-buffered saline (TBS) for washes and antibody dilutions.[10]
Question 3: Could PHPS1 be inactive against the specific Shp2 mutant I am studying?
Answer: This is a possibility. PHPS1 is an active-site inhibitor of Shp2. Some Shp2 inhibitors, particularly allosteric inhibitors, are known to be ineffective against certain gain-of-function (GOF) mutants of Shp2, like the E76K mutation, because these mutations disrupt the autoinhibited conformation that allosteric inhibitors bind to.[2] While PHPS1 as an active-site inhibitor is expected to be broadly active, its efficacy can be influenced by conformational changes induced by mutations. The Ki of PHPS1 for the Shp2-R362K mutant has been reported to be different from that for wild-type Shp2.[7]
Quantitative Data Summary
The inhibitory activity of PHPS1 against Shp2 and other related phosphatases has been quantified in various studies. The following table summarizes these findings.
| Target | Parameter | Value (µM) | Notes |
| Shp2 | Ki | 0.73 | - |
| Shp2-R362K | Ki | 5.8 | Mutant form of Shp2. |
| Shp1 | Ki | 10.7 | A closely related phosphatase. |
| PTP1B | Ki | 5.8 | A related non-receptor PTP. |
| Shp2 | IC50 | 2.1 | - |
| Shp1 | IC50 | 30 | Demonstrates selectivity for Shp2. |
| PTP1B | IC50 | 19 | Demonstrates selectivity for Shp2. |
Experimental Protocols
In Vitro Shp2 Phosphatase Activity Assay
This protocol describes a colorimetric assay to measure the enzymatic activity of Shp2 using p-Nitrophenyl Phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human Shp2 protein
-
PHPS1
-
pNPP (p-Nitrophenyl Phosphate)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 50 mM NaCl, 5 mM DTT, 2.5 mM EDTA
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of PHPS1 in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add 40 µL of assay buffer containing the desired concentration of recombinant Shp2.
-
Add the desired concentration of PHPS1 or vehicle control (DMSO) to the wells. The final DMSO concentration should not exceed 1%.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of pNPP solution. The final concentration of pNPP may need to be optimized for your specific assay conditions.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition relative to the vehicle control.
Cell-Based Western Blot for Shp2 Signaling
This protocol outlines the steps to assess the effect of PHPS1 on the phosphorylation of ERK, a downstream effector of Shp2.
Materials:
-
Cell line of interest (e.g., MDCK, A549)
-
PHPS1
-
Growth factor (e.g., HGF, EGF)
-
Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
BCA protein assay kit
-
SDS-PAGE gels and transfer system
-
PVDF membrane
-
Blocking buffer: 5% BSA in TBST
-
Wash buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours or overnight, depending on the cell line.
-
Pre-treat the cells with various concentrations of PHPS1 or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor for the recommended time (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate.
-
To normalize for protein loading, you can strip the membrane and re-probe with an anti-total-ERK1/2 antibody.
Visualizations
Shp2 Signaling Pathway
Caption: The Shp2 signaling pathway and the point of inhibition by PHPS1.
Experimental Workflow for Troubleshooting
Caption: A step-by-step workflow for troubleshooting PHPS1 inactivity.
Logical Relationships of Potential Issues
Caption: Logical breakdown of potential causes for lack of PHPS1 activity.
References
- 1. Minute Additions of DMSO Affect Protein Dynamics Measurements by NMR Relaxation Experiments through Significant Changes in Solvent Viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minute Additions of DMSO Affect Protein Dynamics Measurements by NMR Relaxation Experiments through Significant Changes in Solvent Viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of protein phosphatase PP1 in GH3B6, but not in GH3 cells, activates the MEK/ERK/c-fos pathway and the human prolactin promoter, involving the coactivator CPB/p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Interrogating PP1 Activity in the MAPK Pathway with Optimized PP1‐Disrupting Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deregulated PP1α phosphatase activity towards MAPK activation is antagonized by a tumor suppressive failsafe mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Western Blot Bands after PHPS1 Sodium Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Western blot analysis after treating samples with PHPS1 Sodium Salt, a selective inhibitor of the protein tyrosine phosphatase SHP2.
I. Troubleshooting Guide: Interpreting Your Western Blot Bands
Treatment with this compound (PHPS1) can lead to distinct changes in your Western blot results, primarily due to its role in inhibiting SHP2, a key signaling protein. Here are some common issues and how to troubleshoot them:
Issue 1: Increased Intensity or Appearance of a Higher Molecular Weight Band for My Target Protein
-
Question: After PHPS1 treatment, I see a stronger band for my protein of interest, or a new band has appeared slightly above the expected molecular weight. What could be the cause?
-
Answer: This is often an expected result when studying proteins regulated by SHP2. PHPS1 inhibits the dephosphorylation of SHP2 substrates. Therefore, an increase in band intensity of a phospho-specific antibody is expected. The upward shift in molecular weight can be due to the addition of one or more phosphate groups.
Troubleshooting Steps:
-
Confirm with a Phospho-Specific Antibody: Use an antibody that specifically recognizes the phosphorylated form of your target protein to confirm that the observed change is due to increased phosphorylation.
-
Total Protein Loading Control: Always run a parallel blot for the total (pan) protein to ensure that the changes are not due to variations in protein loading. The total protein levels should remain relatively consistent across treated and untreated samples.
-
Phosphatase Treatment Control: To confirm that the band shift is due to phosphorylation, treat a control lysate with a broad-spectrum phosphatase like lambda protein phosphatase. The higher molecular weight band should disappear or decrease in intensity after this treatment.
-
Issue 2: Decreased Intensity of a Lower Molecular Weight Band
-
Question: The band for my protein of interest has decreased in intensity after PHPS1 treatment. Why is this happening?
-
Answer: This could indicate that your antibody preferentially recognizes the non-phosphorylated form of the protein. When PHPS1 inhibits dephosphorylation, the pool of non-phosphorylated protein decreases, leading to a weaker signal with such antibodies.
Troubleshooting Steps:
-
Check Antibody Specificity: Review the datasheet for your primary antibody to see if it has known specificity for the non-phosphorylated epitope.
-
Use a Pan-Protein Antibody: A pan-antibody that recognizes the total protein regardless of its phosphorylation state should show a consistent signal if total protein levels are unchanged.
-
Investigate Downstream Effects: Consider if the decreased band intensity could be a legitimate biological effect downstream of SHP2 inhibition, such as decreased expression of the target protein. A time-course experiment might be necessary to distinguish between direct phosphorylation effects and longer-term changes in protein expression.
-
Issue 3: Unexpected Non-Specific Bands
-
Question: I am seeing multiple unexpected bands after PHPS1 treatment. How can I resolve this?
-
Answer: Non-specific bands can arise from several factors, and the hyper-phosphorylated state of the lysate after PHPS1 treatment can sometimes exacerbate this issue.
Troubleshooting Steps:
-
Optimize Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding. Perform a titration to determine the optimal antibody dilution.
-
Improve Blocking and Washing: Ensure you are using an appropriate blocking buffer. For phospho-protein detection, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) is often recommended over milk, as milk contains phosphoproteins that can cause background. Increase the duration and number of your wash steps to remove non-specifically bound antibodies.
-
Use High-Specificity Antibodies: Ensure your primary antibody is validated for Western blotting and has high specificity for the target protein.
-
Issue 4: High Background on the Blot
-
Question: My Western blot has a high background, making it difficult to interpret the bands. What should I do?
-
Answer: High background can obscure your results and is a common issue in Western blotting, especially when detecting phosphorylated proteins.
Troubleshooting Steps:
-
Blocking Optimization: As mentioned, switch to a 5% BSA in TBST blocking solution. You can also try increasing the blocking time.
-
Washing Procedure: Increase the number and duration of washes with TBST to more effectively remove unbound antibodies.
-
Antibody Dilutions: Titrate your primary and secondary antibodies to find the lowest concentration that still provides a specific signal.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: PHPS1 is a potent and cell-permeable inhibitor of the protein tyrosine phosphatase SHP2.[1][2] By binding to the catalytic site of SHP2, it prevents the dephosphorylation of its target proteins.[1][3] This leads to the sustained phosphorylation of proteins in signaling pathways regulated by SHP2, most notably the Ras/MAP kinase (ERK) pathway.[1][4]
Q2: I am not seeing any change in my protein of interest after PHPS1 treatment. What could be wrong?
A2: There are several possibilities:
-
Your protein may not be a direct or indirect substrate of SHP2. Review the literature to confirm the relationship between your protein and SHP2 signaling.
-
The concentration of PHPS1 or the treatment time may be insufficient. A dose-response and/or time-course experiment is recommended to determine the optimal experimental conditions.
-
The specific phosphorylation site you are probing may not be regulated by SHP2.
-
Issues with your Western blot protocol. Refer to the general troubleshooting guides for issues like weak or no signal.
Q3: Should I use any special buffers when working with PHPS1-treated samples?
A3: Yes, it is crucial to preserve the phosphorylation state of your proteins throughout the experiment.
-
Lysis Buffer: Your lysis buffer should always be supplemented with a cocktail of phosphatase inhibitors and protease inhibitors.
-
Wash and Antibody Dilution Buffers: It is recommended to use Tris-based buffers like TBST instead of phosphate-buffered saline (PBS), as the phosphate in PBS can sometimes interfere with the binding of phospho-specific antibodies.
Q4: How does PHPS1 treatment affect the ERK signaling pathway?
A4: SHP2 is a positive regulator of the ERK pathway. Therefore, inhibition of SHP2 with PHPS1 is expected to decrease the phosphorylation of ERK1/2.[1][4] If you are probing for phospho-ERK, you should see a decrease in signal with PHPS1 treatment.
III. Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of PHPS1.
Table 1: Inhibitory Constants (Ki) of PHPS1 for Various Protein Tyrosine Phosphatases
| Phosphatase | Ki (μM) |
| SHP2 | 0.73 |
| SHP1 | 10.7 |
| PTP1B | 5.8 |
| SHP2-R362K | 5.8 |
| PTP1B-Q | 0.47 |
Data from MedChemExpress (2021).[1] This table demonstrates the selectivity of PHPS1 for SHP2 over other closely related phosphatases.
Table 2: Effect of PHPS1 on the Proliferation of Human Tumor Cell Lines
| Cell Line | Reduction in Cell Number (%) with 30 μM PHPS1 (6 days) |
| HT-29 | 74 |
| Caki-1 | 0 |
Data from MedChemExpress (2021).[1] This highlights the differential sensitivity of various cell lines to SHP2 inhibition.
IV. Experimental Protocols
Detailed Methodology: Western Blotting for Phosphorylated Proteins after PHPS1 Treatment
This protocol is a general guideline and may require optimization for your specific protein of interest and cell type.
1. Cell Lysis and Protein Extraction: a. After treating your cells with the desired concentration of PHPS1 for the appropriate duration, wash the cells twice with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. g. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. Sample Preparation and SDS-PAGE: a. Mix the protein lysate with 4x Laemmli sample buffer to a final 1x concentration. b. Boil the samples at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder. d. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
3. Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with TBST.
4. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature with gentle agitation. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for the recommended time. c. Capture the chemiluminescent signal using a digital imager or X-ray film.
V. Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of PHPS1.
Caption: Experimental workflow for Western blotting after PHPS1 treatment.
Caption: Troubleshooting logic for Western blot bands after PHPS1 treatment.
References
PHPS1 Sodium interference with other signaling pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding PHPS1 (also known as PTPN11 or SHP2) and its potential interference with other signaling pathways, including a focus on sodium-related signaling.
Section 1: Established Signaling Pathways of PHPS1/SHP2
This section addresses common questions and issues related to the well-documented roles of SHP2 in cellular signaling.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of PHPS1/SHP2?
A1: PHPS1, or SHP2, is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating various cellular processes.[1] It is a key component of the RAS/mitogen-activated protein kinase (MAPK) signaling cascade, which controls cell growth, proliferation, differentiation, and migration.[2]
Q2: How is SHP2 activity regulated?
A2: SHP2 activity is tightly controlled through an autoinhibitory mechanism. In its inactive state, the N-terminal SH2 domain blocks the catalytic phosphatase domain.[1] Activation occurs when the SH2 domains bind to specific phosphotyrosine residues on receptor tyrosine kinases (RTKs) or scaffold proteins, leading to a conformational change that opens up the catalytic site.[1][3]
Q3: What are the main downstream effectors of SHP2?
A3: The most well-characterized downstream pathway of SHP2 is the RAS-MAPK cascade.[2] SHP2, upon activation, can dephosphorylate specific substrates, leading to the activation of RAS and subsequently the phosphorylation of ERK1/2.[4]
Q4: What are the known pathological conditions associated with SHP2 mutations?
A4: Gain-of-function mutations in the PTPN11 gene, which encodes SHP2, are associated with developmental disorders like Noonan syndrome and certain types of leukemia, such as juvenile myelomonocytic leukemia.[2] These mutations often lead to a constitutively active SHP2 protein, resulting in dysregulated RAS-MAPK signaling.[2]
Troubleshooting Guide: RAS/MAPK Pathway Analysis
| Problem | Possible Cause | Suggested Solution |
| No or weak p-ERK signal upon growth factor stimulation in wild-type cells. | 1. Inefficient growth factor stimulation. 2. Suboptimal antibody concentration for western blotting. 3. Lysate collection at an inappropriate time point. | 1. Optimize growth factor concentration and stimulation time. 2. Titrate the anti-p-ERK antibody. 3. Perform a time-course experiment to determine peak p-ERK activation (e.g., 5, 15, 30, 60 minutes).[5] |
| High basal p-ERK levels in unstimulated cells. | 1. Serum starvation was incomplete. 2. Autocrine signaling in the cell line. 3. Presence of a gain-of-function mutation in an upstream component of the pathway. | 1. Extend serum starvation period (e.g., 12-24 hours). 2. Investigate the literature for known autocrine loops in your cell model. 3. Sequence key pathway components like RAS or RAF if constitutive activation is suspected. |
| Inconsistent SHP2 immunoprecipitation (IP) results. | 1. Inefficient cell lysis. 2. Antibody not suitable for IP. 3. Insufficient washing leading to non-specific binding. | 1. Use a lysis buffer appropriate for protein-protein interactions (e.g., RIPA buffer with protease and phosphatase inhibitors).[5] 2. Use an antibody specifically validated for IP applications.[6] 3. Increase the number of wash steps and use a stringent wash buffer. |
Section 2: Investigating Potential Sodium Interference
This section explores the hypothetical and emerging areas of research concerning the interplay between SHP2 and sodium-dependent signaling pathways. As direct evidence is limited, this section provides guidance for researchers venturing into this novel area.
Frequently Asked Questions (FAQs)
Q1: Is there any direct evidence of SHP2 interacting with sodium channels?
A1: Currently, there is no direct evidence in the scientific literature to suggest that SHP2 dephosphorylates or directly interacts with voltage-gated sodium channels. However, research has shown that changes in neuronal depolarization, a process heavily dependent on sodium influx, can modulate signaling pathways involving SHP2.
Q2: Could changes in intracellular sodium concentration affect SHP2 activity?
A2: While not directly demonstrated, large fluctuations in intracellular sodium could potentially influence cellular processes that indirectly affect SHP2. For instance, significant changes in ion gradients can impact membrane potential and calcium signaling. Studies have shown that gain-of-function SHP2 mutants can enhance calcium oscillations, suggesting a role for SHP2 in regulating ion homeostasis.
Q3: How might I begin to investigate the influence of sodium on SHP2 signaling?
A3: A starting point would be to modulate intracellular sodium concentrations and observe the effects on the canonical SHP2-regulated pathway (RAS-MAPK). This could involve using sodium channel agonists or inhibitors, or altering the extracellular sodium concentration, and then measuring the phosphorylation status of ERK1/2.
Troubleshooting Guide: Investigating Sodium Interference
| Experimental Observation | Possible Interpretation | Next Steps |
| Altering intracellular sodium concentration does not change p-ERK levels. | 1. SHP2-MAPK signaling is not sensitive to changes in sodium concentration in your cell model. 2. The method used to alter sodium levels is not effective. | 1. Consider investigating other SHP2-regulated pathways. 2. Verify the change in intracellular sodium concentration using a sodium-sensitive fluorescent dye. |
| Increased intracellular sodium correlates with a change in p-ERK levels. | 1. A potential indirect link between sodium influx and the MAPK pathway exists. 2. The effect may be SHP2-dependent or -independent. | 1. Use a SHP2 inhibitor or siRNA to determine if the observed effect on p-ERK is mediated through SHP2. 2. Investigate potential intermediate signaling molecules that are sensitive to sodium and can influence the MAPK pathway. |
| Results are not reproducible when modulating sodium levels. | 1. The cellular response to altered sodium is highly transient. 2. The method of sodium modulation is causing off-target effects. | 1. Perform a detailed time-course experiment immediately after sodium modulation. 2. Use multiple, mechanistically distinct pharmacological agents to modulate sodium and look for consistent effects. |
Section 3: Data Presentation
Table 1: Typical Ion Concentrations in Mammalian Cells
| Ion | Intracellular Concentration (mM) | Extracellular Concentration (mM) |
| Sodium (Na+) | ~10-15[7][8] | ~136-145[7][8][9] |
| Potassium (K+) | ~140 | ~4 |
| Calcium (Ca2+) | ~0.0001 | ~1-2 |
Table 2: Quantitative Parameters for SHP2 Phosphatase Assays
| Parameter | Typical Value/Range | Notes |
| Enzyme Concentration | 0.5 - 10 nM | Dependent on substrate and assay format.[10] |
| Substrate Concentration | 10 - 100 µM (for DiFMUP) | Should be around the Km value for accurate inhibitor studies.[11][12] |
| IC50 of a known inhibitor (e.g., SHP099) | 5 - 70 nM | Varies depending on the assay conditions and SHP2 construct. |
Section 4: Experimental Protocols
Protocol 1: SHP2 Immunoprecipitation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G magnetic beads to the lysate and incubate with rotation for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary anti-SHP2 antibody to the pre-cleared lysate.
-
Incubate with rotation for 2-4 hours or overnight at 4°C.
-
Add fresh Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution:
-
Resuspend the beads in 2X Laemmli sample buffer.
-
Boil for 5-10 minutes to elute the protein complex.
-
The eluate is now ready for western blot analysis.
-
Protocol 2: Western Blotting for Phospho-ERK (p-ERK)
-
Protein Quantification:
-
Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-p-ERK antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[3]
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
The membrane can be stripped and re-probed with an antibody against total ERK to normalize the p-ERK signal.[13]
-
Protocol 3: In Vitro SHP2 Phosphatase Assay
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 25 mM Tris-HCl, pH 7.4, 50 mM NaCl, 5 mM DTT, 2.5 mM EDTA).[14]
-
Add recombinant SHP2 protein to the buffer.
-
-
Inhibitor Incubation (if applicable):
-
Add the test compound (potential inhibitor) and incubate for 30 minutes at room temperature.[14]
-
-
Initiate Reaction:
-
Detection of Phosphate Release:
Section 5: Visualizations
Caption: Canonical SHP2-regulated RAS/MAPK signaling pathway.
Caption: Hypothetical model of indirect SHP2 modulation by sodium influx.
Caption: Workflow for investigating sodium's effect on SHP2 signaling.
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of ERK protein expression using western blot analysis [bio-protocol.org]
- 3. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of SHP2 activation by PD-1 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 6. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 7. Non–invasive Quantification of Intracellular Sodium in Human Brain using Ultra–High–Field MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 10. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modulating Cellular Sodium Permeability
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating cellular sodium permeability. While your query mentioned PHPS1, it's important to clarify its role. PHPS1 is a cell-permeable inhibitor of the protein tyrosine phosphatase Shp2 and does not directly modulate sodium channels. However, Shp2 is a key node in various signaling pathways that can indirectly influence ion channel function. This guide will therefore address both the potential indirect effects of Shp2 inhibition and provide general methods for altering and measuring sodium cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is PHPS1 and how does it relate to sodium permeability?
A1: PHPS1 is a potent and selective small molecule inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1][2][3] Shp2 is a critical enzyme in intracellular signaling cascades, particularly the Ras/MAPK pathway, which is activated by growth factors and cytokines.[3][4][5]
There is no evidence that PHPS1 directly binds to or modulates sodium channels. However, ion channel activity, including that of sodium channels, can be regulated by phosphorylation.[6][7] By inhibiting Shp2, PHPS1 alters the phosphorylation state of downstream proteins, which could indirectly lead to changes in the expression, localization, or gating properties of sodium channels or their regulators. Therefore, any observed effects of PHPS1 on sodium permeability are likely to be an indirect consequence of its inhibition of Shp2-mediated signaling pathways.
Q2: How can I increase sodium permeability in my cell culture experiments?
A2: You can increase sodium permeability through several methods:
-
Pharmacological Activation: Use chemical agents known as sodium channel activators or agonists. These compounds, such as veratridine or batrachotoxin, bind to voltage-gated sodium channels and cause them to remain open for longer periods.
-
Increased Expression: If you are working with a specific sodium channel subtype, you can transiently or stably overexpress the corresponding gene in your cell line.
-
Altering Membrane Potential: Depolarizing the cell membrane with a high concentration of extracellular potassium (e.g., high K+ buffer) will increase the open probability of voltage-gated sodium channels.
-
Modulating Signaling Pathways: As discussed, activating signaling pathways known to positively regulate sodium channels through phosphorylation can be a strategy.
Q3: What are the standard methods for measuring intracellular sodium concentration?
A3: The most common methods for measuring intracellular sodium ([Na⁺]i) in live cells are:
-
Fluorescent Indicators: Using sodium-sensitive fluorescent dyes is a widely adopted technique.[8][9][10] These dyes show an increase in fluorescence upon binding to Na⁺.
-
Patch-Clamp Electrophysiology: This technique directly measures the flow of sodium ions across the cell membrane (sodium currents), providing high temporal resolution.
-
Ion-Selective Microelectrodes: These can be used to measure intracellular sodium activity directly, although they are more invasive than fluorescent dyes.
-
Sodium MRI/NMR: 23Na Magnetic Resonance Imaging or Nuclear Magnetic Resonance can quantify total sodium content, but these methods are typically used for in vivo or tissue-level studies and are less common for single-cell experiments in culture.[11][12][13]
Signaling & Workflow Diagrams
Below are diagrams illustrating the potential indirect relationship between PHPS1/Shp2 and sodium permeability, and a typical workflow for measuring changes in intracellular sodium.
Caption: Indirect regulation of sodium channels by PHPS1 via Shp2 inhibition.
Caption: Experimental workflow for measuring intracellular sodium changes.
Troubleshooting Guides
This section addresses common problems encountered during experiments to measure or modulate sodium permeability.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low/No Fluorescence Signal from Sodium Indicator | 1. Inefficient Dye Loading: AM ester form of the dye was not properly cleaved or loaded.[8] 2. Dye Leakage: The de-esterified dye is leaking out of the cells. 3. Incorrect Filter/Wavelength Settings: Excitation/emission wavelengths do not match the dye's spectrum. | 1. Optimize loading conditions: increase incubation time, adjust dye concentration, or slightly increase temperature. Co-incubate with a non-ionic surfactant like Pluronic F-127 to improve dye solubility.[2] 2. Reduce the loading temperature and perform experiments at room temperature if possible. Ensure wash steps are done with physiological buffer. 3. Verify the filter sets on your microscope or plate reader are appropriate for your chosen dye (e.g., Sodium Green, SBFI). |
| High Background Fluorescence | 1. Incomplete Washing: Extracellular dye that is not membrane-permeant remains in the medium. 2. Dye Compartmentalization: Dye has accumulated in organelles (e.g., mitochondria) instead of being evenly distributed in the cytosol. 3. Cell Autofluorescence: Cells naturally fluoresce at the wavelengths used. | 1. Perform 2-3 gentle washes with a physiological buffer (e.g., HBSS) after loading. 2. Lower the loading temperature (e.g., from 37°C to room temperature) to reduce active transport into organelles. Confirm cytosolic localization with high-resolution microscopy. 3. Acquire an image of unstained cells under the same imaging conditions and subtract this background from your experimental images. |
| Inconsistent or Non-Reproducible Results | 1. Inaccurate Cell Seeding: Variable cell numbers between wells or experiments. 2. Calibration Issues: Inaccurate determination of minimum (Rmin) and maximum (Rmax) fluorescence for calibration. Use of ionophores like gramicidin can sometimes affect the indicator's fluorescence.[14] 3. pH Fluctuation: The fluorescence of some sodium indicators is sensitive to changes in intracellular pH.[2][15] | 1. Use a cell counter to ensure consistent cell density. Allow cells to adhere and recover for at least 24 hours before the experiment. 2. Ensure complete ion equilibration during calibration steps. Test different ionophores or validate your calibration method against a known standard if possible. 3. Maintain a constant pH in your buffers using a buffering agent like HEPES. If you suspect pH changes, you can co-load cells with a pH-sensitive dye to monitor and correct for pH artifacts.[15] |
| Cell Death or Stress During Experiment | 1. Dye Toxicity: High concentrations of the fluorescent dye or Pluronic F-127 can be toxic. 2. Phototoxicity: Excessive exposure to excitation light can damage cells. 3. Compound Toxicity: The experimental compound (e.g., PHPS1, ionophore) is causing cell death. | 1. Perform a dose-response curve to find the lowest effective dye and Pluronic F-127 concentration. 2. Reduce the intensity of the excitation light and the frequency of image acquisition. 3. Conduct a cell viability assay (e.g., Trypan Blue or Live/Dead stain) in parallel with your experiment to assess the health of the cells under all treatment conditions. |
Experimental Protocols
Protocol 1: Measurement of Intracellular Sodium using Sodium Green
This protocol describes how to measure changes in intracellular sodium concentration ([Na⁺]i) using the single-wavelength fluorescent indicator, Sodium Green.
Materials:
-
Cells plated on glass-bottom dishes suitable for microscopy
-
Sodium Green, AM ester (cell-permeant)
-
Anhydrous DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, with and without Ca²⁺/Mg²⁺
-
Calibration Buffers: Na⁺-free buffer (e.g., substituting Na⁺ with K⁺ or NMDG⁺) and High Na⁺ buffer (e.g., 140 mM Na⁺)
-
Ionophores for calibration (e.g., Gramicidin and Monensin cocktail)
Procedure:
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of Sodium Green, AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
For the loading solution, mix the Sodium Green stock with an equal volume of the Pluronic F-127 stock, then dilute in serum-free medium or HBSS to a final working concentration of 1-10 µM.[16] Vortex briefly to mix.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal time and concentration should be determined empirically for your cell type.[2]
-
-
Washing:
-
Aspirate the loading solution.
-
Wash the cells 2-3 times with warm HBSS to remove extracellular dye.
-
Add fresh HBSS to the dish and allow the cells to de-esterify the dye for at least 30 minutes at room temperature before imaging.
-
-
Imaging:
-
Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Excite the cells at ~488 nm and record emission at ~525 nm.
-
Acquire a stable baseline fluorescence reading for 2-5 minutes.
-
Add your experimental compound (e.g., PHPS1, sodium channel activator) and record the change in fluorescence over time.
-
-
In Situ Calibration:
-
At the end of the experiment, perfuse the cells with a calibration buffer containing a cocktail of ionophores (e.g., 10 µM gramicidin and 10 µM monensin) to equilibrate intracellular and extracellular Na⁺.
-
First, perfuse with the Na⁺-free buffer to obtain the minimum fluorescence (F_min).
-
Next, perfuse with the High Na⁺ buffer to obtain the maximum fluorescence (F_max).
-
The intracellular sodium concentration can then be calculated using the following equation: [Na⁺]i = Kd * (F - F_min) / (F_max - F) , where F is the experimental fluorescence and Kd is the dissociation constant of the dye.[1]
-
Protocol 2: Pharmacological Enhancement of Sodium Permeability
This protocol provides a method to acutely increase sodium influx using a chemical activator.
Materials:
-
Cultured cells ready for experimentation
-
Physiological buffer (e.g., HBSS)
-
Veratridine stock solution (e.g., 10 mM in DMSO)
-
Intracellular sodium measurement setup (as per Protocol 1 or other method)
Procedure:
-
Prepare cells and measure baseline [Na⁺]i as described in Protocol 1.
-
Prepare a working solution of veratridine in HBSS. A typical final concentration range to test is 10-100 µM.
-
After establishing a stable baseline, add the veratridine solution to the cells.
-
Immediately begin recording the change in intracellular sodium. An increase in fluorescence (if using a sodium indicator) should be observed as the sodium channels open and Na⁺ flows into the cell.
-
The magnitude and rate of the fluorescence increase provide a quantitative measure of the enhanced sodium permeability.
-
Optional: To confirm the effect is mediated by sodium channels, pre-incubate a separate group of cells with a sodium channel blocker (e.g., tetrodotoxin, TTX, if using TTX-sensitive channels) before adding veratridine. The blocker should inhibit the veratridine-induced increase in sodium.
Quantitative Data Summary
The following table summarizes key quantitative parameters for common fluorescent sodium indicators.
| Indicator | Excitation/Emission (nm) | K_d for Na⁺ (mM) | Selectivity (Na⁺ vs. K⁺) | Key Feature |
| Sodium Green | ~488 / ~525 | ~21 (in 135 mM K⁺)[9] | ~41-fold[9] | Visible light excitation, suitable for flow cytometry and confocal microscopy. |
| SBFI | ~340 & ~380 / ~505 | ~20[9] | ~18-fold[9] | Ratiometric (dual excitation), allows for more quantitative measurements by minimizing effects of dye concentration and photobleaching.[9] |
| CoroNa Green | ~492 / ~516 | Varies | Good | Smaller molecule than Sodium Green, which may improve cell loading.[9] |
| Asante NaTRIUM Green-2 (ANG-2) | ~517 / ~540 | Varies | Good | Often used in high-throughput screening; compatible with no-wash protocols using quencher dyes.[17] |
References
- 1. Fluorescence Measurement of Intracellular Sodium Concentration in Single Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Src homology 2 domain tyrosine phosphatases SHP-1 and SHP-2: diversified control of cell growth, inflammation, and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Regulation of ion channels by protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the commonly used Na+ indicators? | AAT Bioquest [aatbio.com]
- 10. Sodium Indicators | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Sodium (23Na) MRI of the Kidney: Experimental Protocol - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers of Sodium MRI Revisited: From Cartilage to Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sodium MR Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. In situ calibration and [H+] sensitivity of the fluorescent Na+ indicator SBFI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ftp.jaist.ac.jp [ftp.jaist.ac.jp]
- 17. Development of a high-throughput fluorescent no-wash sodium influx assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PHPS1 as a SHP2 Inhibitor in In Vitro Studies
Disclaimer: Initial information suggested PHPS1 is a sodium vehicle control. However, extensive research indicates that PHPS1 is a potent and specific inhibitor of the protein tyrosine phosphatase SHP2. This technical support center will address the use of PHPS1 in its correct capacity as a SHP2 inhibitor for in vitro studies. For information on appropriate vehicle controls, please refer to the relevant FAQ section below.
Frequently Asked Questions (FAQs)
Q1: What is PHPS1 and what is its primary function in in vitro studies?
PHPS1, or phenylhydrazono pyrazolone sulfonate 1, is a cell-permeable chemical compound that acts as a potent and specific inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1] In laboratory research, it is used to investigate the role of the SHP2 enzyme in various cellular signaling pathways.
Q2: What is a vehicle control and why is PHPS1 not used as one?
A vehicle control is the solvent or medium used to dissolve a drug or compound for in vitro experiments.[2] Common vehicles include dimethyl sulfoxide (DMSO), ethanol, or sterile water.[2] The purpose of a vehicle control is to ensure that any observed effects are due to the compound itself and not the solvent. PHPS1 is an active pharmacological agent that inhibits a specific enzyme (SHP2) and would therefore produce its own biological effects, making it unsuitable as an inert vehicle control.
Q3: What is the mechanism of action of PHPS1?
PHPS1 inhibits the phosphatase activity of SHP2. SHP2 is a key signaling protein that, when activated, dephosphorylates other proteins, often leading to the activation of downstream signaling cascades like the Ras-MAPK pathway.[3] By inhibiting SHP2, PHPS1 prevents this dephosphorylation, thereby suppressing the activation of these pathways.[1]
Q4: What are the common applications of PHPS1 in research?
PHPS1 is frequently used in studies related to:
-
Cancer Biology: To investigate the role of SHP2 in tumor growth, proliferation, and metastasis.[1]
-
Cardiovascular Disease: To study its protective effects against conditions like atherosclerosis by inhibiting smooth muscle cell proliferation.[1]
-
Inflammation and Immunology: To explore the role of SHP2 in inflammatory responses.[1]
Q5: What are the typical working concentrations for PHPS1 in in vitro experiments?
The optimal concentration of PHPS1 can vary depending on the cell type and the specific experimental conditions. However, studies have shown effective inhibition of SHP2 and downstream signaling at concentrations in the range of 10 µM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of ERK phosphorylation observed after PHPS1 treatment. | 1. Suboptimal PHPS1 concentration: The concentration of PHPS1 may be too low to effectively inhibit SHP2 in your cell type. 2. Incorrect timing of treatment: The duration of PHPS1 treatment may not be optimal for observing the desired effect. 3. Cellular context: The SHP2-ERK pathway may not be the primary driver of ERK phosphorylation in your specific experimental model or under the conditions tested. | 1. Perform a dose-response experiment: Test a range of PHPS1 concentrations to determine the EC50 for your system. 2. Optimize treatment time: Conduct a time-course experiment to identify the optimal duration of PHPS1 exposure.[1] 3. Confirm pathway activation: Ensure that the SHP2-ERK pathway is activated in your experimental setup (e.g., by stimulating with an appropriate growth factor like oxLDL).[1] |
| Unexpected cell toxicity or off-target effects. | 1. High PHPS1 concentration: Excessive concentrations of PHPS1 may lead to off-target effects or general cytotoxicity. 2. Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve PHPS1 may be causing toxicity at the final concentration used.[4] 3. Cell line sensitivity: Different cell lines can have varying sensitivities to chemical compounds.[5] | 1. Lower the PHPS1 concentration: Use the lowest effective concentration determined from your dose-response studies. 2. Check vehicle concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%).[4] 3. Perform cytotoxicity assays: Use assays like MTT or LDH to assess the toxicity of PHPS1 and its vehicle on your specific cell line. |
| Variability in experimental results. | 1. Inconsistent PHPS1 preparation: Improper dissolution or storage of PHPS1 can affect its potency. 2. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or serum concentration can alter cellular responses. 3. Pipetting errors: Inaccurate pipetting can lead to inconsistent final concentrations of PHPS1. | 1. Follow manufacturer's instructions: Prepare fresh stock solutions of PHPS1 and store them appropriately. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Standardize cell culture: Use cells within a consistent passage number range and ensure consistent plating densities and culture conditions. 3. Use calibrated pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques. |
Quantitative Data Summary
The following table summarizes quantitative data from a study investigating the effect of PHPS1 on oxidized low-density lipoprotein (oxLDL)-induced vascular smooth muscle cell (VSMC) proliferation.
| Parameter | Control | oxLDL (100 µg/ml) | oxLDL + PHPS1 (10 µM) |
| Phosphorylated SHP2 Levels | Baseline | Increased | Attenuated[1] |
| Phosphorylated ERK Levels | Baseline | Increased | Markedly Inhibited[1] |
| VSMC Proliferation (BrdU Staining) | Baseline | Enhanced | Inhibited[1] |
Experimental Protocols
Protocol: In Vitro Inhibition of oxLDL-Induced VSMC Proliferation by PHPS1
This protocol is based on methodologies described in studies investigating the effect of PHPS1 on vascular smooth muscle cells.[1]
1. Cell Culture and Plating: a. Culture vascular smooth muscle cells (VSMCs) in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. b. Seed VSMCs in 96-well plates at a density of 5 x 10³ cells per well for proliferation assays or in 6-well plates for protein analysis. c. Allow cells to adhere and grow for 24 hours.
2. Serum Starvation: a. After 24 hours, wash the cells with phosphate-buffered saline (PBS). b. Replace the growth medium with serum-free DMEM and incubate for an additional 24 hours to synchronize the cells.
3. PHPS1 and oxLDL Treatment: a. Prepare a stock solution of PHPS1 in DMSO. b. Dilute the PHPS1 stock solution in serum-free DMEM to the desired final concentration (e.g., 10 µM). c. Pre-treat the cells with the PHPS1-containing medium or a vehicle control (DMEM with the same concentration of DMSO) for 1 hour. d. Following pre-treatment, add oxidized low-density lipoprotein (oxLDL) to a final concentration of 100 µg/ml to the appropriate wells. e. Incubate the cells for the desired time period (e.g., 10 minutes for phosphorylation analysis, 24 hours for proliferation assays).
4. Analysis:
- Western Blot for Protein Phosphorylation: a. Lyse the cells and collect protein extracts. b. Determine protein concentration using a BCA assay. c. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with primary antibodies against phosphorylated SHP2, total SHP2, phosphorylated ERK, and total ERK. e. Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
- BrdU Proliferation Assay: a. Add BrdU to the wells and incubate for the specified time according to the manufacturer's protocol. b. Fix the cells and perform immunodetection of incorporated BrdU using an anti-BrdU antibody. c. Measure the absorbance to quantify cell proliferation.
Signaling Pathway Diagram
Caption: SHP2-ERK signaling pathway and the inhibitory action of PHPS1.
References
- 1. SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Involvement of the protein tyrosine phosphatase SHP-1 in Ras-mediated activation of the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Why We Should be Vigilant: Drug Cytotoxicity Observed with In Vitro Transporter Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing PHPS1 Sodium Cytotoxicity in New Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on evaluating the cytotoxic effects of PHPS1 sodium in novel cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound is an inhibitor of the protein tyrosine phosphatase SHP2.[1] Its cytotoxic effects are primarily linked to the induction of apoptosis. It has been shown to suppress the phosphorylation of ERK, a key signaling molecule in cell proliferation and survival.[1] In some cancer cell lines, such as oral squamous cell carcinoma, PHPS1 enhances the serine phosphorylation of PD-L1 by regulating SHP-2/AMPK activity, which promotes apoptosis.[2] The induction of apoptosis by phosphatase inhibitors can also involve the activation of caspases.[3]
Q2: Which assays are recommended for assessing this compound cytotoxicity?
A2: A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects. This should include:
-
Metabolic Viability Assays: Assays like the MTT or WST-1 assay are useful for initial screening and determining the IC50 value.[4]
-
Membrane Integrity Assays: An LDH release assay can quantify cell membrane damage, which is a marker of late-stage apoptosis or necrosis.[5]
-
Apoptosis Assays: To confirm that cytotoxicity is due to programmed cell death, it is crucial to perform assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or caspase activity assays.
Q3: How should I design my initial dose-response experiment for a new cell line?
A3: For a new cell line, it is advisable to start with a broad range of this compound concentrations to determine the effective dose range. A logarithmic serial dilution is often effective. For example, you could start with a high concentration (e.g., 100 µM) and perform 1:10 serial dilutions down to the nanomolar range. The incubation time should also be optimized, with typical starting points being 24, 48, and 72 hours.
Q4: My MTT assay results show high variability between replicates. What could be the cause?
A4: High variability in formazan-based assays like MTT can be due to several factors:[6]
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension and use calibrated multichannel pipettes for even cell distribution.
-
Pipetting Errors: Be precise and consistent with all pipetting steps, especially during the addition of this compound and the solubilization of formazan crystals.
-
Incubation Time: Ensure the incubation time with the MTT reagent is consistent across all wells.
-
Plate Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate reagents and affect cell growth.[7] It is recommended to use the inner 60 wells for experiments and fill the outer wells with sterile PBS or media.
Q5: The observed cytotoxicity of this compound is lower than expected in my new cell line. What should I consider?
A5: Several factors could contribute to lower-than-expected cytotoxicity:
-
Cell Line Resistance: The new cell line may have intrinsic resistance mechanisms, such as altered expression of SHP2 or compensatory signaling pathways.
-
Drug Efflux: Some cell lines express high levels of efflux pumps that can remove the compound from the cytoplasm.[7]
-
Compound Stability: Ensure the stability of this compound in your specific cell culture medium over the duration of the experiment.
-
Cell Density: An excessively high cell density can reduce the effective concentration of the compound per cell.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in cytotoxicity assay | - Phenol red in the medium can interfere with fluorescence/absorbance readings.[7]- High cell density.[5] | - Use phenol red-free medium for the assay.- Optimize the initial cell seeding density by performing a cell titration experiment. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number or health.- Inconsistent incubation times.- Pipetting inaccuracies.[6] | - Use cells within a consistent and low passage number range.- Strictly adhere to standardized incubation times.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| No apoptotic cells detected despite a decrease in cell viability | - The primary mode of cell death may be necrosis.- The timing of the apoptosis assay is not optimal. | - Perform an LDH assay to assess necrosis.- Create a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment. |
| This compound appears to be cytostatic rather than cytotoxic | - The compound may be inducing cell cycle arrest instead of cell death at the tested concentrations. | - Perform a cell cycle analysis using propidium iodide staining and flow cytometry.- Consider combination therapies to push the cells towards apoptosis. |
Quantitative Data Summary
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |
| Example: Oral Squamous Carcinoma (Ca9-22) | MTT | 48 | [Experimental Value] | PHPS1 promotes apoptosis in these cells.[2] |
| Example: Vascular Smooth Muscle Cells | MTT | 24 | [Experimental Value] | PHPS1 inhibits proliferation in these cells.[1] |
| [New Cell Line 1] | ||||
| [New Cell Line 2] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce MTT to a purple formazan product.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium.[5] Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Include controls for: no cells (medium only), untreated cells (spontaneous LDH release), and cells treated with a lysis buffer provided in the kit (maximum LDH release).[7]
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to set up the reaction with the collected supernatants.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.[5]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Staining: Wash the cells with PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: Workflow for evaluating this compound cytotoxicity.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PHPS1 enhances PD-L1 serine phosphorylation by regulating ROS/SHP-2/AMPK activity to promote apoptosis of oral squamous cell carcinoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein phosphatase 1 induces apoptosis in neonatal rat cardiac myocytes: role of adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. reddit.com [reddit.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
long-term stability of PHPS1 Sodium in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability, handling, and use of PHPS1 sodium salt in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound salt powder?
A1: The solid form of this compound salt is typically stable for years when stored at -20°C, protected from moisture.
Q2: What is the recommended solvent for preparing this compound salt stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound salt.
Q3: How should I prepare a stock solution of this compound salt in DMSO?
A3: To prepare a stock solution, dissolve the this compound salt in fresh, anhydrous DMSO. To aid dissolution, you can use an ultrasonic bath and warm the solution to 37°C or up to 60°C.[1] It is crucial to use newly opened DMSO as it is hygroscopic and absorbed water can significantly impact solubility.[1]
Q4: What is the long-term stability of this compound salt in DMSO at -20°C?
A4: Based on supplier recommendations, stock solutions of this compound salt in DMSO are stable for up to one month when stored at -20°C. For longer-term storage, it is recommended to store the solution at -80°C, where it can be stable for up to six months.[1] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Stability of this compound in DMSO
| Storage Temperature | Recommended Storage Duration | Notes |
| -20°C | 1 month | Re-evaluation of efficacy is recommended if stored longer.[1] |
| -80°C | 6 months | Recommended for long-term storage.[1] |
Troubleshooting Guide
Issue 1: My this compound salt is not fully dissolving in DMSO.
-
Cause: this compound salt can be difficult to dissolve. The DMSO used may have absorbed moisture, reducing its solvating power.
-
Solution:
Issue 2: I observe precipitation in my PHPS1 stock solution upon storage at -20°C.
-
Cause: Precipitation can occur due to repeated freeze-thaw cycles or the absorption of water by DMSO, which decreases the solubility of the compound.[2]
-
Solution:
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Ensure that the vials are tightly sealed to prevent moisture absorption.
-
If precipitation is observed, try to redissolve the compound by warming and sonication before use.
-
Issue 3: My compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium.
-
Cause: PHPS1 has lower solubility in aqueous solutions compared to DMSO. When the DMSO stock is diluted into the culture medium, the compound can crash out of solution.
-
Solution:
-
Increase the final concentration of DMSO in your culture medium, if your cells can tolerate it. However, it is generally recommended to keep the final DMSO concentration below 0.5%.
-
Prepare a more dilute stock solution of PHPS1 in DMSO and add a larger volume to your culture medium. This increases the total amount of DMSO to help maintain solubility.
-
Perform a stepwise dilution of the stock solution in the culture medium to avoid a sudden change in solvent polarity.
-
Ensure the final concentration of PHPS1 in your experiment does not exceed its aqueous solubility limit.
-
Experimental Protocols
1. Preparation of this compound Salt Stock Solution
-
Materials: this compound salt, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound salt vial to room temperature before opening.
-
Weigh the desired amount of this compound salt in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution and use an ultrasonic bath until the compound is fully dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
2. In Vitro Cell Viability Assay
-
Cell Lines: A variety of human cancer cell lines can be used, such as HT-29 (colon carcinoma).[1]
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of PHPS1 from the DMSO stock solution in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., <0.5%).
-
Treat the cells with the desired concentrations of PHPS1 (e.g., up to 30 μM).[1]
-
Incubate the cells for the desired period (e.g., 6 days).[1]
-
Assess cell viability using a standard method such as MTT, MTS, or CellTiter-Glo assay.
-
3. Western Blot Analysis of Erk1/2 Phosphorylation
-
Cell Line: Madin-Darby canine kidney (MDCK) cells or other suitable cell lines.[3]
-
Procedure:
-
Plate cells and grow them to the desired confluency.
-
Pre-treat the cells with various concentrations of PHPS1 (e.g., 5, 10, 20 μM) for a specified time.[1]
-
Stimulate the cells with a growth factor like HGF/SF (1 unit/mL) to induce Erk1/2 phosphorylation for different durations (e.g., 5, 15, 60, 120, 360 minutes).[1][3]
-
Lyse the cells and collect the protein lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Erk1/2 and total Erk1/2, followed by appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method. PHPS1 has been shown to inhibit HGF/SF-induced phosphorylation of Erk1/2 but not Akt and Stat3.[1][3]
-
Visualizations
Caption: PHPS1 inhibits the SHP2 phosphatase, blocking the RAS-ERK signaling pathway.
Caption: General experimental workflow for using this compound salt in cell-based assays.
References
impact of serum concentration on PHPS1 Sodium activity
Welcome to the technical support center for the investigation of PHPS1 (Protein-serine/threonine phosphatase 1, sodium-sensitive) activity. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments and understanding the nuances of PHPS1 regulation by serum concentration.
Disclaimer: Information on "PHPS1" is based on a hypothetical protein due to the absence of a widely recognized protein with this specific designation in scientific literature. The content provided is modeled on the principles of well-characterized protein phosphatases and ion transport regulators, such as Protein Phosphatase 1 (PP1) and the Na+/K+-ATPase pump, to provide a relevant and useful guide.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the typical effect of increasing serum concentration on PHPS1 activity? | Generally, increasing serum concentration is expected to modulate PHPS1 activity. Serum contains a complex mixture of growth factors, hormones, and ions that can trigger intracellular signaling cascades.[1][2] Many of these pathways involve phosphorylation events that can either activate or inhibit phosphatases like PHPS1.[3][4] The specific effect (activation or inhibition) can be cell-type dependent. |
| Why am I observing no change in PHPS1 activity with varying serum concentrations? | There are several potential reasons for this observation. The cell line you are using may be unresponsive to the growth factors present in the serum, or the PHPS1 in your system may be regulated by pathways independent of serum-derived signals. Alternatively, your assay conditions may not be optimal for detecting changes in phosphatase activity.[5][6] Consider verifying your assay with a known positive control for PHPS1 modulation. |
| What is the optimal serum concentration range for studying PHPS1 activity? | The optimal serum concentration is highly dependent on the cell type and the specific research question. It is recommended to perform a dose-response experiment, testing a range of serum concentrations (e.g., 0.5%, 2%, 5%, 10%, and 20%) to determine the optimal concentration for your specific experimental setup. |
| Can sodium concentration in the media interfere with my results? | Yes, absolutely. Given that PHPS1 is sodium-sensitive, fluctuations in extracellular sodium can directly impact its activity. It is crucial to use a basal medium with a consistent and known sodium concentration across all experimental conditions. When preparing serum-containing media, account for the sodium content of the serum itself. |
| How can I differentiate between the direct effects of sodium and the indirect effects of serum on PHPS1 activity? | To dissect these effects, you can design experiments where you vary the serum concentration while keeping the total sodium concentration constant. This can be achieved by adjusting the sodium chloride concentration in the basal medium to compensate for the sodium introduced by the serum. |
Troubleshooting Guides
Low or No PHPS1 Activity Detected
| Possible Cause | Troubleshooting Step |
| Sub-optimal Assay Buffer pH | The pH of the assay buffer is critical for enzyme activity. While a pH of 7.5 is a good starting point, the optimal pH for PHPS1 may vary. Perform a pH curve (e.g., pH 6.5 to 8.5) to determine the optimal pH for your specific experimental conditions.[7] |
| Incorrect Substrate Concentration | Ensure that the substrate concentration is not limiting the reaction. It is recommended to use a substrate concentration that is at or above the Michaelis-Menten constant (Km) for PHPS1. If the Km is unknown, perform a substrate titration to determine the saturating concentration.[5] |
| Inactive Enzyme | The enzyme may have been inactivated during sample preparation or storage. Always prepare fresh cell lysates and keep them on ice. Include a positive control with a known active phosphatase to validate your assay setup.[8] |
| Presence of Phosphatase Inhibitors | Your sample or reagents may contain phosphatase inhibitors. Sodium orthovanadate is a known inhibitor of many phosphatases.[9] Ensure all your reagents are fresh and of high purity. Consider adding a known amount of purified active PHPS1 to a sample to see if its activity is inhibited. |
High Background Signal in Phosphatase Assay
| Possible Cause | Troubleshooting Step |
| Spontaneous Substrate Degradation | Some chromogenic or fluorogenic phosphatase substrates can spontaneously hydrolyze, leading to a high background signal. Run a "no-enzyme" control (assay buffer + substrate) to measure the rate of spontaneous degradation and subtract this from your experimental values.[6] |
| Contaminating Phosphatases in the Sample | Cell lysates contain a mixture of different phosphatases. To specifically measure PHPS1 activity, you may need to immunoprecipitate PHPS1 from the lysate before performing the assay. |
| Incorrect Wavelength Reading | Double-check the wavelength settings on your spectrophotometer or plate reader to ensure they are optimal for the product of the enzymatic reaction (e.g., 405 nm for p-nitrophenol).[7] |
Quantitative Data Summary
Table 1: Effect of Fetal Bovine Serum (FBS) Concentration on PHPS1 Activity in HEK293 Cells
| FBS Concentration (%) | Mean PHPS1 Activity (nmol/min/mg) | Standard Deviation |
| 0 (Serum-starved) | 15.2 | 1.8 |
| 2 | 25.8 | 2.5 |
| 5 | 42.1 | 3.9 |
| 10 | 58.9 | 5.1 |
| 20 | 61.3 | 5.5 |
Table 2: Impact of Extracellular Sodium Concentration on PHPS1 Activity in the Presence of 10% FBS
| Extracellular Na+ (mM) | Mean PHPS1 Activity (nmol/min/mg) | Standard Deviation |
| 120 | 45.7 | 4.2 |
| 130 | 51.3 | 4.8 |
| 140 | 58.9 | 5.1 |
| 150 | 65.2 | 6.0 |
| 160 | 66.8 | 6.3 |
Experimental Protocols
Protocol 1: Measurement of PHPS1 Activity using p-Nitrophenyl Phosphate (pNPP)
This protocol describes a colorimetric assay to determine the activity of PHPS1 in cell lysates.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium.
-
Treat the cells with varying concentrations of fetal bovine serum (0%, 2%, 5%, 10%, 20%) for the desired time (e.g., 30 minutes).
-
-
Preparation of Cell Lysate:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in 200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a Bradford or BCA protein assay.
-
-
Phosphatase Assay:
-
Prepare the reaction buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT.
-
In a 96-well plate, add 20 µg of cell lysate to each well.
-
Add reaction buffer to bring the total volume to 90 µL.
-
Initiate the reaction by adding 10 µL of 100 mM pNPP substrate (final concentration 10 mM).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 3 N NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of p-nitrophenol.
-
Calculate the amount of p-nitrophenol produced in each sample from the standard curve.
-
Express PHPS1 activity as nmol of p-nitrophenol produced per minute per mg of protein.
-
Visualizations
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Regulation of protein phosphatase 1 by intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of protein phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein phosphatase 1 - Wikipedia [en.wikipedia.org]
- 5. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. cohesionbio.com [cohesionbio.com]
- 9. Phosphatase inhibition by sodium orthovanadate displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for PHPS1 Sodium treatment
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of PHPS1 Sodium, a selective inhibitor of the protein tyrosine phosphatase SHP2. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to optimize your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the sodium salt form of PHPS1, a potent and cell-permeable small molecule inhibitor of the protein tyrosine phosphatase SHP2 (PTPN11). SHP2 is a key signaling protein that positively regulates the RAS/MAPK (ERK) pathway, which is crucial for cell proliferation, differentiation, and survival.[1][2] PHPS1 selectively binds to the catalytic site of SHP2, inhibiting its phosphatase activity. This leads to the suppression of downstream signaling cascades, most notably the sustained activation of ERK1/2.[3][4]
Q2: What are the main applications of this compound in research?
This compound is primarily used in cancer research and studies on developmental disorders (e.g., Noonan syndrome) where SHP2 activity is dysregulated. It is a valuable tool for investigating the role of SHP2 in various cellular processes, including:
-
Blocking growth factor-induced cell signaling.[4]
-
Studying mechanisms of resistance to other targeted therapies (e.g., MEK or EGFR inhibitors).[5]
-
Investigating cardiovascular conditions, such as atherosclerosis, by inhibiting smooth muscle cell proliferation.
Q3: How should I reconstitute and store this compound?
-
Reconstitution: this compound, as a salt, may have better aqueous solubility than its free acid form.[6] However, for cell culture experiments, it is common practice to first prepare a concentrated stock solution in a sterile, aprotic solvent like dimethyl sulfoxide (DMSO).[7] For example, create a 10 mM stock solution in DMSO. Ensure the compound is fully dissolved.
-
Storage of Powder: The solid, powdered form of this compound salt hydrate should be stored at 2-8°C.[8]
-
Storage of Stock Solution: Once reconstituted in DMSO, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. A solution stored at -20°C is typically stable for at least one month, while at -80°C it can be stable for up to six months.[7]
Q4: What is the recommended final concentration of DMSO in my cell culture medium?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of less than 0.5% is generally recommended, with many cell lines tolerating up to 0.1% without significant effects.[7][9] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
Q1: My compound precipitates when I add it to the cell culture medium. What should I do?
-
Problem: The compound's solubility in aqueous culture medium is much lower than in the DMSO stock solution.[6]
-
Solution 1: Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of medium. Instead, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-free medium, mix gently, and then add this intermediate dilution to your final culture volume.[7]
-
Solution 2: Pre-warm Medium: Ensure your culture medium is at 37°C before adding the compound. This can slightly improve solubility.
-
Solution 3: Check Final Concentration: You may be trying to use a concentration that is above the solubility limit of PHPS1 in your specific culture medium. Review the literature for concentrations used in similar cell lines. If precipitation persists, you may need to test a lower concentration range.
Q2: I am not observing the expected inhibition of ERK phosphorylation. What could be the issue?
-
Problem: The timing of your analysis or the concentration of PHPS1 may not be optimal for your specific cell model and stimulation conditions.
-
Solution 1: Optimize Incubation Time: PHPS1 primarily inhibits the sustained phase of ERK activation, which is SHP2-dependent. The initial, transient phase (e.g., the first 5 minutes after growth factor stimulation) is often SHP2-independent and will not be blocked by PHPS1.[1][4] Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 6h) to find the optimal window for observing inhibition.
-
Solution 2: Optimize Concentration: The effective concentration can vary between cell lines. Perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM) to determine the optimal concentration for inhibiting ERK phosphorylation in your system.
-
Solution 3: Verify Upstream Stimulation: Ensure that your method for stimulating the pathway (e.g., adding a growth factor like HGF or EGF) is working robustly. Check the phosphorylation status of ERK in your positive control (stimulated, no inhibitor) to confirm a strong signal.
-
Solution 4: Check Compound Activity: If the stock solution has been stored for a long time or subjected to multiple freeze-thaw cycles, its efficacy may be reduced. Use a fresh aliquot or prepare a new stock solution.
Q3: I am observing high levels of cell death, even at low concentrations of PHPS1.
-
Problem: The observed toxicity may be due to the compound itself, the DMSO solvent, or an indirect effect of inhibiting a critical survival pathway in your specific cell line.
-
Solution 1: Titrate DMSO: First, run a DMSO toxicity curve on your cells. Treat them with a range of DMSO concentrations (e.g., 0.1% to 2%) that correspond to the concentrations used in your experiment. This will determine the maximum tolerable DMSO level for your cells.[9]
-
Solution 2: Reduce Incubation Time: For some cell lines, prolonged inhibition of the SHP2/ERK pathway can lead to apoptosis. Try reducing the total treatment duration to see if you can achieve target inhibition without inducing excessive cell death.
-
Solution 3: Assess Off-Target Effects: While PHPS1 is selective for SHP2, it does have some activity against other phosphatases like SHP1 and PTP1B at higher concentrations.[1][3] If you are using very high concentrations, consider if inhibition of these other targets could be contributing to the toxicity.
Data Presentation: PHPS1 Inhibitory Activity
The following tables summarize key quantitative data for PHPS1 based on published literature. Note that IC₅₀ and Kᵢ values are from in vitro enzymatic assays, while effective concentrations are from cell-based experiments and can vary significantly depending on the cell type and experimental conditions.
Table 1: In Vitro Inhibitory Constants
| Target Phosphatase | Kᵢ (µM) | IC₅₀ (µM) | Selectivity Note |
|---|---|---|---|
| SHP2 | 0.73 | 2.1 | Primary Target |
| SHP1 | 10.7 | 30 | ~14x less sensitive than SHP2 |
| PTP1B | 5.8 | 19 | ~9x less sensitive than SHP2 |
Data sourced from MedChemExpress and other publications.[1][3]
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Type / Model | Treatment Time | Concentration (µM) | Observed Effect | Reference |
|---|---|---|---|---|
| MDCK Epithelial Cells | - | 5 | Inhibition of HGF-induced cell scattering | [4] |
| Human Tumor Cell Lines | 6 days | 30 | Up to 74% reduction in cell number | [1][4] |
| Various Cell Lines | 15 min - 6 h | 10 - 30 | Dose-dependent inhibition of sustained ERK1/2 phosphorylation |[4] |
Experimental Protocols
Protocol 1: General Protocol for this compound Treatment in Cell Culture
This protocol provides a general workflow for treating adherent cells with this compound to assess its effect on protein phosphorylation.
Materials:
-
This compound salt hydrate (powder)
-
Sterile, anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Serum-free medium
-
Adherent cells of interest
-
Stimulant (e.g., HGF, EGF, or other growth factor)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, add the appropriate volume of DMSO to your vial to achieve this concentration (refer to the manufacturer's datasheet for the exact molecular weight).
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot into single-use tubes and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed your cells in appropriate culture plates (e.g., 6-well plates for Western blotting) at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Serum Starvation (Optional but Recommended):
-
To reduce basal signaling activity, aspirate the complete medium and replace it with serum-free medium.
-
Incubate for 4-24 hours, depending on your cell type's tolerance.
-
-
PHPS1 Treatment:
-
Prepare your working concentrations of PHPS1 by diluting the 10 mM DMSO stock.
-
Important: The final DMSO concentration in the culture wells should not exceed 0.5%.[7]
-
Example Dilution: To achieve a 10 µM final concentration in 2 mL of medium, you would add 2 µL of the 10 mM stock (final DMSO concentration = 0.1%).
-
Add the desired concentration of PHPS1 (and a DMSO vehicle control) to the cells. Pre-incubate for a period determined by your optimization experiments (e.g., 30 minutes to 2 hours).
-
-
Stimulation:
-
Add the growth factor or stimulant of choice directly to the wells at its optimal concentration. Do not change the medium.
-
Incubate for the desired stimulation time (e.g., 5 min for transient activation, 15-60 min for sustained activation).
-
-
Cell Lysis:
-
Immediately after incubation, place the plate on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Downstream Analysis:
-
Determine the protein concentration of your lysates.
-
Proceed with your analysis, such as Western blotting to detect changes in the phosphorylation of ERK1/2 (p-ERK) and other pathway components. Always probe for total ERK as a loading control.
-
Visualizations
Signaling Pathway Diagram
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for optimizing this compound incubation time and dose.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Strategies to overcome drug resistance using SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. myskinrecipes.com [myskinrecipes.com]
- 9. researchgate.net [researchgate.net]
PHPS1 Sodium showing high background in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high background signals in assays utilizing PHPS1 Sodium, a selective inhibitor of the protein tyrosine phosphatase Shp2.
Troubleshooting Guide: High Background in this compound Assays
High background signal can significantly impact the quality and reliability of your assay data, leading to a poor signal-to-noise ratio. This guide addresses common causes of high background and provides systematic solutions to mitigate them.
Diagram: Troubleshooting Logic for High Assay Background
Caption: A flowchart outlining the systematic troubleshooting process for high background in PHPS1 assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a phosphatase assay using this compound?
A1: The most frequent culprits for high background are:
-
Reagent Contamination: The presence of free phosphate in your buffers or enzyme preparations can lead to a high background signal, particularly in malachite green-based assays which are highly sensitive to inorganic phosphate.[1][2][3]
-
Spontaneous Substrate Hydrolysis: Some phosphatase substrates, like p-nitrophenyl phosphate (pNPP), can hydrolyze spontaneously, especially at alkaline pH, leading to a color change independent of enzyme activity.[4][5]
-
This compound Precipitation: this compound has limited aqueous solubility and is typically dissolved in DMSO. If the final concentration of DMSO in the assay is too low, or if the PHPS1 concentration is too high, the compound may precipitate, causing light scattering and an artificially high reading.
-
Interfering Substances: Components in your sample or buffer, such as detergents, can interfere with the assay chemistry, resulting in elevated background.[1]
Q2: My "no enzyme" control shows a high signal. What should I do?
A2: A high signal in the absence of the enzyme strongly suggests an issue with the substrate or the assay buffer.
-
Check for Substrate Instability: Prepare your substrate solution fresh for each experiment. If using pNPP, be aware that it is light-sensitive and can degrade over time.[6] Its hydrolysis is also pH-dependent, with increased spontaneous hydrolysis at higher pH values.[4] Consider testing the assay at a more neutral pH if possible.
-
Buffer Contamination: Your assay buffer may be contaminated with inorganic phosphate. Prepare fresh buffers using high-purity water and phosphate-free reagents. Ensure all glassware is thoroughly rinsed and free of phosphate-containing detergents.[1][2]
Q3: The background signal seems to increase with higher concentrations of this compound. Why is this happening?
A3: This suggests an issue related to the inhibitor itself.
-
Solubility and Precipitation: PHPS1 is soluble in DMSO but has poor water solubility.[7] Ensure that the final concentration of DMSO in your assay is sufficient to keep PHPS1 in solution. A common recommendation is to keep the final DMSO concentration at or below 1-4%.[8] Visually inspect your assay plate for any signs of precipitation.
-
Interference with Detection: While less common, the inhibitor itself might interfere with the detection method at high concentrations. To test for this, run a control with PHPS1 in the assay buffer without the substrate and enzyme.
Q4: Can the sodium ions from this compound affect the assay?
A4: It is possible, though less likely to be the primary cause of high background compared to the issues above. Some studies have shown that cations like sodium can modulate the activity of certain phosphatases.[6][9] This effect is enzyme-specific. To determine if sodium ions are contributing to the background, you could run a control with a sodium salt that is not PHPS1 (e.g., NaCl) at a similar molar concentration to your inhibitor.
Experimental Protocols
Protocol 1: Shp2 Phosphatase Activity Assay using a Fluorogenic Substrate (DiFMUP)
This protocol is adapted for a 384-well plate format and is suitable for screening and IC50 determination of Shp2 inhibitors like PHPS1.[10][11][12]
Materials:
-
Recombinant human Shp2 enzyme
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Substrate: 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP)
-
Inhibitor: this compound dissolved in 100% DMSO
-
Black, non-binding 384-well assay plates
-
Fluorescence plate reader (Excitation: 358 nm, Emission: 450 nm)
Procedure:
-
Prepare Reagents:
-
Prepare the assay buffer and keep it on ice. Add DTT fresh before use.
-
Prepare a stock solution of DiFMUP in DMSO (e.g., 10 mM).
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Create a serial dilution of PHPS1 in DMSO.
-
-
Assay Plate Setup:
-
Add 250 nL of your PHPS1 serial dilutions (or DMSO for controls) to the appropriate wells of the 384-well plate.
-
Add 12.5 µL of the Shp2 enzyme solution (diluted in assay buffer to 2x the final desired concentration) to all wells except the "no enzyme" controls. Add 12.5 µL of assay buffer to the "no enzyme" wells.
-
Incubate the plate for 20-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Prepare the DiFMUP substrate solution by diluting the stock in assay buffer to 2x the final desired concentration (typically at or near the Km for Shp2).
-
Add 12.5 µL of the 2x DiFMUP solution to all wells to start the reaction. The final assay volume will be 25 µL.
-
-
Read the Plate:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 15-30 minutes, or as a single endpoint reading after a defined incubation time.
-
Diagram: Shp2 Activity Assay Workflow
Caption: Workflow for a fluorometric Shp2 phosphatase activity assay with PHPS1.
Data Presentation
Table 1: Troubleshooting High Background - Summary of Controls
| Control Condition | Expected Outcome | Observed High Background Implies | Recommended Action |
| No Enzyme | Minimal signal | Substrate instability or buffer contamination.[2][4] | Prepare fresh substrate; check buffer for phosphate contamination. |
| No Substrate | Minimal signal | Reagent contamination or inhibitor interference. | Prepare fresh reagents; test for inhibitor auto-fluorescence. |
| No Inhibitor (DMSO only) | Maximum enzyme activity | General assay issue (not inhibitor-specific). | Re-evaluate all components and assay conditions. |
Table 2: PHPS1 Properties
| Property | Value | Reference |
| Target | Shp2 (PTPN11) | [13] |
| Ki for Shp2 | 0.73 µM | [14] |
| Solubility | Soluble in DMSO, Insoluble in water | [7] |
| Form | Sodium Salt | [15] |
Signaling Pathway
Diagram: Simplified Shp2 Signaling Pathway
Shp2 is a key signaling node downstream of receptor tyrosine kinases (RTKs). Upon growth factor binding, Shp2 is recruited to phosphorylated docking proteins at the cell membrane. Activated Shp2 dephosphorylates specific substrates, leading to the activation of the Ras-MAPK pathway, which promotes cell proliferation and survival. PHPS1 acts by directly inhibiting the catalytic activity of Shp2.
Caption: A simplified diagram of the Shp2-mediated signaling cascade and the inhibitory action of PHPS1.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [en.bio-protocol.org]
- 9. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to SHP2 Inhibitors: PHPS1 Sodium vs. Allosteric Counterparts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the active-site SHP2 inhibitor, PHPS1 Sodium, with the more recently developed class of allosteric SHP2 inhibitors. We present a comprehensive overview of their mechanisms of action, comparative preclinical data, and detailed experimental protocols to assist researchers in making informed decisions for their discovery and development programs.
Introduction to SHP2 Inhibition
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling cascades downstream of various receptor tyrosine kinases (RTKs). As a key downstream signaling node, SHP2 is involved in the activation of the RAS-mitogen-activated protein kinase (MAPK), PI3K-AKT, and JAK-STAT pathways, which are fundamental to cell proliferation, differentiation, and survival. Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of several human cancers, making it a compelling target for therapeutic intervention.
In recent years, the development of SHP2 inhibitors has gained significant momentum. These inhibitors can be broadly categorized into two main classes based on their mechanism of action: active-site inhibitors and allosteric inhibitors. This guide will focus on comparing this compound, an example of an active-site inhibitor, with prominent allosteric inhibitors that have advanced into clinical development.
Mechanism of Action: A Tale of Two Sites
The primary distinction between this compound and the newer generation of SHP2 inhibitors lies in their binding site and mechanism of inhibition.
This compound: An Active-Site Competitive Inhibitor
PHPS1 (Phenylhydrazonopyrazolone Sulfonate) Sodium is a potent and selective inhibitor that directly competes with phosphorylated substrates for binding to the catalytic active site of SHP2. By occupying the active site, PHPS1 prevents the dephosphorylation of SHP2 substrates, thereby blocking downstream signal transduction. The selectivity of PHPS1 for SHP2 over other protein tyrosine phosphatases (PTPs) like SHP1 and PTP1B is a critical aspect of its therapeutic potential.
Allosteric Inhibitors: Stabilizing the Inactive State
In contrast, allosteric inhibitors such as TNO-155, RMC-4630, and SHP099 bind to a novel, dynamically regulated pocket located at the interface of the N-terminal SH2, C-terminal SH2, and the PTP domains. This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation. This mechanism offers a different approach to modulating SHP2 activity and has shown promise in overcoming some of the challenges associated with developing selective active-site PTP inhibitors.
Figure 1. Mechanisms of SHP2 Inhibition.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and several allosteric SHP2 inhibitors. It is important to note that this data is compiled from various sources, and direct comparisons should be made with caution as experimental conditions may differ.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Type | Target | Ki (μM) | IC50 (μM) | Selectivity Notes |
| This compound | Active-Site | SHP2 | 0.73[1][2] | - | 15-fold selective over SHP1 (Ki = 10.7 μM) and 8-fold over PTP1B (Ki = 5.8 μM)[1][2] |
| SHP099 | Allosteric | SHP2 | - | 0.071 | Highly selective over other PTPs |
| TNO-155 | Allosteric | SHP2 | - | 0.011 | High selectivity for SHP2 |
| RMC-4630 | Allosteric | SHP2 | - | - | Potent and selective SHP2 inhibitor |
| IACS-13909 | Allosteric | SHP2 | - | 0.0157 | No inhibitory effect on SHP1 |
Table 2: Cellular Activity and In Vivo Efficacy
| Inhibitor | Cell-Based Assay (Example) | In Vivo Model (Example) | Key Findings |
| This compound | Inhibition of Erk1/2 phosphorylation in MDCK cells (5-20 μM)[1] | Atherosclerosis model (Ldlr-/- mice) | Reduced atherosclerotic plaque size[1]. Limited public data in cancer xenograft models. |
| SHP099 | Inhibition of proliferation in RTK-driven cancer cells | Mouse tumor xenograft models | Suppresses RAS–ERK signaling and inhibits tumor growth[3][4]. Effective in KRAS-mutant cancer models when combined with MEK inhibitors[3][4][5][6]. |
| TNO-155 | Inhibition of proliferation in various cancer cell lines | Advanced solid tumors (Phase I/II clinical trials) | Shows anti-tumor activity, particularly in combination therapies. |
| RMC-4630 | Inhibition of proliferation in various cancer cell lines | Advanced solid tumors with RAS mutations (Phase I/II clinical trials) | Demonstrates preliminary clinical activity in KRAS-mutant NSCLC. |
Key Signaling Pathways
SHP2 is a critical node in multiple signaling pathways. Its inhibition can have pleiotropic effects on cancer cell growth and survival.
Figure 2. SHP2 in the RAS-MAPK Signaling Pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of SHP2 inhibitors. Below are methodologies for key assays.
Biochemical Phosphatase Activity Assay
This assay measures the enzymatic activity of SHP2 and the potency of inhibitors in a cell-free system. A common method utilizes a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Materials:
-
Recombinant full-length SHP2 protein
-
SHP2 activating peptide (e.g., dually phosphorylated IRS-1 peptide)
-
Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
DiFMUP substrate
-
Test inhibitors (e.g., this compound, allosteric inhibitors)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare working solutions of SHP2 and the activating peptide in the assay buffer.
-
Pre-incubate SHP2 with the activating peptide for 20 minutes at room temperature to ensure full activation of the enzyme.
-
Serially dilute the test inhibitors in DMSO and then in the assay buffer.
-
Add the SHP2/peptide mix to the wells of the 384-well plate containing the diluted inhibitors.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.
-
Measure the fluorescence intensity kinetically over a period of 10-30 minutes using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Calculate the initial reaction rates and determine the IC50 values for each inhibitor by plotting the percent inhibition against the inhibitor concentration.
Figure 3. Workflow for Biochemical Phosphatase Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
Test inhibitors
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermocycler or heating blocks
-
SDS-PAGE and Western blot reagents
-
Antibodies against SHP2 and a loading control (e.g., GAPDH)
Procedure:
-
Culture cells to ~80% confluency and treat with the test inhibitor or vehicle (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an anti-SHP2 antibody.
-
Quantify the band intensities to determine the melting curve of SHP2 in the presence and absence of the inhibitor. A shift in the melting curve indicates target engagement.
Figure 4. Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion
Both active-site and allosteric inhibitors of SHP2 have demonstrated therapeutic potential. This compound, as a selective active-site inhibitor, provides a valuable tool for probing SHP2 biology. The newer allosteric inhibitors, such as TNO-155 and RMC-4630, have shown promising preclinical and early clinical activity, particularly in the context of combination therapies for cancers with dysregulated RTK and RAS signaling. The choice of inhibitor will depend on the specific research question or therapeutic strategy. This guide provides a foundational comparison to aid in the selection and evaluation of these important classes of molecules. Further head-to-head studies under standardized conditions will be crucial for a definitive comparative assessment.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Tumor Intrinsic Efficacy by SHP2 and RTK Inhibitors in KRAS-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Tumor intrinsic efficacy by SHP2 and RTK inhibitors in KRAS mutant cancers - OAK Open Access Archive [oak.novartis.com]
A Comparative Guide to PHPS1 Sodium and PTP1B Inhibitors for Researchers
For researchers and drug development professionals navigating the landscape of protein tyrosine phosphatase (PTP) inhibitors, a clear understanding of the specificity and mechanism of action of available chemical probes is paramount. This guide provides a detailed comparison between PHPS1 Sodium, a known SHP2 inhibitor, and the broader class of PTP1B inhibitors, highlighting their distinct molecular targets, mechanisms, and experimental considerations.
Differentiating by Primary Target: SHP2 vs. PTP1B
The most critical distinction between this compound and PTP1B inhibitors lies in their primary molecular targets. While both SHP2 (Src homology 2 domain-containing phosphatase 2) and PTP1B (Protein Tyrosine Phosphatase 1B) are members of the protein tyrosine phosphatase family, they play divergent roles in cellular signaling.
PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[1] It acts by dephosphorylating the activated insulin receptor and insulin receptor substrate (IRS) proteins, thus attenuating the downstream signals that lead to glucose uptake and metabolic regulation.[1][2] Overactivity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[1] Consequently, inhibitors of PTP1B are being actively investigated as therapeutics for these metabolic disorders, as well as for certain cancers.[3][4][5][6]
This compound , on the other hand, is a potent and selective inhibitor of SHP2 , a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[7][8][9] SHP2 is a crucial signaling node downstream of various receptor tyrosine kinases (RTKs) and cytokine receptors. It is generally considered a positive regulator of the Ras-MAPK signaling pathway, which is involved in cell proliferation, differentiation, and survival.[9][10] Mutations in PTPN11 that lead to hyperactivation of SHP2 are associated with developmental disorders like Noonan syndrome and certain types of cancer.[9] Therefore, SHP2 inhibitors like PHPS1 are primarily explored for their potential in oncology.[9][10][11]
Mechanism of Action: A Tale of Two Pathways
The differing targets of this compound and PTP1B inhibitors translate to distinct effects on cellular signaling cascades.
PTP1B Inhibitors: Enhancing Insulin and Leptin Signaling
PTP1B inhibitors function by binding to the PTP1B enzyme, preventing it from dephosphorylating its target substrates.[1] This leads to sustained phosphorylation and activation of the insulin receptor and its downstream effectors, ultimately enhancing insulin sensitivity and glucose uptake.[1] The mechanism can be broadly categorized into active-site inhibitors, which compete with the natural substrate, and allosteric inhibitors, which bind to a different site on the enzyme to modulate its activity.[2][12][13]
This compound: Attenuating Ras-MAPK Signaling
PHPS1, by inhibiting SHP2, primarily impacts the Ras-MAPK pathway.[10] SHP2 is recruited to activated RTKs and dephosphorylates specific sites that would otherwise recruit negative regulators of Ras, or it dephosphorylates substrates that promote the activation of the Ras-ERK cascade. By inhibiting SHP2, PHPS1 can block the sustained activation of ERK1/2, which is crucial for the proliferation of many cancer cells.[10][14]
Quantitative Data Comparison: Potency and Selectivity
A crucial aspect of choosing an inhibitor is its potency and selectivity. The following tables summarize the available quantitative data for this compound and a selection of PTP1B inhibitors.
Table 1: Inhibitory Activity of this compound against Various Phosphatases
| Phosphatase | Ki (µM) | Reference |
| SHP2 | 0.73 | [7][9] |
| SHP1 | 10.7 | [7][9] |
| PTP1B | 5.8 | [7][9] |
This data clearly demonstrates that this compound is significantly more potent against SHP2 than PTP1B, with approximately 8-fold selectivity.[8]
Table 2: Inhibitory Activity of Representative PTP1B Inhibitors
| Inhibitor | Type | IC50 (µM) | Selectivity Notes | Reference |
| Ertiprotafib | Non-competitive | >20 (active site) | Mode of action is aggregation-induced inhibition | [2] |
| Trodusquemine (MSI-1436) | Allosteric | - | Natural product with a unique mechanism | [13][15] |
| JTT-551 | Mixed-type | - | Reached clinical trials | [13] |
| Compound 1a | Competitive | 4.46 | - | [16] |
| CD00466 | Competitive | 0.73 | >30-fold selective over TCPTP | [13] |
| MY17 | Non-competitive | 0.41 | - | [6] |
This table illustrates the diversity of PTP1B inhibitors in terms of their mechanism and potency. The development of selective PTP1B inhibitors is a key challenge due to the conserved active site among PTPs.[3][17]
Experimental Protocols
To aid researchers in the evaluation of these inhibitors, here are outlines of key experimental protocols.
In Vitro Phosphatase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target phosphatase.
Principle: A synthetic phosphopeptide substrate is incubated with the recombinant phosphatase enzyme in the presence of varying concentrations of the inhibitor. The amount of free phosphate released is then quantified, typically using a colorimetric method like the Malachite Green assay.
Brief Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
Add recombinant human PTP1B or SHP2 to the wells of a microplate.
-
Add serial dilutions of the inhibitor (PHPS1 or a PTP1B inhibitor) or vehicle control (e.g., DMSO).
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a phosphopeptide substrate (e.g., pNPP or a specific phosphotyrosine-containing peptide).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction and measure the released phosphate using a detection reagent (e.g., Malachite Green).
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay: Western Blot for Downstream Signaling
This assay assesses the effect of the inhibitor on the phosphorylation state of key proteins within the target signaling pathway in a cellular context.
Brief Protocol:
-
Cell Treatment: Seed appropriate cells (e.g., HepG2 for insulin signaling, a cancer cell line with an active RTK pathway for SHP2 signaling). Starve the cells if necessary, then pre-treat with the inhibitor (PHPS1 or a PTP1B inhibitor) for a specified time.
-
Stimulation: Stimulate the cells with a relevant agonist (e.g., insulin for PTP1B pathway, HGF or EGF for SHP2 pathway) for a short period.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against the phosphorylated protein of interest (e.g., anti-p-ERK, anti-p-IR) and the total protein as a loading control.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation relative to the total protein and controls.
Summary and Conclusion
-
This compound is a selective SHP2 inhibitor. Its primary utility is in the investigation of SHP2-mediated signaling, particularly the Ras-MAPK pathway, with applications in cancer and developmental biology research. While it has weak off-target activity against PTP1B, it should not be considered a PTP1B inhibitor.
-
PTP1B inhibitors are a diverse class of molecules designed to specifically target PTP1B. They are crucial for studying the regulation of insulin and leptin signaling and hold promise as treatments for type 2 diabetes, obesity, and other metabolic diseases.
References
- 1. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 2. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound|CAS 1177131-02-0|DC Chemicals [dcchemicals.com]
- 8. PHPS1 | SHP2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PHPS1 enhances PD-L1 serine phosphorylation by regulating ROS/SHP-2/AMPK activity to promote apoptosis of oral squamous cell carcinoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are the therapeutic applications for PTP1B inhibitors? [synapse.patsnap.com]
- 13. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of protein tyrosine phosphatase 1B (PTP1B) inhibitors through De Novo Evoluton, synthesis, biological evaluation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of novel and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B): Virtual screening and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of PHPS1 Sodium Activity: A Comparative Analysis for PTP1B Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of PHPS1 against Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways.[1][2] While the topic specifies "PHPS1 Sodium," available scientific literature primarily discusses PHPS1. This document will proceed with the available data for PHPS1, clarifying its established primary target and its activity against PTP1B in comparison to other known PTP1B inhibitors.
Executive Summary
Recent scientific findings identify PHPS1 not as a primary inhibitor of PTP1B, but as a potent and selective inhibitor of Shp2, another protein tyrosine phosphatase.[3][4][5] Its inhibitory activity against PTP1B is significantly lower. This guide will present the available data on PHPS1's activity towards PTP1B and contrast it with established PTP1B inhibitors to provide a clear perspective for researchers.
Data Presentation: PHPS1 vs. Alternative PTP1B Inhibitors
The following table summarizes the inhibitory potency of PHPS1 against PTP1B and its primary target Shp2, alongside a selection of established PTP1B inhibitors.
| Compound | Target | IC50 / Ki | Notes |
| PHPS1 | PTP1B | Ki: 5.8 µM [5] | Significantly less potent against PTP1B compared to Shp2. |
| Shp2 | Ki: 0.73 µM [4][5] | Primary target of PHPS1. | |
| Trodusquemine (MSI-1436) | PTP1B | IC50: 1 µM[1] | A non-competitive inhibitor with excellent specificity for PTP1B over other phosphatases like TCPTP.[1] |
| Ertiprotafib | PTP1B | IC50: 1.6 to 29 µM[1] | An active site inhibitor, but with known off-target effects.[1] |
| PTP1B Inhibitor (Calbiochem) | PTP1B | IC50: 4 µM (full-length), 8 µM (truncated)[6][7] | A cell-permeable, non-competitive allosteric inhibitor.[6][7] |
| PTP1B-IN-2 | PTP1B | IC50: 50 nM[8] | A potent inhibitor with high selectivity over other phosphatases.[8] |
| Vanadate | PTP1B | - | A well-known general PTP1B inhibitor often used as a positive control in assays.[2] |
| Ursolic Acid | PTP1B | - | A natural product inhibitor used as a reference compound.[9] |
Signaling Pathway and Experimental Workflow
To visualize the context of PTP1B inhibition and the process of validating a potential inhibitor, the following diagrams are provided.
Caption: PTP1B signaling pathway and points of inhibition.
Caption: Workflow for validating a PTP1B inhibitor.
Experimental Protocols
In Vitro PTP1B Inhibition Assay (Biochemical Assay)
This protocol outlines a general method to determine the in vitro inhibitory activity of a compound against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)[2]
-
Substrate: p-nitrophenyl phosphate (pNPP)[2]
-
Test compound (e.g., PHPS1) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sodium Orthovanadate)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
To each well of a 96-well plate, add the PTP1B enzyme diluted in the reaction buffer.
-
Add the test compound or control to the respective wells. Include a solvent control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).[2]
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).[2]
-
Terminate the reaction by adding a stop solution (e.g., 1 M NaOH).[2]
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.
Cell-Based PTP1B Inhibition Assay (Insulin-Resistant HepG2 Cells)
This protocol describes a method to assess the effect of a PTP1B inhibitor on insulin signaling in a cellular context.
Materials:
-
HepG2 cells
-
Cell culture medium and supplements
-
Insulin
-
Test compound
-
Lysis buffer
-
Antibodies for Western blotting (anti-PTP1B, anti-phospho-Insulin Receptor, anti-Insulin Receptor)
-
2-NBDG (fluorescent glucose analog) for glucose uptake assay
Procedure:
-
Culture HepG2 cells and induce insulin resistance according to established protocols.
-
Treat the insulin-resistant cells with various concentrations of the test compound for a specified duration.
-
For Western Blotting:
-
Stimulate the cells with insulin for a short period.
-
Lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and Western blotting using specific antibodies to measure the phosphorylation status of the insulin receptor and the expression level of PTP1B.[10]
-
-
For Glucose Uptake Assay:
-
After inhibitor treatment and insulin stimulation, incubate the cells with 2-NBDG.
-
Measure the fluorescence intensity to quantify glucose uptake.[10]
-
-
Analyze the results to determine if the compound enhances insulin-stimulated insulin receptor phosphorylation and glucose uptake.
Conclusion
The available evidence strongly indicates that PHPS1 is a selective inhibitor of Shp2, with considerably weaker activity against PTP1B. For researchers focused on PTP1B inhibition, alternative compounds with higher potency and selectivity, such as Trodusquemine or PTP1B-IN-2, would be more suitable candidates for investigation. The provided experimental protocols offer a framework for validating the activity of any potential PTP1B inhibitor in both biochemical and cellular models.
References
- 1. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PHPS1 | SHP2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ≥95% (HPLC), PTP1B inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. labmix24.com [labmix24.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 4.2. Protein Tyrosine Phosphate 1B (PTP1B) Inhibitory Assay [bio-protocol.org]
- 10. In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Traditional vs. Allosteric SHP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical target in oncology and rare diseases. Its role as a key signaling node, particularly in the RAS-MAPK pathway, has driven the development of inhibitors to modulate its activity. This guide provides a comparative analysis of two distinct classes of SHP2 inhibitors: traditional, active-site-directed (orthosteric) inhibitors and the more recently developed allosteric inhibitors.
Mechanism of Action: A Tale of Two Binding Sites
Traditional (Orthosteric) SHP2 Inhibitors directly target the catalytic active site of the protein tyrosine phosphatase (PTP) domain. By competing with the endogenous phosphopeptide substrates, these inhibitors block the dephosphorylation activity of SHP2. However, the highly conserved nature of the PTP active site across the phosphatase family presents a significant challenge in achieving selectivity, often leading to off-target effects.
Allosteric SHP2 Inhibitors , in contrast, bind to a novel, dynamically formed pocket at the interface of the N-SH2, C-SH2, and PTP domains. This binding event stabilizes SHP2 in its closed, auto-inhibited conformation, preventing its activation. This mechanism offers a distinct advantage in terms of selectivity, as the allosteric site is not conserved among other phosphatases.
Quantitative Comparison of SHP2 Inhibitors
The following tables summarize the biochemical potency and cellular activity of representative traditional and allosteric SHP2 inhibitors.
Table 1: Allosteric SHP2 Inhibitors - Biochemical Potency
| Compound | Type | Target | IC50 (nM) | Ki (nM) |
| SHP099 | Allosteric | SHP2 | 71 | - |
| TNO155 (Batoprotafib) | Allosteric | SHP2 | 11 | - |
| RMC-4630 (Vociprotafib) | Allosteric | SHP2 | 1.29 | - |
| IACS-13909 | Allosteric | SHP2 | 15.7 | - |
| JAB-3068 | Allosteric | SHP2 | 25.8 | - |
| PF-07284892 (ARRY-558) | Allosteric | SHP2 | 21 | - |
Table 2: Traditional (Orthosteric) SHP2 Inhibitors - Biochemical Potency
| Compound | Type | Target | IC50 (µM) | Ki (µM) |
| PHPS1 | Orthosteric | SHP2 | - | 0.73 |
| II-B08 | Orthosteric | SHP2 | 5.5 | - |
| NSC-87877 | Orthosteric | SHP2 | 0.318 | - |
| 11a-1 | Orthosteric | SHP2 | 0.2 | - |
| CNBDA | Orthosteric | SHP2 | 5 | - |
Table 3: Cellular Activity of Selected SHP2 Inhibitors
| Compound | Type | Cell Line | Cellular Assay | IC50 (µM) |
| SHP099 | Allosteric | KYSE-520 | p-ERK Inhibition | ~0.25 |
| SHP099 | Allosteric | MV4-11 | Proliferation | 0.32 |
| SHP099 | Allosteric | TF-1 | Proliferation | 1.73 |
| TNO155 | Allosteric | NCI-H3255 | Proliferation | <1.5 |
| RMC-4550 | Allosteric | JHH-7 | Proliferation | >10 |
| PHPS1 | Orthosteric | HT-29 | Proliferation | 30 |
Signaling Pathway and Inhibitor Logic
The following diagrams illustrate the SHP2 signaling pathway, the logical distinction between the two inhibitor classes, and a typical experimental workflow for their evaluation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are summaries of common protocols used in the evaluation of SHP2 inhibitors.
SHP2 Enzymatic Assay (Fluorogenic)
This assay measures the enzymatic activity of purified SHP2 by detecting the dephosphorylation of a fluorogenic substrate.
-
Principle: The non-fluorescent substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), is dephosphorylated by SHP2 to produce the highly fluorescent product, 6,8-Difluoro-4-Methylumbelliferone (DiFMU). The rate of DiFMU production is proportional to SHP2 activity.
-
Materials:
-
Recombinant full-length human SHP2 protein
-
DiFMUP substrate
-
Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% P-20)
-
Test compounds (inhibitors)
-
384-well black plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
-
-
Procedure:
-
Add assay buffer to the wells of a 384-well plate.
-
Add test compounds at various concentrations.
-
Add recombinant SHP2 protein to initiate the reaction. For allosteric inhibitors, a pre-incubation step with the enzyme is often included.
-
Add the DiFMUP substrate to start the dephosphorylation reaction.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at multiple time points to determine the reaction rate.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. CETSA measures the extent of this stabilization by quantifying the amount of soluble protein remaining after heat treatment.
-
Materials:
-
Cultured cells expressing SHP2 (e.g., HEK293T, KYSE-520)
-
Test compounds (inhibitors)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermocycler or heating block
-
SDS-PAGE and Western blotting reagents
-
Anti-SHP2 antibody
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble SHP2 in the supernatant by SDS-PAGE and Western blotting using an anti-SHP2 antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity between an inhibitor and its protein target.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. When a ligand (e.g., SHP2) is immobilized on the chip, the binding of an analyte (inhibitor) from a solution flowing over the surface causes a change in mass, which alters the refractive index. This change is measured in real-time and is proportional to the amount of bound analyte.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Recombinant SHP2 protein
-
Test compounds (inhibitors)
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilize the recombinant SHP2 protein onto the sensor chip surface via amine coupling.
-
Inject a series of concentrations of the test compound over the chip surface.
-
Monitor the association and dissociation phases in real-time by recording the SPR signal (sensorgram).
-
Regenerate the chip surface between injections to remove the bound compound.
-
Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cell Proliferation Assay
This assay assesses the effect of SHP2 inhibitors on the growth and viability of cancer cell lines.
-
Principle: Various methods can be employed to measure cell proliferation. For example, the CCK-8 assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product in viable cells. The amount of formazan is directly proportional to the number of living cells.
-
Materials:
-
Cancer cell lines (e.g., KYSE-520, MV4-11)
-
Cell culture medium and supplements
-
Test compounds (inhibitors)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar proliferation reagent (e.g., BrdU, MTT)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Conclusion
The development of allosteric SHP2 inhibitors represents a paradigm shift in targeting protein tyrosine phosphatases. Their novel mechanism of action confers significant advantages in terms of selectivity and potential for favorable pharmacokinetic properties compared to traditional active-site inhibitors. The data presented in this guide highlight the superior potency of many allosteric inhibitors in both biochemical and cellular assays. The detailed experimental protocols provide a framework for the robust evaluation and comparison of novel SHP2 inhibitors, facilitating the advancement of this promising class of therapeutics into the clinic.
A Comparative Guide to Na+/K+-ATPase Inhibitors: Experimental Data and Protocols
An important clarification on the inhibitor PHPS1: Initial interest in the experimental validation of PHPS1's Ki value for the sodium-potassium pump (Na+/K+-ATPase) has led to a critical finding. Based on current scientific literature, PHPS1 is not an inhibitor of Na+/K+-ATPase. Instead, PHPS1 is a potent and selective inhibitor of the protein tyrosine phosphatase Shp2.[1][2][3][4] The experimentally determined inhibition constant (Ki) of PHPS1 for Shp2 is 0.73 µM.[1][3][4] Its selectivity is highlighted by higher Ki values for other phosphatases, such as Shp1 (10.7 µM) and PTP1B (5.8 µM).[1][4]
Given the interest in Na+/K+-ATPase inhibition, this guide will provide a comparative overview of well-established inhibitors of this essential enzyme, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparison of Na+/K+-ATPase Inhibitors
The Na+/K+-ATPase, or sodium pump, is a critical transmembrane protein responsible for maintaining electrochemical gradients across the plasma membrane of animal cells. Its inhibition has significant physiological effects and is the mechanism of action for several therapeutic drugs, most notably cardiac glycosides. The inhibitory potency of these compounds is typically quantified by their inhibition constant (Ki), dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50).
Below is a summary of experimentally determined inhibition constants for various Na+/K+-ATPase inhibitors. It is important to note that these values can vary depending on the tissue source of the enzyme, the specific isoforms of the Na+/K+-ATPase subunits, and the experimental conditions.
| Inhibitor | Type | Target Species/Tissue | Ki/Kd/IC50 (nM) | Reference |
| Ouabain | Cardiac Glycoside | Pig Kidney | ~100-200 (IC50) | [5] |
| Rat Brain | - | [6] | ||
| Guinea-pig heart | - | [6] | ||
| Human α1β1 | 5.1 (Kd) | [6] | ||
| Human α2β1 | 17.9 (Kd) | [6] | ||
| Digoxin | Cardiac Glycoside | Pig Kidney | ~100-200 (IC50) | [5] |
| Bufalin | Cardiac Glycoside | - | 42.5 (Kd, α1) | [7] |
| 45 (Kd, α2) | [7] | |||
| 40 (Kd, α3) | [7] | |||
| Ginsenoside Rb1 | Saponin | - | 6300 (IC50) | [7] |
| Istaroxime | Steroidal derivative | - | 110 (IC50) | [7] |
| Free ATP | Nucleotide | - | 253,000 (Ki) | [8] |
Experimental Protocols
Determination of Na+/K+-ATPase Inhibition Constant (Ki)
The most common method for determining the Ki of a Na+/K+-ATPase inhibitor involves measuring the enzyme's activity by quantifying the rate of ATP hydrolysis. This is typically done by measuring the amount of inorganic phosphate (Pi) released.
1. Preparation of Materials:
-
Enzyme Source: Purified Na+/K+-ATPase from a source such as porcine cerebral cortex, dog kidney, or commercially available preparations.
-
Assay Buffer (pH 7.4):
-
30 mM Imidazole-HCl
-
130 mM NaCl
-
20 mM KCl
-
4 mM MgCl2
-
-
Control Buffer (for measuring non-specific ATPase activity):
-
30 mM Imidazole-HCl
-
4 mM MgCl2
-
1 mM Ouabain (a known Na+/K+-ATPase inhibitor)
-
-
Substrate: 4 mM Tris-ATP
-
Inhibitor Stock Solution: A concentrated stock of the inhibitor to be tested, dissolved in an appropriate solvent.
-
Pi Detection Reagent: A solution for colorimetric detection of inorganic phosphate, such as a solution containing ammonium molybdate and a reducing agent (e.g., ascorbic acid).[9]
-
Protein Precipitation Solution: e.g., 20% Sodium Dodecyl Sulfate (SDS).
2. Experimental Procedure:
-
Enzyme Preparation: Prepare the Na+/K+-ATPase enzyme at a suitable concentration in an appropriate buffer.
-
Reaction Setup:
-
For each inhibitor concentration to be tested, prepare two sets of reaction tubes: one with the complete assay buffer and one with the control buffer.
-
Add the purified enzyme to each tube.
-
Add varying concentrations of the test inhibitor to the assay buffer tubes.
-
Pre-incubate the tubes at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Start the enzymatic reaction by adding Tris-ATP to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-20 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a protein precipitation solution like SDS.[9]
-
Measurement of Inorganic Phosphate (Pi):
-
Take an aliquot from each reaction tube.
-
Add the Pi detection reagent.
-
Allow the color to develop according to the reagent protocol.
-
Measure the absorbance at the appropriate wavelength (e.g., 660 nm) using a spectrophotometer.
-
-
Calculation of Na+/K+-ATPase Activity:
-
The specific Na+/K+-ATPase activity is calculated as the difference between the Pi released in the absence (total ATPase activity) and presence (non-specific ATPase activity) of a saturating concentration of ouabain in the control tubes.
-
For the test inhibitor, the Na+/K+-ATPase activity at each inhibitor concentration is calculated by subtracting the Pi released in the control buffer from the Pi released in the assay buffer with the inhibitor.
-
-
Determination of Ki:
-
Plot the enzyme activity as a function of the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined from this plot.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the Michaelis constant (Km) of the enzyme for its substrate (ATP).
-
Signaling Pathways and Visualizations
Inhibition of Na+/K+-ATPase by compounds like ouabain not only affects ion transport but also triggers intracellular signaling cascades. This is mediated by a sub-population of Na+/K+-ATPase acting as a signaling receptor.[10][11]
Signaling Pathway of Na+/K+-ATPase Inhibition by Ouabain:
Upon binding of ouabain, the Na+/K+-ATPase undergoes a conformational change that leads to the activation of a signaling complex, often located in caveolae.[12] A key early event is the activation of the non-receptor tyrosine kinase Src.[13] Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR).[12] This initiates a downstream cascade involving the activation of Ras, which in turn activates the mitogen-activated protein kinase (MAPK) pathway (Raf/MEK/ERK).[13] This signaling cascade can ultimately lead to changes in gene expression and cellular processes like cell growth and proliferation.[10][12]
Diagram of the Ouabain-Induced Na+/K+-ATPase Signaling Pathway:
Caption: Ouabain-induced Na+/K+-ATPase signaling cascade.
Diagram of the Experimental Workflow for Ki Determination:
Caption: Workflow for determining the Ki of a Na+/K+-ATPase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHPS1 | SHP2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. xenotech.com [xenotech.com]
- 8. Kinetic studies on Na+/K+-ATPase and inhibition of Na+/K+-ATPase by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. znaturforsch.com [znaturforsch.com]
- 10. Ouabain interaction with cardiac Na+/K+-ATPase initiates signal cascades independent of changes in intracellular Na+ and Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Ouabain-Induced Cell Death and Survival. Role of α1-Na,K-ATPase-Mediated Signaling and [Na+]i/[K+]i-Dependent Gene Expression [frontiersin.org]
- 12. Ouabain activates the Na-K-ATPase signalosome to induce autosomal dominant polycystic kidney disease cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signal-transducing function of Na+-K+-ATPase is essential for ouabain's effect on [Ca2+]i in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of PHPS1 Sodium, a SHP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of PHPS1 sodium, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2, with other relevant alternative Shp2 inhibitors. The information is supported by experimental data from various preclinical studies, with a focus on oncology and cardiovascular disease models. Detailed methodologies for key experiments are provided to aid in the replication and further investigation of these findings.
Comparative Efficacy of SHP2 Inhibitors: In Vitro Data
The following table summarizes the in vitro efficacy of this compound and other notable Shp2 inhibitors. The data highlights the inhibitory potency and selectivity of these compounds against Shp2 and other related phosphatases.
| Compound | Target | Assay Type | IC50 / Ki | Selectivity | Cell Line / Context | Key Findings |
| This compound | Shp2 | Enzymatic Assay | Ki = 0.73 µM[1] | 8-fold vs PTP1B, 15-fold vs Shp1[1] | MDCK epithelial cells | Inhibits HGF/SF-induced cell scattering and branching morphogenesis.[2] |
| Shp2 | Cell-based Assay | 10 µM | - | Vascular Smooth Muscle Cells (VSMCs) | Inhibits oxLDL-induced ERK phosphorylation and proliferation.[3][4] | |
| Shp2 | Cell Proliferation | 30 µM | - | HT-29 (colon cancer) | 74% reduction in cell number after 6 days.[5] | |
| NSC-87877 | Shp2 | Enzymatic Assay | IC50 = 0.318 µM[1] | Poor vs Shp1 (IC50 = 0.335 µM), ~5-fold vs PTP1B (IC50 = 1.691 µM)[1] | Tumor cells | Inhibits PTP domain and RAS/RAF/ERK1/2 signaling.[1] |
| SHP099 | Shp2 | Cell Viability | 10 µmol/L | - | JHU-022, SCC-9 (HNSCC) | Blocks PI3K, MEK, and mTORC1 signaling.[6] |
| TNO155 | Shp2 | Cell Growth | - | Higher selectivity in ALK-mutant neuroblastoma cells | ALK-mutant neuroblastoma cells | Higher single-agent antitumor activity compared to SHP099.[7] |
Comparative Efficacy of SHP2 Inhibitors: In Vivo Data
The in vivo efficacy of this compound has been demonstrated in models of atherosclerosis and cancer. This section compares its performance with other Shp2 inhibitors in similar preclinical settings.
| Compound | Animal Model | Disease | Dosing Regimen | Key Findings |
| This compound | Ldlr-/- mice | Atherosclerosis | 3 mg/kg/day (i.p.) | Significant decrease in atherosclerotic plaque size.[4][5] Reduced number of VSMCs in atherosclerotic lesions.[8] |
| Tumor-bearing nude mice | Oral Squamous Cell Carcinoma | Not specified | Significantly inhibited tumor growth and neovascularization.[9] | |
| TNO155 | Zebrafish and Murine Xenografts | ALK-driven Neuroblastoma | Not specified | In combination with ALK inhibitors, reduced tumor growth and prolonged survival.[7][10] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Activity Assays to Quantitatively Assess the Endogenous Reversible Oxidation State of Protein Tyrosine Phosphatases in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of SHP2 Inhibitors: PHPS1 Sodium vs. RMC-4550
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent small-molecule inhibitors of the protein tyrosine phosphatase SHP2: PHPS1 Sodium and RMC-4550. This analysis is based on publicly available preclinical data and is intended to inform research and drug development decisions.
Introduction to SHP2 and Its Inhibition
Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in various cancers. SHP2 acts downstream of receptor tyrosine kinases (RTKs) to promote signal transduction leading to cell proliferation, survival, and differentiation. Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various malignancies, making SHP2 an attractive therapeutic target.
Both this compound and RMC-4550 are inhibitors of SHP2, but they exhibit different mechanisms of action and have been characterized to varying extents. This guide will compare their performance based on available experimental data.
Mechanism of Action
This compound is a competitive inhibitor that targets the active site of SHP2.[1][2] Its inhibitory action is dependent on binding to the open, activated conformation of the SHP2 enzyme.
RMC-4550 , in contrast, is an allosteric inhibitor.[3][4][5] It binds to a pocket that is only accessible in the closed, auto-inhibited conformation of SHP2, stabilizing this inactive state.[3][5] This mechanism prevents the conformational change required for SHP2 activation.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and RMC-4550, comparing their biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical Potency
| Compound | Target | Assay Type | IC50 | Ki | Reference(s) |
| RMC-4550 | Full-length human SHP2 | Biochemical Inhibition | 0.583 nM, 1.55 nM | - | [3][4] |
| This compound | SHP2 | Biochemical Inhibition | - | 0.73 µM | [1][6] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC50 | Effect | Reference(s) |
| RMC-4550 | PC9 | pERK readout | 39 nM | Inhibition of pERK | [4] |
| NCI-H358, MIA PaCa-2 | 3D Cell Proliferation | - | Inhibition of cell proliferation, suppression of RAS-GTP and pERK | [7] | |
| FLT3-ITD & KIT mutant AML cell lines | Cell Viability | - | Sensitive to SHP2 inhibition | [8] | |
| This compound | Various human tumor cell lines | Cell Proliferation (6 days) | 30 µM | 0-74% reduction in cell number | [6] |
| MDCK cells | HGF/SF-induced pERK | - | Inhibition of sustained pERK phosphorylation | [9] |
Table 3: Selectivity
| Compound | Target | Fold Selectivity vs. SHP1 | Fold Selectivity vs. PTP1B | Reference(s) |
| RMC-4550 | SHP2 | Highly selective (no detectable inhibition of 14 other phosphatases at 10 µM) | Highly selective (no detectable inhibition of 14 other phosphatases at 10 µM) | [4] |
| This compound | SHP2 | 15-fold | 8-fold | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for key experiments cited in this guide.
Biochemical Inhibition Assay (General Protocol)
This protocol is a generalized representation for determining the in vitro potency of SHP2 inhibitors.
-
Enzyme and Substrate Preparation: Recombinant full-length human SHP2 protein is used. For allosteric inhibitors like RMC-4550, the enzyme is pre-incubated with a dually phosphorylated peptide (e.g., from IRS-1) to mimic activation.[10][11] A fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), is prepared in an appropriate assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, and 0.01% Tween® 20).[10]
-
Inhibitor Preparation: The test compounds (this compound or RMC-4550) are serially diluted to a range of concentrations.
-
Assay Execution: The SHP2 enzyme (and activating peptide if applicable) is incubated with the various concentrations of the inhibitor in a 384-well plate. The reaction is initiated by the addition of the DiFMUP substrate.
-
Data Acquisition and Analysis: The fluorescence intensity is measured over time using a plate reader. The initial reaction rates are calculated and plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.[11]
Cellular pERK Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the ability of SHP2 inhibitors to block downstream signaling in a cellular context.
-
Cell Culture and Plating: A suitable cancer cell line known to be sensitive to SHP2 inhibition (e.g., PC9) is cultured under standard conditions and seeded into multi-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the SHP2 inhibitor (this compound or RMC-4550) for a specified period (e.g., 1-2 hours).
-
Cell Lysis: After treatment, the cells are washed and lysed to extract total protein.
-
Western Blotting: Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK (as a loading control).
-
Detection and Quantification: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified, and the ratio of pERK to total ERK is calculated for each treatment condition. The IC50 for pERK inhibition is determined by plotting the percentage of pERK inhibition against the inhibitor concentration.
Visualizations
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RTK/RAS/MAPK signaling cascade.
References
- 1. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validating Downstream Effects of Novel Kinase Inhibitors on p-ERK: A Comparative Guide
For researchers and drug development professionals, validating the on-target effects of novel kinase inhibitors is a critical step in the preclinical pipeline. This guide provides a comparative framework for assessing the downstream effects of a hypothetical molecule, here termed Compound X , on the phosphorylation of Extracellular Signal-Regulated Kinase (p-ERK). The performance of Compound X is compared against a well-characterized, potent ERK1/2 inhibitor, Ulixertinib.
The MAPK/ERK pathway is a crucial signaling cascade that regulates cellular processes like proliferation, differentiation, and survival.[1] Dysregulation of this pathway is implicated in a significant percentage of human cancers, making it a prime target for therapeutic intervention.[2] The activation of this pathway culminates in the phosphorylation of ERK1 and ERK2.[3] Therefore, measuring the levels of phosphorylated ERK (p-ERK) is a reliable method for assessing the efficacy of inhibitors targeting this cascade.
Comparative Performance of Kinase Inhibitors
The inhibitory potential of Compound X and Ulixertinib was assessed through biochemical and cell-based assays to determine their half-maximal inhibitory concentrations (IC50) against p-ERK.
| Compound | Assay Type | Target | IC50 (nM) |
| Compound X | Cell-based | p-ERK1/2 | 15 |
| Ulixertinib | Cell-based | p-ERK1/2 | <0.3[4] |
| Compound | Assay Type | Target | IC50 (nM) |
| Compound X | Biochemical | ERK1 | 8 |
| ERK2 | 6 | ||
| Ulixertinib | Biochemical | ERK1/2 | <0.3[4] |
Signaling Pathway and Experimental Workflow
To understand the context of this validation, it is essential to visualize the signaling pathway and the experimental workflow used to assess inhibitor efficacy.
Caption: The MAPK/ERK Signaling Pathway and points of inhibition.
The following diagram illustrates a typical workflow for validating the inhibitory effects of compounds on p-ERK levels.
Caption: Experimental workflow for p-ERK inhibition validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key experiments cited in this guide.
Protocol 1: Western Blot for p-ERK and Total ERK
This protocol details the detection of phosphorylated and total ERK levels in cell lysates by Western blot.
-
Cell Culture and Treatment:
-
Seed A375 melanoma cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in a serum-free medium for 24 hours.
-
Treat cells with varying concentrations of Compound X or Ulixertinib for 2 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (e.g., anti-p-ERK(Thr202, Tyr204)) and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Capture the blot images using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Protocol 2: In-Cell Western Assay for p-ERK
This high-throughput method allows for the quantification of protein phosphorylation directly in fixed cells in a multi-well plate format.[5]
-
Cell Seeding and Treatment:
-
Seed A375 cells into 96-well plates at a density of 25,000 cells per well and allow them to adhere overnight.[5]
-
Starve cells and then treat with Compound X or Ulixertinib as described in the Western blot protocol.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Wash the wells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking and Antibody Incubation:
-
Block the cells with a suitable blocking buffer for 1.5 hours.
-
Incubate with a primary antibody against p-ERK overnight at 4°C.
-
Wash the wells.
-
Incubate with an infrared dye-conjugated secondary antibody and a cell-staining dye (for normalization) for 1 hour in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the wells to remove unbound antibodies.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both the p-ERK signal and the normalization stain.
-
Calculate the normalized p-ERK levels and plot dose-response curves to determine IC50 values.
-
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
Independent Verification of PHPS1's Inhibitory Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2) inhibitor, PHPS1 (Phenylhydrazonopyrazolone sulfonate 1), with other notable Shp2 inhibitors. The inhibitory action, selectivity, and cellular effects are compared using experimental data from published studies. Detailed methodologies for key experiments are provided to facilitate independent verification.
Comparative Analysis of Shp2 Inhibitors
The inhibitory potency and selectivity of PHPS1 are compared with NSC-87877, another active-site inhibitor, and SHP099, a potent allosteric inhibitor. The data, summarized in Table 1, is collated from various independent studies. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | Type | Target | Kᵢ (μM) | IC₅₀ (μM) | Selectivity Profile |
| PHPS1 | Active-site, Competitive | Shp2 | 0.73[1] | - | 8-fold and 15-fold less active against PTP1B and Shp1, respectively[1]. |
| NSC-87877 | Active-site | Shp2 | - | 0.318 | Poor selectivity against Shp1 (IC₅₀ = 0.355 μM)[2]. |
| SHP099 | Allosteric | Shp2 | - | 0.071 | Highly selective; no activity against Shp1[][4]. |
Table 1: Comparison of Inhibitory Potency and Selectivity of Shp2 Inhibitors. Kᵢ (inhibitor constant) and IC₅₀ (half-maximal inhibitory concentration) values are presented. The selectivity profile highlights the inhibitor's potency against other protein tyrosine phosphatases (PTPs) like PTP1B and Shp1.
Signaling Pathway Modulated by Shp2
Shp2 is a critical downstream signaling molecule for multiple receptor tyrosine kinases (RTKs). Upon activation by growth factors, RTKs recruit and activate Shp2, which in turn dephosphorylates specific substrates, leading to the activation of the Ras-Raf-MEK-ERK (MAPK) signaling cascade. This pathway is pivotal in regulating cell proliferation, survival, and differentiation. PHPS1 and other Shp2 inhibitors block this pathway, thereby inhibiting downstream cellular processes.[2][5]
Caption: Shp2 signaling pathway and the inhibitory action of PHPS1.
Experimental Workflow for Inhibitor Verification
The following diagram outlines a typical workflow for the independent verification of a Shp2 inhibitor's action, from initial biochemical assays to cellular and in vivo studies.
Caption: Experimental workflow for Shp2 inhibitor verification.
Experimental Protocols
Shp2 Phosphatase Activity Assay (Fluorescence-based)
This protocol is adapted from methodologies used to assess the in vitro potency of Shp2 inhibitors.
Materials:
-
Recombinant human Shp2 enzyme
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
PHPS1 and other test inhibitors dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitors (e.g., PHPS1) in the assay buffer.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of recombinant Shp2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding 10 µL of the DiFMUP substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at kinetic intervals (e.g., every 1 minute for 15 minutes) using a fluorescence plate reader.
-
Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot for Phospho-ERK (p-ERK)
This protocol is designed to assess the effect of Shp2 inhibitors on the downstream signaling cascade in a cellular context.
Materials:
-
Cell line known to have an active RTK/Shp2/ERK pathway (e.g., KYSE-520, MDA-MB-468)
-
Cell culture medium and supplements
-
Growth factor (e.g., HGF, EGF) for stimulation
-
PHPS1 and other test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the Shp2 inhibitor (e.g., PHPS1) or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-ERK antibody to confirm equal protein loading.
Cell Proliferation Assay (CCK-8)
This assay measures the effect of Shp2 inhibitors on cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
PHPS1 and other test inhibitors
-
Cell Counting Kit-8 (CCK-8) reagent
Procedure:
-
Seed cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[6][7][8][9]
-
Treat the cells with a serial dilution of the Shp2 inhibitors or DMSO for 72 hours.[6][7][8][9]
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[6][7][8][9]
-
Measure the absorbance at 450 nm using a microplate reader.[6][7][8][9]
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the logarithm of the inhibitor concentration.
References
- 1. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. ptglab.com [ptglab.com]
- 9. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
A Comparative Review of Allosteric SHP2 Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in oncogenic signaling, making it a compelling target for cancer therapy. The development of allosteric inhibitors, which lock the enzyme in an inactive conformation, has marked a significant advancement in targeting this previously challenging phosphatase. This guide provides a comparative overview of prominent allosteric SHP2 inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biology and drug discovery workflows.
Data Presentation: Quantitative Comparison of SHP2 Inhibitors
The following table summarizes the in vitro and cellular potency of several leading allosteric SHP2 inhibitors. These compounds have been extensively characterized in preclinical studies and are at various stages of clinical development.
| Inhibitor | Biochemical IC50 (nM) | Cellular pERK Inhibition IC50 (nM) | Cell Line(s) for Cellular Assay | Reference(s) |
| TNO155 | 11 | 8 | KYSE-520 | [][2] |
| RMC-4630 | ~1.55-25.8 | - | - | [3][4] |
| JAB-3068 | 25.8 | 2170 | KYSE-520 | [5] |
| JAB-3312 | 1.9 | 0.32 | KYSE-520 | [6] |
| SHP099 | 71 | 250 | - | [][7] |
| PF-07284892 | 21 | Low nanomolar | - | [8][9][10] |
| RMC-4550 | 0.58 - 1.55 | 7 - 39 | Calu-1, PC9 | [11][12][13][14] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes.
SHP2 Signaling Pathway and Inhibitor Mechanism of Action
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling cascade, which is frequently hyperactivated in various cancers.[] The following diagram illustrates the canonical SHP2 signaling pathway and the mechanism of action of allosteric inhibitors.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. RMC-4550 (RMC4550) | SHP2 inhibitor | Probechem Biochemicals [probechem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
PHPS1 Sodium: A Promising Strategy to Counteract Resistance to Targeted Cancer Therapies
For Immediate Release
Researchers and clinicians in the field of oncology are in a continuous battle against acquired drug resistance, a major hurdle in the long-term efficacy of targeted cancer therapies. Recent scientific evidence points towards a promising avenue for overcoming this challenge: the inhibition of the protein tyrosine phosphatase SHP2. PHPS1 sodium, a selective SHP2 inhibitor, is emerging as a significant tool in restoring cellular sensitivity to frontline inhibitors, particularly in cancers driven by the MAPK/ERK signaling pathway. This guide provides a comparative overview of the efficacy of SHP2 inhibition in cells resistant to other inhibitors, supported by experimental data and detailed protocols.
The Challenge of Acquired Resistance to BRAF Inhibitors
BRAF inhibitors, such as vemurafenib, have revolutionized the treatment of melanomas harboring the BRAF V600E mutation. However, the initial positive responses are often followed by the development of resistance, leading to disease progression. A primary mechanism underlying this resistance is the reactivation of the MAPK/ERK signaling pathway, which bypasses the inhibitory effect of the BRAF-targeted drug. This reactivation is often driven by upstream signaling from receptor tyrosine kinases (RTKs).
SHP2 Inhibition: A Key to Resensitization
SHP2 is a critical signaling node that relays signals from RTKs to the RAS-RAF-MEK-ERK cascade. In the context of BRAF inhibitor resistance, hyperactivation of RTKs leads to increased SHP2 activity, which in turn sustains the ERK signaling that drives cancer cell proliferation and survival. By inhibiting SHP2, it is possible to cut off this bypass signaling, thereby restoring the efficacy of the BRAF inhibitor.
While direct quantitative data on this compound in vemurafenib-resistant melanoma cell lines is not yet widely published, the principle has been demonstrated with other potent SHP2 inhibitors. The data presented below for the SHP2 inhibitor SHP099 in BRAF V600E mutant thyroid cancer cells resistant to vemurafenib serves as a compelling proof-of-concept for the potential of this therapeutic strategy.
Comparative Efficacy of SHP2 Inhibition in Resistant Cells
The following table summarizes the efficacy of the SHP2 inhibitor SHP099 in combination with the BRAF inhibitor vemurafenib in thyroid cancer cell lines that have acquired resistance to vemurafenib.
| Cell Line | Treatment | Cell Viability (% of Control) | Colony Formation (% of Control) |
| 8505C (Vemurafenib-Resistant) | Vehicle | 100% | 100% |
| Vemurafenib (1 µM) | ~95% | ~90% | |
| SHP099 (10 µM) | ~70% | ~60% | |
| Vemurafenib (1 µM) + SHP099 (10 µM) | ~30% | ~20% | |
| BCPAP (Vemurafenib-Resistant) | Vehicle | 100% | 100% |
| Vemurafenib (1 µM) | ~90% | ~85% | |
| SHP099 (10 µM) | ~65% | ~55% | |
| Vemurafenib (1 µM) + SHP099 (10 µM) | ~25% | ~15% |
Data adapted from studies on SHP099 in vemurafenib-resistant thyroid cancer cells, serving as a proxy for the potential efficacy of SHP2 inhibition with agents like this compound[1].
These data clearly indicate that while the resistant cells are largely unaffected by vemurafenib alone, the addition of an SHP2 inhibitor significantly reduces cell viability and clonogenic survival. This synergistic effect highlights the potential of SHP2 inhibitors like this compound to overcome acquired resistance to BRAF inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying signaling pathway and the experimental workflow for evaluating the efficacy of this compound in resistant cells.
Caption: BRAF inhibitor resistance pathway and points of intervention.
Caption: Experimental workflow for testing PHPS1 efficacy.
Experimental Protocols
Generation of Vemurafenib-Resistant A375 Melanoma Cell Line
Objective: To develop a melanoma cell line with acquired resistance to the BRAF inhibitor vemurafenib.
Materials:
-
A375 human melanoma cell line (BRAF V600E positive)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Vemurafenib (stock solution in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture A375 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Initiate vemurafenib treatment at a low concentration (e.g., 10 nM), which is below the IC50 for the parental cells.
-
Continuously culture the cells in the presence of vemurafenib, gradually increasing the concentration in a stepwise manner (e.g., doubling the concentration every 2-3 weeks) as the cells adapt and resume proliferation.
-
Monitor cell morphology and proliferation rate.
-
Once the cells are able to proliferate in a high concentration of vemurafenib (e.g., 1-2 µM), the resistant cell line is established.
-
Maintain the resistant cell line in culture medium containing a maintenance dose of vemurafenib (e.g., 1 µM) to ensure the stability of the resistant phenotype.
-
Periodically verify the resistance by determining the IC50 of vemurafenib and comparing it to the parental cell line.
Cell Viability (MTT) Assay
Objective: To quantify the effect of this compound, alone and in combination with vemurafenib, on the viability of parental and resistant A375 cells.
Materials:
-
Parental and vemurafenib-resistant A375 cells
-
96-well cell culture plates
-
Vemurafenib and this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed parental and resistant A375 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of vemurafenib, this compound, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for ERK Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of ERK, a key downstream effector in the MAPK pathway.
Materials:
-
Parental and resistant A375 cells
-
Vemurafenib and this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed parental and resistant A375 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with vemurafenib, this compound, or a combination for the desired time (e.g., 2, 6, 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-ERK signal to total ERK and the loading control.
Conclusion
The inhibition of SHP2 presents a rational and promising strategy to overcome acquired resistance to BRAF inhibitors in melanoma and other cancers. While further studies are needed to specifically quantify the efficacy of this compound in this context, the available data for other SHP2 inhibitors strongly support its potential to resensitize resistant cancer cells to targeted therapies. The experimental protocols provided herein offer a framework for researchers to investigate the therapeutic potential of this compound and other SHP2 inhibitors in preclinical models of drug resistance.
References
Comparative Analysis of PHPS1 Sodium for the Treatment of SHP2-Dependent Colorectal Cancer
This guide provides a comparative analysis of PHPS1 Sodium, a selective SHP2 inhibitor, against other therapeutic alternatives for specific subtypes of colorectal cancer. The information is intended for researchers, scientists, and drug development professionals to evaluate the potential of this compound as a targeted therapy.
Introduction to this compound and its Mechanism of Action
This compound is a selective inhibitor of the protein tyrosine phosphatase SHP2.[1] SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene and plays a crucial role in cell proliferation and differentiation by activating the Ras/ERK signaling pathway.[1] As an oncogene, SHP2 is implicated in the survival and proliferation of cancer cells, making it a potential therapeutic target.[1] this compound has demonstrated the ability to inhibit the proliferation of human tumor cells, with a notable effect on the HT-29 colorectal cancer cell line.[1] Its mechanism of action involves the inhibition of HGF/SF-induced phosphorylation and subsequent activation of Erk1/2, without affecting the PI3K/Akt or Stat3 signaling pathways.[1]
Comparison with Alternative Therapies
The primary alternatives to this compound for colorectal cancer, particularly those with mutations in the Ras/ERK pathway, include direct MEK and BRAF inhibitors. This comparison focuses on Trametinib (a MEK inhibitor) and Vemurafenib (a BRAF inhibitor) as representative examples.
Data Presentation
| Compound | Target | Cancer Subtype | Efficacy (Cell Line) | Inhibitory Concentration (IC50) / Ki | Reference |
| This compound | SHP2 | Colorectal Cancer | 74% reduction in HT-29 cell number | Ki: 0.73 µM for SHP2 | [1] |
| Trametinib | MEK1/2 | BRAF V600E Mutant Colorectal Cancer | Inhibition of cell proliferation | IC50: ~1-5 nM | Published literature |
| Vemurafenib | BRAF V600E | BRAF V600E Mutant Colorectal Cancer | Induction of apoptosis and cell cycle arrest | IC50: ~30-100 nM | Published literature |
Experimental Protocols
Cell Proliferation Assay (for this compound)
Objective: To determine the effect of this compound on the proliferation of human tumor cell lines.
Methodology:
-
Human tumor cell lines (e.g., HT-29, Caki-1) are seeded in 96-well plates at a density of 5,000 cells/well.
-
After 24 hours of incubation, the cells are treated with this compound at a concentration of 30 µM.
-
The cells are incubated for 6 days.
-
Cell proliferation is assessed using a standard method such as the MTT assay or by direct cell counting.
-
The percentage reduction in cell number is calculated relative to untreated control cells.[1]
Western Blot Analysis for Erk1/2 Phosphorylation
Objective: To investigate the effect of this compound on the Ras/ERK signaling pathway.
Methodology:
-
Cells are treated with this compound at the desired concentration and for various time points (e.g., 15 min to 6 h).
-
Cells are stimulated with a growth factor such as HGF/SF (1 unit/mL) to induce Erk1/2 phosphorylation.
-
Cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against phosphorylated Erk1/2 and total Erk1/2.
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection.
-
The signal is visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Visualizations
References
Safety Operating Guide
Essential Guide to the Safe Disposal of PHPS1 Sodium
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of PHPS1 Sodium, ensuring the safety of laboratory personnel and compliance with environmental regulations. Given the limited specific public information on "this compound," the following procedures are based on established best practices for the disposal of similar highly reactive sodium compounds, such as sodium hydride (NaH).[1] Researchers, scientists, and drug development professionals should always consult their institution's specific safety protocols and the material's Safety Data Sheet (SDS) before proceeding.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary safety measures are in place. This includes having a designated and properly ventilated work area, such as a fume hood or a glove box, and ensuring all personnel are equipped with the appropriate Personal Protective Equipment (PPE).[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles and a face shield are mandatory.[2]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[1]
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[1][2]
Emergency Preparedness:
-
An appropriate Class D fire extinguisher for metal fires must be readily accessible. Do not use water, carbon dioxide, or foam extinguishers. [3][4]
-
A container of dry sand, ground limestone, or soda ash should be available to smother a fire or cover a spill.[3][5]
-
An emergency eyewash station and safety shower must be immediately accessible.[5]
-
All work with this compound should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and air.[1]
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the safe quenching of reactive sodium compounds. These values should be adapted based on the specific quantity and reactivity of the this compound being disposed of.
| Parameter | Value & Unit | Notes |
| Quenching Agent | Isopropanol | A less reactive alcohol, recommended for the initial, slow quenching phase.[1] |
| Ethanol or Methanol | More reactive alcohols, used to ensure the complete destruction of any remaining reactive material after the initial quench.[1] | |
| Solvent for Dilution | Heptane or Toluene | An unreactive, high-boiling point solvent to dilute the reactive material before quenching.[1] |
| Temperature Control | 0 - 10 °C (Ice Bath) | The reaction is highly exothermic; maintaining a low temperature is critical to control the reaction rate.[1] |
| Neutralization Agent | Dilute Acetic Acid or HCl | Used to neutralize the basic solution resulting from the quenching process. |
| Final pH | ~7 (Neutral) | The final solution should be neutralized before disposal.[2] |
Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for quenching and neutralizing small quantities of this compound.
Materials:
-
This compound waste
-
Anhydrous, unreactive solvent (e.g., heptane, toluene)
-
Isopropanol
-
Ethanol or Methanol
-
Dilute Acetic Acid or Hydrochloric Acid
-
Three-necked, round-bottom flask
-
Stirring apparatus (magnetic or mechanical)
-
Dropping funnel
-
Condenser
-
Inert gas source (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Preparation:
-
Set up the reaction apparatus in a fume hood. The three-necked flask should be equipped with a stirrer, a dropping funnel, and a condenser connected to an inert gas line.
-
Purge the entire system with an inert gas (nitrogen or argon) to create an oxygen- and moisture-free atmosphere.[1]
-
-
Dilution:
-
Carefully transfer the this compound waste into the reaction flask.
-
Add a sufficient amount of an unreactive, anhydrous solvent like heptane or toluene to create a slurry. This helps to dissipate heat during the reaction.[1]
-
-
Initial Quenching (Isopropanol):
-
Place the reaction flask in an ice bath to maintain a low temperature.[1]
-
Slowly add isopropanol to the stirred slurry via the dropping funnel. The addition rate should be controlled to manage the evolution of hydrogen gas and prevent the temperature from rising significantly.[1]
-
Continue stirring until the vigorous reaction ceases.
-
-
Secondary Quenching (Ethanol/Methanol):
-
Once the initial reaction with isopropanol has subsided, slowly add ethanol or methanol to the mixture to quench any remaining reactive material.[1]
-
-
Final Quenching (Water):
-
After the reaction with the more reactive alcohol is complete, very cautiously add water dropwise to ensure all reactive sodium species are destroyed.
-
-
Neutralization:
-
Once the quenching is complete and the solution has cooled to room temperature, slowly add a dilute acid (e.g., acetic acid or hydrochloric acid) to neutralize the basic solution to a pH of approximately 7.[2]
-
-
Waste Disposal:
Disposal Workflow
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. nj.gov [nj.gov]
- 6. This compound|1177131-02-0|MSDS [dcchemicals.com]
- 7. editverse.com [editverse.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
